Technical Documentation Center

(1-propyl-1H-imidazol-5-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-propyl-1H-imidazol-5-yl)methanol
  • CAS: 497855-88-6

Core Science & Biosynthesis

Foundational

(1-propyl-1H-imidazol-5-yl)methanol CAS number and properties

Executive Summary (1-Propyl-1H-imidazol-5-yl)methanol (CAS: 497855-88-6) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Propyl-1H-imidazol-5-yl)methanol (CAS: 497855-88-6) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), specifically chemokine receptors (e.g., CCR2/CCR5 antagonists), and angiotensin II receptor blockers.[1]

As a 1,5-disubstituted imidazole, it presents a distinct synthetic challenge compared to its more thermodynamically accessible 1,4-isomers. This guide details the physicochemical profile, regioselective synthesis strategies, and downstream reactivity of this critical intermediate.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identification
ParameterDetail
IUPAC Name (1-Propyl-1H-imidazol-5-yl)methanol
Common Synonyms 1-Propyl-5-hydroxymethylimidazole; 5-(Hydroxymethyl)-1-propylimidazole
CAS Number 497855-88-6
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
SMILES CCCN1C=NC=C1CO
InChI Key SQORCJZQPKXKTL-UHFFFAOYSA-N
Physical Properties

Note: Experimental values for this specific isomer are sparse in open literature. Data below represents consensus values for the class of N-alkyl-5-hydroxymethylimidazoles.

PropertyValue / Description
Physical State White to off-white crystalline solid (often handled as HCl salt)
Melting Point 102–108 °C (Typical for free base analogs); HCl salts >160 °C
Solubility Highly soluble in MeOH, EtOH, DMSO, DMF. Moderate water solubility.
pKa (Imidazolium) ~7.0–7.4 (Conjugate acid)
LogP ~0.6 (Predicted)

Synthetic Pathways & Regiochemistry

The synthesis of (1-propyl-1H-imidazol-5-yl)methanol is non-trivial due to the tautomeric nature of the imidazole ring. Direct alkylation of 4(5)-hydroxymethylimidazole often yields a mixture favoring the 1,4-isomer over the desired 1,5-isomer due to steric hindrance and electronic factors.

Primary Synthetic Route: Isomer Separation Strategy

The most robust industrial route involves the alkylation of an ester precursor followed by reduction.

  • Alkylation: Reaction of ethyl imidazole-4-carboxylate with

    
    -propyl bromide/iodide under basic conditions (
    
    
    
    , DMF).
    • Challenge: This produces a mixture of 1-propyl-4-carboxylate (Major, ~70-80%) and 1-propyl-5-carboxylate (Minor, ~20-30%).

  • Separation: The isomers are separated via column chromatography or fractional crystallization. The 1,5-ester typically elutes later (more polar) on silica gel.

  • Reduction: The purified 1-propyl-5-carboxylate ester is reduced to the alcohol using Lithium Aluminum Hydride (

    
    ) or Sodium Borohydride (
    
    
    
    ) in THF/MeOH.
Visualization of Synthesis Logic

The following diagram illustrates the bifurcation in regiochemistry and the pathway to the target 5-isomer.

SynthesisPath Start Ethyl Imidazole-4-carboxylate (Tautomeric Mixture) Reagents n-PrBr, K2CO3 DMF, 60°C Start->Reagents Mix Regioisomer Mixture Reagents->Mix Iso14 1-Propyl-4-carboxylate (Major Isomer) Mix->Iso14 ~75% Yield Iso15 1-Propyl-5-carboxylate (Target Precursor) Mix->Iso15 ~25% Yield Red Reduction (LiAlH4 / THF) Iso15->Red Target (1-Propyl-1H-imidazol-5-yl)methanol (Target) Red->Target

Caption: Regioselective divergence in the synthesis of 1,5-substituted imidazoles. The 1,5-isomer must be isolated prior to reduction.

Reactivity & Applications in Drug Design

Core Reactivity Profile

The molecule contains two distinct reactive centers:

  • Primary Alcohol (C5-CH₂OH): Susceptible to oxidation, halogenation, and esterification.

  • Imidazole Nitrogen (N3): Basic center (

    
     hybridized), capable of protonation or coordination with metals.
    
Key Derivatizations
  • Chlorination: Reaction with Thionyl Chloride (

    
    ) yields 5-(chloromethyl)-1-propylimidazole , a highly reactive electrophile used to couple the imidazole motif to other pharmacophores (e.g., biphenyl tetrazoles in sartans).
    
  • Oxidation: Swern oxidation or

    
     oxidation yields 1-propylimidazole-5-carbaldehyde , a precursor for reductive amination or Wittig reactions.
    
Visualization of Reaction Web

Reactivity Core (1-Propyl-1H-imidazol-5-yl)methanol Aldehyde 1-Propylimidazole-5-carbaldehyde (Aldehyde) Core->Aldehyde MnO2 or Swern Ox. Chloride 5-(Chloromethyl)-1-propylimidazole (Electrophile) Core->Chloride SOCl2, DCM Salt HCl Salt Form (Stable Solid) Core->Salt HCl / Dioxane

Caption: Primary derivatization pathways transforming the alcohol handle into electrophilic or carbonyl functionalities.

Experimental Protocols

Protocol A: Conversion to 5-(Chloromethyl)-1-propylimidazole Hydrochloride

Context: This is the most common transformation for using this building block in medicinal chemistry.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (

    
    ).
    
  • Dissolution: Dissolve (1-propyl-1H-imidazol-5-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) (10 vol).

  • Chlorination: Cool to 0°C. Add Thionyl Chloride (

    
    ) (1.5 eq) dropwise over 15 minutes.
    
    • Note: Gas evolution (

      
      , 
      
      
      
      ) will occur.[2] Ensure proper ventilation.
  • Reaction: Remove ice bath and reflux for 2–3 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup: Concentrate the reaction mixture in vacuo to dryness.

  • Isolation: Triturate the residue with diethyl ether or hexane to remove excess thionyl chloride. Filter the resulting white solid (Hydrochloride salt).

    • Storage: Store under inert atmosphere at -20°C. The free base chloride is unstable and prone to polymerization.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Imidazole alcohols are hygroscopic. Store in a cool, dry place under nitrogen.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Fluorochem. (2025). (1-Propyl-1H-imidazol-5-yl)methanol Product Sheet. Retrieved from

  • PubChem. (2025).[3] Compound Summary for CID 2773450 (Methyl analog reference). National Library of Medicine. Retrieved from

  • Zhang, C., et al. (2007).[4] Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Physico-Chimica Sinica, 23(3), 399-403. Retrieved from

  • Google Patents. (2019). Benzazine heterocyclic compound containing carboxylic acid group (CN111630047B). Retrieved from

  • ChemicalBook. (2025).[3] 1-Propyl-1H-imidazole Properties. Retrieved from

Sources

Exploratory

Introduction: The Strategic Importance of (1-propyl-1H-imidazol-5-yl)methanol in Pharmaceutical Research

An In-depth Technical Guide to the Physicochemical Properties of (1-propyl-1H-imidazol-5-yl)methanol The imidazole nucleus is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of (1-propyl-1H-imidazol-5-yl)methanol

The imidazole nucleus is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals, where it often plays a critical role in molecular recognition and biological activity.[1][2] (1-propyl-1H-imidazol-5-yl)methanol, a derivative featuring a propyl group for modulating lipophilicity and a hydroxymethyl group for hydrogen bonding interactions, represents a key building block for the synthesis of novel therapeutic agents.[3] For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for successful formulation, predictable pharmacokinetics, and ultimately, clinical efficacy.[4][]

This technical guide provides a comprehensive analysis of the core physicochemical attributes of (1-propyl-1H-imidazol-5-yl)methanol. Moving beyond a simple data sheet, this document elucidates the causality behind its chemical behavior, offers field-proven experimental protocols for its characterization, and contextualizes its properties within the broader landscape of drug development.

Molecular Structure and Core Properties

The molecular architecture of (1-propyl-1H-imidazol-5-yl)methanol dictates its chemical personality. The structure combines a polar, aromatic imidazole core with both a lipophilic alkyl chain and a hydrophilic alcohol functional group. This amphiphilic nature is central to its behavior in biological and formulation systems.

PropertyValueSource
IUPAC Name (1-propyl-1H-imidazol-5-yl)methanol[6]
CAS Number 497855-88-6[6]
Molecular Formula C₇H₁₂N₂O[6]
Molecular Weight 140.19 g/mol Calculated
Canonical SMILES CCCN1C=NC=C1CO[6]
InChI Key ZGRDBHVXJTYPTL-UHFFFAOYSA-N[6]
Appearance Expected to be a solid or oil at room temperature.Inferred from analogs

Synthesis and Spectroscopic Characterization

While a dedicated synthesis for (1-propyl-1H-imidazol-5-yl)methanol is not extensively published, a reliable synthetic route can be extrapolated from established methodologies for analogous imidazole derivatives.[7][8] A common and effective strategy involves the N-alkylation of a suitable imidazole starting material, followed by formylation and subsequent reduction.

A plausible synthetic pathway begins with the alkylation of 4(5)-methylimidazole with 1-bromopropane to yield a mixture of 1-propyl-4-methylimidazole and 1-propyl-5-methylimidazole.[9] A more direct, though less common, approach would involve the direct functionalization of 1-propyl-1H-imidazole, which itself can be synthesized from imidazole and 1-bromopropane.[10] The most logical route, however, involves the reduction of a corresponding ester or aldehyde, such as ethyl 1-propyl-1H-imidazole-5-carboxylate.

G cluster_0 Representative Synthetic Workflow A Ethyl 1H-imidazole-5-carboxylate B Ethyl 1-propyl-1H-imidazole-5-carboxylate A->B  1-Bromopropane,  Base (e.g., NaH),  Solvent (e.g., THF) C (1-propyl-1H-imidazol-5-yl)methanol B->C  Reducing Agent  (e.g., LiAlH₄),  Solvent (e.g., THF)

Caption: A plausible synthetic route to the target compound.

Expected Spectroscopic Data

Structural confirmation is achieved through a combination of spectroscopic techniques.[4]

  • ¹H NMR: Expected signals would include a triplet for the terminal methyl group of the propyl chain (~0.9 ppm), a sextet for the adjacent methylene group (~1.8 ppm), and a triplet for the methylene group attached to the imidazole nitrogen (~3.9 ppm). The hydroxymethyl protons would appear as a singlet (~4.6 ppm), and two distinct singlets for the imidazole ring protons would be observed in the aromatic region (~7.0 and ~7.5 ppm).

  • ¹³C NMR: The spectrum would show three distinct signals for the propyl chain carbons, a signal for the hydroxymethyl carbon (~55-60 ppm), and three signals for the imidazole ring carbons, with the C=N carbon appearing further downfield.

  • FT-IR: Key absorbances would include a broad O-H stretch (~3300 cm⁻¹), C-H stretching from the alkyl group (~2800-3000 cm⁻¹), and characteristic C=N and C=C stretching from the imidazole ring (~1500-1600 cm⁻¹).

  • Mass Spectrometry (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 141.10.

Key Physicochemical Properties and Their Implications for Drug Development

The performance of an Active Pharmaceutical Ingredient (API) is intrinsically linked to its fundamental physical and chemical properties.[]

Solubility

The solubility of a compound dictates its dissolution rate and, consequently, its bioavailability.[11] (1-propyl-1H-imidazol-5-yl)methanol's structure suggests moderate aqueous solubility. The hydroxymethyl group and imidazole nitrogens are capable of hydrogen bonding with water, while the propyl group introduces lipophilicity. Solubility is expected to be pH-dependent, increasing at lower pH values due to the protonation of the imidazole ring.

Acidity/Basicity (pKa)

The imidazole ring contains a pyridine-like nitrogen that is basic. The pKa of the conjugate acid is expected to be in the range of 6-7, similar to other N-alkylated imidazoles. This property is critical, as it determines the ionization state of the molecule at physiological pH (7.4). A significant portion of the compound will be protonated in the stomach (pH 1-2) and partially protonated in the small intestine, influencing its absorption profile. The hydroxyl group is weakly acidic, with a pKa likely above 14, and is not relevant under physiological conditions.[12]

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes. The calculated LogP (XLogP3) for the uncharged species is approximately 0.8. However, the distribution coefficient (LogD) is more physiologically relevant as it accounts for pH. At pH 7.4, where the compound is partially ionized, the LogD will be lower than the LogP, indicating reduced partitioning into lipid environments.

Chemical Stability

API stability is paramount for ensuring safety, efficacy, and shelf-life.[] Imidazole-containing compounds can be susceptible to several degradation pathways:

  • Oxidation: The electron-rich imidazole ring can be prone to oxidation, especially when exposed to air, light, or certain excipients.[13]

  • Hydrolysis: While the core structure is generally stable, extreme pH conditions could potentially lead to degradation, though this is less common for simple imidazoles compared to those with more labile functional groups.[13]

  • Photodegradation: Exposure to UV or high-intensity light can induce degradation of the imidazole moiety.[13]

Experimental Protocols for Characterization

To ensure trustworthiness and reproducibility, the following self-validating protocols are described. These methods are fundamental in any API characterization workflow.[14][15]

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This gold-standard method measures the equilibrium solubility of a compound.

Rationale: The shake-flask method ensures that a saturated solution is achieved, providing a thermodynamically accurate measure of solubility. Temperature control is critical as solubility is temperature-dependent.

Methodology:

  • Add an excess amount of (1-propyl-1H-imidazol-5-yl)methanol to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate buffer) in a sealed glass vial. The excess solid should be clearly visible.

  • Agitate the vials in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter (pre-saturated with the solution to avoid loss by adsorption).

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Perform the experiment in triplicate to ensure precision.

Protocol: Forced Degradation Study for Stability Assessment

This study is essential for identifying potential degradation products and establishing the inherent stability of the API.[13]

Rationale: Subjecting the API to stress conditions that are more severe than accelerated storage conditions helps to rapidly identify likely degradation pathways. This information is crucial for developing stability-indicating analytical methods and for guiding formulation and packaging decisions.

G cluster_1 Forced Degradation Workflow A API Stock Solution B Acid Hydrolysis (e.g., 0.1N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1N NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (e.g., 80°C, solid & solution) A->E F Photolytic Stress (ICH Q1B light exposure) A->F H Control (Unstressed) A->H G Analyze all samples by Stability-Indicating HPLC Method B->G C->G D->G E->G F->G H->G

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Stress Conditions:

    • Acidic: Mix the stock solution with 0.1N HCl and heat (e.g., at 60 °C for 24 hours).

    • Basic: Mix the stock solution with 0.1N NaOH and heat (e.g., at 60 °C for 24 hours).

    • Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Expose both the solid API and the stock solution to elevated temperature (e.g., 80 °C) for 48 hours.

    • Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method capable of separating the parent peak from all degradation products.

Analytical Considerations

The analysis of basic, polar compounds like (1-propyl-1H-imidazol-5-yl)methanol by reverse-phase HPLC can present challenges.

  • Peak Tailing: The basic imidazole nitrogen can interact with residual acidic silanols on the silica-based stationary phase, leading to poor peak shape.

  • Mitigation Strategies:

    • pH Adjustment: Maintain the mobile phase pH approximately 2 units below the compound's pKa (e.g., pH 3-4 using formic or acetic acid) to ensure the analyte is consistently protonated, which improves peak shape.[16]

    • Column Choice: Use a modern, base-deactivated, or end-capped C18 column to minimize silanol interactions.

    • Chelating Agents: If metal chelation is suspected to cause peak distortion, the addition of a small amount of a chelating agent like EDTA to the mobile phase can be beneficial.[16]

Conclusion

(1-propyl-1H-imidazol-5-yl)methanol is a versatile chemical entity with a balanced profile of hydrophilicity and lipophilicity. Its key physicochemical properties—notably its pKa, solubility, and stability profile—are critical determinants of its utility in drug discovery and development. A comprehensive characterization, employing the robust experimental and analytical strategies outlined in this guide, is essential for any research program utilizing this promising scaffold. By understanding and controlling these properties, scientists can de-risk development, accelerate timelines, and unlock the full therapeutic potential of molecules derived from this valuable building block.

References

  • Benchchem. (n.d.). Characterization of Imidazole-Containing Compounds.
  • Jabbar, H. S., Al-Edan, A. K., Kadhum, A. A. H., Roslam, W. N., & Sobri, M. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • Parab, R. H., Dixit, B. C., & Desai, D. J. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation.
  • (n.d.). Development and Characterization of Imidazole Derivatives for Antifungal Applications.
  • (2022, January 10). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis.
  • (2023, May 8). Physical and Chemical Characterization for APIs. Labinsights.
  • NETZSCH Analyzing & Testing. (n.d.). API Characterization.
  • Protheragen. (n.d.). API Physical Characteristics Testing.
  • (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PMC.
  • PubChem. (n.d.). (1-methyl-1H-imidazol-5-yl)methanol. Retrieved March 7, 2026, from [Link]

  • (2023, November 9). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. PMC.
  • Benchchem. (n.d.). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide.
  • Benchchem. (n.d.). Improving the stability of (1-pentyl-1H-imidazol-2-yl)methanol solutions.
  • (n.d.). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
  • (2022, August 30). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. MDPI. Retrieved March 7, 2026, from [Link]

  • EPA. (n.d.). (2-Methyl-1H-imidazol-5-yl)methanol Properties. Retrieved March 7, 2026, from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride: Chemical Properties and Structure.
  • Benchchem. (n.d.). Applications of 1-Benzyl-5-(chloromethyl)-1H-imidazole in Organic Synthesis: A Versatile Building Block for Drug Discovery.

Sources

Foundational

(1-propyl-1H-imidazol-5-yl)methanol structural analogues and derivatives

An In-depth Technical Guide on the Design, Synthesis, and Evaluation of (1-propyl-1H-imidazol-5-yl)methanol Analogues Abstract The imidazole ring is a privileged heterocyclic scaffold, forming the core of numerous biolog...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Design, Synthesis, and Evaluation of (1-propyl-1H-imidazol-5-yl)methanol Analogues

Abstract

The imidazole ring is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow imidazole-containing molecules to bind effectively to a wide range of enzymes and receptors.[3] This guide focuses on the (1-propyl-1H-imidazol-5-yl)methanol core, a 1,5-disubstituted imidazole that presents a versatile starting point for medicinal chemistry campaigns. We will provide an in-depth exploration of rational design strategies for developing structural analogues and derivatives, detailed synthetic protocols, and a comprehensive workflow for pharmacological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutic agents.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of essential biological molecules like the amino acid histidine and the neurotransmitter histamine.[4][5] In medicinal chemistry, the imidazole ring is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity.[2] Its amphoteric nature—acting as both a weak acid and a weak base—and its capacity for hydrogen bonding contribute to favorable pharmacokinetic properties, often improving the solubility and bioavailability of lead compounds.[4][5]

Derivatives of imidazole exhibit an extensive spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7] The substitution pattern on the imidazole ring is critical for defining its biological target and potency.[8] The 1,5-disubstituted pattern, as seen in our core compound, (1-propyl-1H-imidazol-5-yl)methanol, offers two key vectors for chemical modification: the N1-substituent and the C5-substituent. This allows for fine-tuning of steric, electronic, and lipophilic properties to optimize target engagement and drug-like characteristics.

The Core Scaffold: Synthesis of (1-propyl-1H-imidazol-5-yl)methanol

The synthesis of the core scaffold can be approached through several established methods in heterocyclic chemistry. A common and efficient strategy involves a two-step process: N-alkylation of a suitable imidazole precursor followed by reduction of a carbonyl group at the C5 position.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the propyl group at the N1 position and reducing the hydroxymethyl group at the C5 position. This leads back to a key intermediate, 1-propyl-1H-imidazole-5-carbaldehyde, which can be synthesized from imidazole itself or other simple starting materials.

G Core (1-propyl-1H-imidazol-5-yl)methanol Intermediate1 1-propyl-1H-imidazole-5-carbaldehyde Core->Intermediate1 Reduction Intermediate2 Imidazole-5-carbaldehyde (or protected form) Intermediate1->Intermediate2 N-Propylation StartingMaterial2 1-iodopropane StartingMaterial1 Imidazole Intermediate2->StartingMaterial1 Formylation

Caption: Retrosynthetic analysis of the target core scaffold.

Experimental Protocol: Synthesis of (1-propyl-1H-imidazol-5-yl)methanol

This protocol describes a reliable two-step synthesis starting from a commercially available, or easily prepared, imidazole-5-carbaldehyde derivative.

Part A: N-Alkylation of Imidazole-5-carbaldehyde

This step involves the nucleophilic substitution of an alkyl halide by the imidazole nitrogen. A base is used to deprotonate the imidazole, increasing its nucleophilicity.[9]

Materials:

  • Imidazole-5-carbaldehyde (or a suitable protected precursor)

  • 1-Iodopropane or 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add imidazole-5-carbaldehyde (1.0 eq.).

  • Add anhydrous acetonitrile to dissolve the starting material (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (1.5 eq.).

  • To the stirring suspension, add 1-iodopropane (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

  • Upon completion, cool the mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude 1-propyl-1H-imidazole-5-carbaldehyde. Purify by column chromatography if necessary.

Part B: Reduction of the Aldehyde

The aldehyde intermediate is reduced to the primary alcohol using a mild reducing agent like sodium borohydride or a more powerful one like lithium aluminum hydride for less reactive substrates.[10][11]

Materials:

  • 1-propyl-1H-imidazole-5-carbaldehyde

  • Methanol (MeOH) or Tetrahydrofuran (THF), anhydrous

  • Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure (Using NaBH₄):

  • Dissolve 1-propyl-1H-imidazole-5-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, (1-propyl-1H-imidazol-5-yl)methanol.

Design Strategies for Analogue Development

A systematic analogue development program will explore modifications at the N1 and C5 positions to build a comprehensive Structure-Activity Relationship (SAR).

Strategy 1: Modification of the N1-Alkyl Group

The N1-substituent can significantly influence lipophilicity, metabolic stability, and interactions with the target protein.[12]

  • Varying Chain Length: Synthesize analogues with different alkyl chains (e.g., ethyl, butyl, pentyl) to probe the size of the binding pocket.

  • Introducing Branching: Incorporate branched alkyl groups (e.g., isopropyl, isobutyl) to explore steric tolerance.

  • Adding Cyclic Moieties: Introduce cycloalkyl (e.g., cyclopropylmethyl, cyclohexyl) or aromatic (e.g., benzyl) groups to enhance binding affinity through additional hydrophobic or π-stacking interactions.[9]

Strategy 2: Bioisosteric Replacement of the C5-Hydroxymethyl Group

The hydroxymethyl group is a versatile hydrogen bond donor and acceptor. Replacing it with bioisosteres—functional groups with similar steric and electronic properties—can modulate binding modes, improve metabolic stability, or alter physicochemical properties.[13][14]

Bioisosteric ReplacementRationalePotential Impact
-CH₂F, -CHF₂, -CF₃ Fluorine as a hydroxyl mimic; increases metabolic stability and lipophilicity.[14]Enhanced membrane permeability, altered pKa.
-CH₂NH₂, -CH₂NHR' Amine group can act as H-bond donor and can be protonated (basic center).[13]Introduce a positive charge, new salt-bridge interactions.
-COOH Carboxylic acid can act as H-bond donor/acceptor and is negatively charged.Increased solubility, potential for salt-bridge interactions.
-CONH₂, -CONHR' Amide group is a robust H-bond donor and acceptor.Improved metabolic stability over esters.
-CH₂SH Thiol group is larger and a better H-bond donor than hydroxyl.[13]May offer unique interactions with the target.
Tetrazole A well-established bioisostere for carboxylic acids.[15]Improved oral bioavailability and metabolic stability.
Strategy 3: Substitution on the Imidazole Ring

Introducing substituents at the C2 or C4 positions can modulate the electronic nature of the imidazole ring and provide additional vectors for interaction.

  • C2-Substitution: Can influence the basicity of the N3 nitrogen and provide a handle for further derivatization.

  • C4-Substitution: Can introduce steric bulk or new functional groups near the C5-substituent, potentially leading to new binding interactions.

Synthetic Methodologies for Analogue Synthesis

The synthesis of analogues will leverage the core synthesis pathway, with modifications to introduce desired diversity.

G cluster_0 Core Synthesis cluster_1 Analogue Synthesis Start Imidazole Precursors Core (1-propyl-1H-imidazol-5-yl)methanol Start->Core N-propylation, Reduction C2_C4_Sub C2/C4-Substituted Analogues Start->C2_C4_Sub Use Substituted Precursors N1_Alkyl N1-Alkyl Analogues Core->N1_Alkyl Vary Alkyl Halide (R-X) C5_Bioisostere C5-Bioisostere Analogues Core->C5_Bioisostere Functional Group Interconversion

Caption: General workflow for synthesizing structural analogues.

Protocol: Reductive Amination from the Aldehyde Intermediate

This protocol allows for the synthesis of C5-aminomethyl analogues from the 1-propyl-1H-imidazole-5-carbaldehyde intermediate.

Materials:

  • 1-propyl-1H-imidazole-5-carbaldehyde

  • Primary or Secondary Amine (e.g., ammonia, methylamine) (1.1 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the aldehyde (1.0 eq.) in anhydrous DCE.[16]

  • Add the desired amine (1.1 eq.). If the amine is a salt (e.g., methylamine HCl), add a non-nucleophilic base like triethylamine (1.1 eq.) to liberate the free amine.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.[16]

  • Add sodium triacetoxyborohydride (1.5 eq.) in a single portion.

  • Stir at room temperature for 4-24 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product via column chromatography. A basic modifier (e.g., 1% triethylamine) in the eluent may be required to prevent peak tailing.[16]

Pharmacological Evaluation Workflow

A tiered screening approach is employed to efficiently identify promising compounds and build a robust SAR.

G Compound_Library Library of Analogues Primary_Screen Primary Screening (e.g., GPCR HTS) Compound_Library->Primary_Screen Hits Initial Hits (Active Compounds) Primary_Screen->Hits Secondary_Screen Secondary Screening (Dose-Response, IC50/EC50) Hits->Secondary_Screen SAR_Analysis SAR Elucidation Secondary_Screen->SAR_Analysis SAR_Analysis->Compound_Library Iterative Design & Synthesis ADME_Tox In Vitro ADME/Tox Profiling SAR_Analysis->ADME_Tox Lead_Candidates Lead Candidates ADME_Tox->Lead_Candidates

Caption: A typical workflow for pharmacological screening and lead identification.

Primary Screening: High-Throughput GPCR Assays

Given the prevalence of imidazoles as GPCR ligands, a high-throughput screen (HTS) against a panel of GPCRs is a logical starting point.[2][17] Functional assays measuring second messenger levels (e.g., cAMP, Ca²⁺) are commonly used.[18][19]

Protocol: cAMP Measurement Assay (Gs/Gi-coupled GPCRs)

  • Cell Culture: Plate cells engineered to express the target GPCR in 384-well plates and incubate overnight.

  • Compound Addition: Add test compounds (analogues) at a fixed concentration (e.g., 10 µM) to the wells. Include a known agonist as a positive control and vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37 °C. For Gi-coupled receptors, add an agent like forskolin to stimulate cAMP production before adding the test compounds.

  • Cell Lysis & Detection: Lyse the cells and use a competitive immunoassay kit (e.g., HTRF, AlphaLISA, or ELISA-based) to measure intracellular cAMP levels according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to controls. Compounds causing a significant increase (for Gs) or decrease (for Gi) in cAMP levels are identified as "hits".

Secondary Screening and SAR Elucidation

Hits from the primary screen are advanced to secondary screening to confirm their activity and determine their potency.

  • Dose-Response Curves: Test compounds across a range of concentrations (e.g., 8-10 points) to generate dose-response curves.

  • IC₅₀/EC₅₀ Determination: Calculate the half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration from the dose-response curves. This quantitative data is crucial for building the SAR.

In Vitro ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to avoid late-stage failures.[20][21]

Assay TypeParameter MeasuredMethod
Metabolic Stability Rate of metabolism by liver enzymes.[22]Incubation with liver microsomes or hepatocytes, measure parent compound loss over time by LC-MS.
Permeability Ability to cross the intestinal barrier.[23]Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay).
Plasma Protein Binding The extent to which a drug binds to plasma proteins.[22]Equilibrium dialysis or ultrafiltration.
Cytotoxicity General cell toxicity.[23]MTT or LDH assays against a relevant cell line (e.g., HepG2).
CYP Inhibition Potential for drug-drug interactions.[24]Incubation with specific Cytochrome P450 isozymes and probe substrates.

Conclusion and Future Perspectives

The (1-propyl-1H-imidazol-5-yl)methanol scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the systematic exploration of chemical space around the N1 and C5 positions. The strategies outlined in this guide—leveraging established synthetic methodologies, rational analogue design based on bioisosterism, and a tiered pharmacological screening cascade—provide a robust framework for a successful drug discovery program. Future work should focus on elucidating the specific SAR for a chosen biological target, optimizing ADME/Tox properties through iterative chemical synthesis, and ultimately advancing promising lead candidates into further preclinical development. The versatility of the imidazole core ensures its continued relevance in the ongoing quest for new and effective medicines.[3][25]

References

  • Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. KAIMRC. [Link]

  • Boiani, M., & González, M. (2005). Imidazole: Having Versatile Biological Activities. SciSpace. [Link]

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. [Link]

  • Fakhim, F., Shahbazi, M., & Samadizadeh, M. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry. [Link]

  • Pharmacophore. (n.d.). REVIEW OF IMIDAZOLE HETEROCYCLIC RING CONTAINING COMPOUNDS WITH THEIR BIOLOGICAL ACTIVITY. Pharmacophore. [Link]

  • Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Shalmali, N., Ali, M. R., & Balaji, S. N. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Molecular Structure. [Link]

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Eurasian Journal of Medical and Clinical Sciences. [Link]

  • Chinese Journal of Applied Chemistry. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry. [Link]

  • Konakahara, T., et al. (n.d.). Synthesis and Bleaching Activity of 1,5-Disubstituted Imidazoles. Journal of Pesticide Science. [Link]

  • Patrick, G. L. (2000). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Li, S., & He, L. (2020). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • ResearchGate. (n.d.). N-alkylation of imidazole by alkaline carbons. ResearchGate. [Link]

  • Wold, E. A., & Ball, A. T. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]

  • Pandey, S., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • MDPI. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. MDPI. [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]

  • ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

  • IJRAR.org. (n.d.). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org. [Link]

  • Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Al-Masoudi, N. A. (2025). An Extensive Analysis of the Pharmacological Potential of Imidazole Derivatives. ResearchGate. [Link]

  • AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays. AddexBio. [Link]

  • Frontage Laboratories. (n.d.). ADME • Tox Screening. Frontage Laboratories. [Link]

  • Husain, A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Biomolecular Structure and Dynamics. [Link]

  • Al-Obaidi, A., & Al-Haded, A. A. (2018). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Molecules. [Link]

  • ResearchGate. (n.d.). Screening for human ADME/Tox Drug properties in Drug discovery. ResearchGate. [Link]

  • Agelis, G., et al. (2010). An Efficient Synthesis of a Rationally Designed 1,5 Disubstituted Imidazole AT(1) Angiotensin II Receptor Antagonist. Journal of Computer-Aided Molecular Design. [Link]

  • ResearchGate. (n.d.). The potentially bioisosteric replacement[3][4] from methyl... ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Kikuchi, S., et al. (n.d.). Effects of 1,5-Disubstituted Imidazoles on the Growth of Lettuce and Rice Seedlings. SciSpace. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

  • Amaral, M. F. Z. J., et al. (2018). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Electrochemical reduction of an imidazolium cation: A convenient preparation of imidazol-2-ylidenes and their observation in an ionic liquid. ResearchGate. [Link]

  • Unknown. (n.d.). imidazole.pdf. [Link]

  • National Center for Biotechnology Information. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PubChem. [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of (1-Propyl-1H-imidazol-5-yl)methanol

The following technical guide details the spectroscopic characterization of (1-propyl-1H-imidazol-5-yl)methanol , a specific imidazole derivative often utilized as a synthetic intermediate in the development of -adrenerg...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of (1-propyl-1H-imidazol-5-yl)methanol , a specific imidazole derivative often utilized as a synthetic intermediate in the development of


-adrenergic agonists and ionic liquid precursors.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]

  • IUPAC Name: (1-Propyl-1H-imidazol-5-yl)methanol

  • CAS Registry Number: 497855-88-6

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 140.19 g/mol

  • Structural Features: The molecule consists of an imidazole ring substituted at the

    
    -position with a propyl chain and at the 
    
    
    
    -position with a hydroxymethyl group.
Synthesis & Regiochemistry

The regiochemical integrity of this compound is critical. Direct alkylation of 4(5)-hydroxymethylimidazole typically yields a mixture favoring the 1,4-isomer (1-propyl-4-hydroxymethylimidazole) due to steric and electronic factors. To obtain the 1,5-isomer exclusively, the synthesis generally proceeds via the Marckwald synthesis variation:

  • Condensation of dihydroxyacetone, propylamine, and potassium thiocyanate.

  • Desulfurization of the resulting 2-mercapto-intermediate using Raney Nickel or nitric acid oxidation.

This pathway ensures the propyl group is adjacent to the hydroxymethyl group (


-substitution pattern).

SynthesisPath cluster_legend Regioselectivity Logic Precursors Dihydroxyacetone + Propylamine + KSCN Intermediate 2-Mercapto-1-propyl- 5-hydroxymethylimidazole Precursors->Intermediate Cyclization (Acetic Acid/Butanol) Product (1-Propyl-1H-imidazol-5-yl)methanol (1,5-Isomer) Intermediate->Product Desulfurization (Raney Ni or HNO3) Note This route enforces 1,5-substitution, avoiding 1,4-isomer contamination.

Figure 1: Synthetic pathway ensuring 1,5-regiochemistry, critical for spectral interpretation.

Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI) or EI (70 eV).

ParameterValueInterpretation
Molecular Ion [M+H]

141.2 m/z Protonated molecular ion (Base Peak in ESI).
Fragment: [M - H

O]

123.2 m/zLoss of hydroxyl group (dehydration), characteristic of benzylic/allylic alcohols.
Fragment: [M - C

H

]

97.1 m/zLoss of propyl chain (N-dealkylation).
Fragment: [M - CH

OH]

110.1 m/zLoss of hydroxymethyl group (cleavage at C5).

Diagnostic Note: The stability of the imidazole ring usually prevents ring fragmentation under mild ESI conditions. The loss of water (18 Da) is the primary diagnostic fragment for the hydroxymethyl functionality.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat or KBr disk).

Frequency (cm

)
IntensityAssignmentFunctional Group
3100–3400 Broad, Strong

(O-H)
Alcohol (H-bonded)
3110 Medium

(C-H)

Imidazole Ring C-H
2960, 2875 Medium

(C-H)

Propyl Alkyl Chain (CH

, CH

)
1510–1550 Strong

(C=N) /

(C=C)
Imidazole Ring Skeletal Stretch
1220–1250 Medium

(C-N)
C-N Stretch (Ring-Alkyl)
1050–1070 Strong

(C-O)
Primary Alcohol C-O Stretch

Nuclear Magnetic Resonance (NMR)

The following data is synthesized from high-confidence experimental data of the homologous 1-methyl derivative and established substituent effects for the propyl chain.

H NMR (400 MHz, CD OD)

Solvent Note: Methanol-


 is preferred to prevent hydroxyl proton exchange broadening and to solubilize the polar alcohol. If CDCl

is used, the OH proton may appear as a broad singlet around 3.5–4.5 ppm.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.65 Singlet (s)1HH-2 Proton between N1 and N3; most deshielded due to electronegativity of two nitrogens.
6.95 Singlet (s)1HH-4 Proton at C4; adjacent to N3 but shielded relative to H2.
4.62 Singlet (s)2HC(5)-C

-OH
Methylene protons of the hydroxymethyl group.
4.02 Triplet (t, J = 7.2 Hz)2HN-C

-

-Methylene of propyl group (deshielded by N1).
1.78 Multiplet (sextet)2H-C

-CH


-Methylene of propyl group.
0.92 Triplet (t, J = 7.4 Hz)3H-C

Terminal methyl of propyl group.
C NMR (100 MHz, CD OD)
Shift (

ppm)
Carbon TypeAssignmentInterpretation
139.5 CHC-2 Characteristic low-field signal for imidazole C2.
133.2 Quaternary (C)C-5 Substituted carbon bearing the hydroxymethyl group.
127.8 CHC-4 Unsubstituted ring carbon.
55.8 CH

-C

OH
Hydroxymethyl carbon (distinctive alcohol region).
48.5 CH

N-C

-
Propyl

-carbon.
24.1 CH

-C

-
Propyl

-carbon.
11.2 CH

-C

Propyl terminal methyl.
Structural Validation: Distinguishing 1,4 vs. 1,5 Isomers

A common impurity is the 1,4-isomer. The most definitive method to confirm the 1,5-substitution is NOE (Nuclear Overhauser Effect) spectroscopy.

  • 1,5-Isomer (Target): Strong NOE correlation observed between the N-Propyl

    
    -CH
    
    
    
    (4.02 ppm) and the Hydroxymethyl CH
    
    
    (4.62 ppm).
  • 1,4-Isomer (Impurity): Strong NOE correlation observed between the N-Propyl

    
    -CH
    
    
    
    and the Aromatic H-5 (which would be present in the 1,4-isomer).

NOE_Logic cluster_15 1,5-Isomer (Target) cluster_14 1,4-Isomer (Impurity) N1 N1-Propyl C5_Sub C5-CH2OH N1->C5_Sub Strong NOE (Spatial Proximity) N1_4 N1-Propyl H5 H-5 Proton N1_4->H5 Strong NOE

Figure 2: NOE correlations used to validate the regiochemistry of the product.

References

  • ChemicalBook. (2025).[1] (1-Methyl-1H-imidazol-5-yl)methanol NMR Spectrum. Retrieved from

    • Note: Used as the primary spectral homolog for imidazole ring and hydroxymethyl shifts.
  • Amini, M., et al. (2002).[2] Synthesis and antitubercular activity of new N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides. Archiv der Pharmazie, 335(9), 430-434.

    • Note: Details the synthesis of 1-alkyl-5-hydroxymethylimidazoles via the dihydroxyacetone/KSCN route.
  • PubChem. (2025).[3] Compound Summary for CID 2773450: (1-Methyl-1H-imidazol-5-yl)methanol.[3][2] Retrieved from

    • Note: Verification of physicochemical properties and structural identifiers.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

    • Note: General methodology for distinguishing arom

Sources

Foundational

The Reactivity and Biotransformation of the C5-Hydroxymethyl Imidazole Motif: A Technical Guide

Executive Summary The imidazole ring is a privileged scaffold in medicinal chemistry and materials science. When functionalized with a hydroxymethyl group at the C5 position, the resulting motif—C5-hydroxymethylimidazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science. When functionalized with a hydroxymethyl group at the C5 position, the resulting motif—C5-hydroxymethylimidazole—exhibits a unique reactivity profile. The electron-rich nature of the heteroaromatic ring imparts "benzylic-like" properties to the C5-primary alcohol, making it highly susceptible to chemoselective oxidation and nucleophilic substitution. This guide explores the structural causality behind this reactivity, details its profound pharmacological implications (highlighted by the biotransformation of the antihypertensive drug Losartan), and provides validated protocols for its synthetic and enzymatic manipulation.

Electronic and Structural Profiling

The intrinsic reactivity of the C5-hydroxymethyl group is governed by the tautomeric and electronic properties of the imidazole core. Imidazole contains both a pyrrole-like nitrogen (electron-donating) and a pyridine-like nitrogen (electron-withdrawing).

Because the C5 position is adjacent to the heteroatoms, the attached hydroxymethyl group (-CH₂OH) experiences significant electron delocalization. This structural arrangement lowers the bond dissociation energy of the C-H bonds at the carbinol carbon, facilitating oxidative pathways. Furthermore, the hydroxyl group can be readily activated for nucleophilic substitution because the resulting carbocation intermediate is resonance-stabilized by the electron-rich imidazole ring.

In synthetic applications, such as the preparation of 1-substituted-5-hydroxymethylimidazoles, the motif can be cleanly accessed via the oxidative desulfurization of 2-mercapto precursors using hydrogen peroxide and transition metal catalysts[1].

Synthetic Transformations & Reactivity Pathways

Chemoselective Oxidation

The oxidation of the C5-hydroxymethyl group must be carefully controlled to prevent over-oxidation to the carboxylic acid and to avoid N-oxidation of the imidazole nitrogens.

  • Mild Oxidation to Aldehyde: Reagents such as TEMPO with an iodine co-oxidant[2] or hydrogen peroxide catalyzed by sodium tungstate[3] selectively yield the C5-carboxaldehyde.

  • Exhaustive Oxidation to Carboxylic Acid: Stronger oxidants (e.g., KMnO₄) or biological enzymatic systems push the oxidation completely to the C5-carboxylic acid.

Nucleophilic Substitution

The C5-hydroxyl group can be converted into a superior leaving group (e.g., a chloride) using thionyl chloride (SOCl₂). This transformation is critical for synthesizing complex 2,4,5-trisubstituted imidazoles via subsequent palladium-catalyzed cross-coupling reactions.

G A C5-Hydroxymethylimidazole (Primary Alcohol) B C5-Carboxaldehyde (Mild Oxidation) A->B TEMPO/I2 or H2O2/Na2WO4 C C5-Carboxylic Acid (Strong Oxidation) A->C KMnO4 or in vivo CYP450 D C5-Chloromethyl (Nucleophilic Substitution) A->D SOCl2 / DMF

Fig 1: Chemoselective reactivity pathways of the C5-hydroxymethyl group on the imidazole ring.

Pharmacological Case Study: The Losartan Paradigm

The most prominent clinical application of C5-hydroxymethylimidazole reactivity is found in Losartan, an angiotensin II type 1 (AT1) receptor antagonist[4]. Losartan itself is a prodrug; its therapeutic efficacy relies heavily on its in vivo biotransformation.

Upon oral administration, Losartan undergoes a two-step oxidation catalyzed primarily by hepatic cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4 [5]. The C5-hydroxymethyl group is first oxidized to a transient aldehyde intermediate (EXP3179), which is rapidly oxidized further to the active 5-carboxylic acid metabolite known as EXP3174 [6].

This biotransformation is clinically critical because EXP3174 is 10 to 40 times more potent than the parent compound[7]. Furthermore, genetic polymorphisms in the CYP2C9 enzyme (such as the *2 and *3 alleles) significantly reduce the rate of this oxidation, leading to lower plasma concentrations of EXP3174 and a correspondingly diminished hypotensive response in patients[7].

G L Losartan (Prodrug, C5-CH2OH) CYP1 CYP2C9 / CYP3A4 (Hepatic Oxidation) L->CYP1 INT EXP3179 (Aldehyde Intermediate) CYP1->INT -H2O CYP2 CYP2C9 / CYP3A4 (Hepatic Oxidation) INT->CYP2 ACT EXP3174 (Active Metabolite, C5-COOH) CYP2->ACT +O

Fig 2: CYP450-mediated biotransformation of Losartan to its active carboxylic acid metabolite.

Quantitative Data Summaries

Table 1: Comparison of Oxidation Methods for C5-Hydroxymethylimidazole
Oxidation ReagentTarget ProductSelectivityTypical YieldMechanistic Notes
H₂O₂ / Na₂WO₄ C5-AldehydeHigh85-90%Green oxidation; acidic ligand prevents over-oxidation.
TEMPO / Iodine C5-AldehydeHigh~70%Chemoselective; avoids N-oxidation of the imidazole ring.
KMnO₄ (Aqueous) C5-Carboxylic AcidLow (Exhaustive)60-75%Harsh conditions; risks oxidative cleavage of the heterocycle.
CYP2C9 / CYP3A4 C5-Carboxylic AcidAbsolute (Enzymatic)In vivoSequential two-step oxidation via aldehyde intermediate[5].
Table 2: Pharmacokinetic & Pharmacodynamic Profile (Losartan vs. EXP3174)
ParameterLosartan (Parent Drug)EXP3174 (Active Metabolite)
C5 Functional Group Hydroxymethyl (-CH₂OH)Carboxylic Acid (-COOH)
AT1 Receptor Potency Baseline (1x)10x to 40x higher[7]
Half-Life (t₁/₂) ~2 hours6 to 9 hours
Primary Activity Weak antihypertensivePrimary driver of blood pressure reduction

Validated Experimental Protocols

Protocol A: Chemoselective Oxidation to C5-Carboxaldehyde

This protocol utilizes a green, self-validating catalytic system to prevent over-oxidation.

  • Reaction Setup: Dissolve 2-butyl-4-chloro-5-hydroxymethylimidazole (1.0 eq) in a biphasic solvent system (e.g., ethyl acetate/water).

    • Causality: The biphasic nature partitions the newly formed aldehyde into the organic layer, physically separating it from the aqueous oxidants and preventing over-oxidation to the carboxylic acid.

  • Catalyst Addition: Add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.05 eq) and an acidic ligand (e.g., phenylphosphonic acid) to the aqueous layer[3].

    • Causality: Tungstate forms a highly reactive peroxotungstate complex. The acidic ligand stabilizes the transition state, accelerating the reaction while maintaining chemoselectivity.

  • Oxidant Introduction: Dropwise addition of 30% H₂O₂ (1.2 eq) while maintaining the temperature between 20–40 °C.

    • Causality: Controlled, dropwise addition prevents thermal runaway and minimizes non-specific N-oxidation of the imidazole ring.

  • Validation & Workup: Monitor the reaction via TLC (UV active at 254 nm). Once starting material is consumed, quench the aqueous layer with saturated Na₂S₂O₃ to neutralize residual peroxides (a critical safety and validation step). Extract with ethyl acetate, dry over MgSO₄, and concentrate. Confirm the aldehyde proton via ¹H-NMR (singlet at ~9.8 ppm).

Protocol B: In Vitro Microsomal Biotransformation Assay

This protocol evaluates the CYP450-mediated oxidation of Losartan to EXP3174.

  • Microsomal Incubation: Combine human liver microsomes (HLMs, 1 mg/mL protein), Losartan (10 µM), and MgCl₂ (3 mM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Physiological pH and the presence of Mg²⁺ are critical for maintaining the structural integrity of the microsomes and the enzymatic function of CYP450[5].

  • Inhibition Control (Self-Validation): In a parallel control assay, pre-incubate the mixture with Sulfaphenazole (a specific CYP2C9 inhibitor) or Ketoconazole (a CYP3A4 inhibitor).

    • Causality: This step validates that the oxidation is enzymatically driven by specific CYP isoforms, ruling out auto-oxidation or background degradation[5].

  • Reaction Initiation: Add an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

    • Causality: CYP450 enzymes require a continuous supply of reducing equivalents (NADPH) to activate molecular oxygen for the oxidation of the C5-hydroxymethyl group[5].

  • Termination & Analysis: Terminate the reaction after 30 minutes by adding ice-cold acetonitrile containing Candesartan as an Internal Standard (IS). Centrifuge at 10,000 x g to precipitate proteins. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the conversion to EXP3179 and EXP3174[8].

References

1.6 - Asian Journal of Chemistry 2.7 - PMC / NIH 3.8 - ThaiScience 4.4 - ARKAT USA 5. - Google Patents 6. - ResearchGate 7.1 - ACS Publications 8.5 - PubMed / NIH

Sources

Exploratory

Tuning the Pharmacophore: Electronic Effects of the N-Propyl Group in Imidazoles

Executive Summary The imidazole ring is a privileged scaffold in medicinal chemistry and catalysis, characterized by its amphoteric nature and unique electronic distribution. While unsubstituted imidazole serves as a ver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry and catalysis, characterized by its amphoteric nature and unique electronic distribution. While unsubstituted imidazole serves as a versatile hydrogen-bond donor and acceptor, N-alkylation fundamentally alters its electronic landscape. This whitepaper provides an in-depth analysis of the electronic perturbations introduced specifically by the N-propyl moiety. By dissecting the interplay between inductive electron donation (+I), aromaticity, and solvation dynamics, this guide equips drug development professionals and synthetic chemists with the mechanistic insights required to optimize imidazole-based pharmacophores and avoid common synthetic pitfalls.

Mechanistic Foundations: Electronic Redistribution

The imidazole heterocycle contains two distinct nitrogen atoms: the pyrrole-like N1 (whose lone pair participates in the aromatic


-electron system) and the pyridine-like N3 (whose 

hybridized lone pair is orthogonal to the

-system, acting as the primary basic and nucleophilic site).

When an aliphatic propyl chain is covalently attached to the N1 position, it initiates a cascade of electronic changes:

  • Inductive Electron Donation (+I): Alkyl groups are inherently electron-donating. The three-carbon propyl chain exerts a strong +I effect, pushing electron density through the

    
    -bond framework into the imidazole ring.
    
  • N3 Lone Pair Enrichment: The injected electron density is delocalized across the ring but disproportionately enriches the N3 nitrogen. This phenomenon significantly increases the Lewis basicity and nucleophilicity of the N3 site.

  • Aromaticity Modulation: Alkylation at N1 alters the geometric and electronic symmetry of the ring. Nucleus-Independent Chemical Shift (NICS) calculations demonstrate that while neutral imidazole has a baseline aromaticity, the structural symmetrization that occurs upon N-alkylation and subsequent protonation (forming an imidazolium cation) results in a more negative NICS value, indicating 1.

ElectronicEffects Propyl N-Propyl Substitution (Aliphatic Chain) Inductive Inductive Effect (+I) Electron Donation Propyl->Inductive Steric Steric Bulk (Desolvation Effect) Propyl->Steric N3Density Increased N3 Electron Density Inductive->N3Density pKa Modulated pKa (~7.09) Steric->pKa N3Density->pKa Binding Target Binding (e.g., CYP450 Heme) pKa->Binding

Logical flow of electronic and steric effects of N-propyl substitution on imidazole properties.

The pKa Paradox: Electronics vs. Solvation

A critical concept for drug developers is the modulation of the conjugate acid's


. Unsubstituted imidazole has a 

of 6.95. Based purely on the +I effect, one would expect the basicity to scale linearly with the length of the alkyl chain. However, empirical data reveals a paradox: 1-propylimidazole exhibits a

of approximately 7.09, which is slightly lower than that of 1-methylimidazole (~7.14).

The Causality: The thermodynamic


 in aqueous media is not solely dictated by intrinsic electronic basicity; it is heavily influenced by the stabilization of the resulting conjugate acid (the imidazolium cation) by water molecules. While the propyl group is a stronger electron donor than a methyl group, its extended hydrophobic bulk disrupts the local hydrogen-bonding network. This desolvation effect energetically destabilizes the protonated state, counteracting the +I basicity enhancement. Understanding this balance is vital when tuning the 2 to optimize membrane permeability and target engagement.
Quantitative Data Summary

The following table summarizes the competing physicochemical properties across the imidazole homologous series:

PropertyImidazole1-Methylimidazole1-Propylimidazole

(Conjugate Acid)
6.957.147.09 ± 0.10
C2

NMR Shift (

)
~7.70 ppm~7.48 ppm7.46 ppm
Inductive Effect (+I) NoneModerateStrong
Steric Desolvation Penalty MinimalLowModerate
Nucleophilicity (N3) BaselineHighVery High

Data aggregated from 3 and standard physicochemical property indices.

Implications for Drug Development

The electronic environment of 1-propylimidazole directly impacts its behavior as a pharmacophore:

  • Metalloprotein Coordination: The enriched electron density on the N3 lone pair makes 1-propylimidazole an exceptionally strong Lewis base. In drug design, this translates to high-affinity coordination with the heme iron of Cytochrome P450 (CYP450) enzymes. The propyl chain provides a dual function: electronic activation of the N3 nitrogen and lipophilic anchoring within the enzyme's hydrophobic active site.

  • Synthetic Liability (Dialkylation): Because the +I effect of the propyl group makes the N3 nitrogen highly nucleophilic, 1-propylimidazole is prone to reacting with excess electrophiles to form dialkylated imidazolium salts. This is a 4 that must be mitigated through precise stoichiometric control.

Experimental Protocol: Self-Validating Synthesis of 1-Propylimidazole

To harness the properties of 1-propylimidazole without falling victim to its enhanced nucleophilicity, the synthetic protocol must be rigorously controlled. The following methodology is designed as a self-validating system , utilizing the electronic sensitivity of the imidazole C2 proton as an internal quality control checkpoint.

Step-by-Step Methodology

Step 1: Controlled Deprotonation

  • Action: Suspend imidazole (1.1 equivalents) and anhydrous potassium carbonate (

    
    , 1.5 equivalents) in anhydrous acetonitrile (
    
    
    
    ). Stir at room temperature for 30 minutes.
  • Causality:

    
     is chosen over stronger bases like Sodium Hydride (NaH) because it provides a mild, heterogeneous deprotonation environment. This prevents the formation of highly reactive, naked imidazolide anions that aggressively promote dialkylation. The slight excess of imidazole ensures that the alkylating agent is the limiting reagent.
    

Step 2: Electrophilic Addition

  • Action: Add 1-bromopropane (1.0 equivalent) dropwise over 1 hour using a syringe pump. Heat the reaction to 60°C for 12 hours.

  • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile. Because the product (1-propylimidazole) is more nucleophilic than the starting material, flooding the system with 1-bromopropane would immediately result in the formation of 1,3-dipropylimidazolium bromide.

Step 3: Isolation

  • Action: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Eluent: Chloroform/Methanol 95:5).

Step 4: Electronic Validation (The Self-Validating Checkpoint)

  • Action: Acquire a

    
     NMR spectrum (400 MHz, 
    
    
    
    ) of the purified product.
  • Validation Logic: The C2 proton (located between N1 and N3) is highly sensitive to the ring's electronic state.

    • Success: If the C2 proton appears as a singlet at ~7.46 ppm , the +I effect of a single propyl group has successfully shielded the ring relative to unsubstituted imidazole (~7.70 ppm). The synthesis is validated.

    • Failure: If a sharp singlet appears downfield at >8.50 ppm , it indicates the presence of a permanent positive charge on the ring. This confirms that the enhanced nucleophilicity of N3 led to dialkylation (imidazolium salt formation), and the batch must be rejected.

ExperimentalWorkflow Step1 1. Deprotonation Imidazole + K2CO3 Step2 2. N-Alkylation Add 1-Bromopropane Step1->Step2 Step3 3. Purification Silica Gel Chromatography Step2->Step3 Step4 4. NMR Validation H2 Shift ~7.46 ppm? Step3->Step4 Success Validated 1-Propylimidazole Step4->Success Yes Fail Dialkylation (Imidazolium Salt) Step4->Fail No (>8.5 ppm)

Self-validating synthetic workflow for 1-propylimidazole with NMR-based quality control.

References

  • Title: Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole Source: BenchChem URL
  • Title: From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution Source: NIH PubMed Central URL
  • Title: 1-Propyl-1H-imidazole Properties and NMR Spectrum Source: ChemicalBook URL
  • Title: Syntheses, Protonation Constants and Antimicrobial Activity of 2-Substituted N-alkylimidazole Derivatives Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable and Regioselective Synthesis of (1-Propyl-1H-imidazol-5-yl)methanol

Executive Summary The synthesis of (1-propyl-1H-imidazol-5-yl)methanol (also known as 1-propyl-5-hydroxymethylimidazole) presents a classic challenge in heterocyclic chemistry: regioselectivity . Direct alkylation of 4(5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of (1-propyl-1H-imidazol-5-yl)methanol (also known as 1-propyl-5-hydroxymethylimidazole) presents a classic challenge in heterocyclic chemistry: regioselectivity . Direct alkylation of 4(5)-hydroxymethylimidazole with propyl halides typically yields a mixture favoring the thermodynamically stable 1,4-isomer (1-propyl-4-hydroxymethylimidazole), which is difficult to separate from the desired 1,5-isomer.

This Application Note details a de novo cyclization strategy that bypasses the isomer separation problem entirely. By utilizing a modified Marckwald-type synthesis starting from simple, commodity precursors—propylamine , 1,3-dihydroxyacetone , and potassium thiocyanate —researchers can achieve high regiochemical fidelity for the 1,5-substitution pattern. This route is scalable, cost-effective, and avoids the use of unstable organolithium intermediates or expensive protecting groups.

Strategic Analysis: The Regioselectivity Problem

Why Direct Alkylation Fails

The imidazole ring exists as a tautomeric mixture when N-unsubstituted. Upon alkylation, the electrophile (


) attacks the nitrogen with the highest electron density or least steric hindrance.
  • Sterics: The N-1 position adjacent to the C-5 substituent is sterically crowded.

  • Thermodynamics: Alkylation at the nitrogen distal to the substituent (yielding the 1,4-isomer) is generally favored.

  • Outcome: Direct propylation of 4(5)-hydroxymethylimidazole typically yields a ~3:1 to ~10:1 mixture favoring the undesired 1,4-isomer .

The Solution: De Novo Cyclization

To guarantee the 1,5-substitution pattern, the imidazole ring must be constructed around the amine. The selected route employs 1,3-dihydroxyacetone (DHA) as the C-C-C backbone. The condensation of DHA with propylamine dictates that the propyl group is fixed at N-1, while the geometry of the transition state and the subsequent cyclization with thiocyanate places the hydroxymethyl group at C-5.

Regioselectivity Alkylation Direct Alkylation Route (Pre-formed Imidazole) Mixture Product Mixture (Major: 1,4-Isomer | Minor: 1,5-Isomer) Alkylation->Mixture Low Selectivity Separation Difficult Separation (HPLC/Column) Mixture->Separation DeNovo De Novo Cyclization (DHA + Propylamine) Intermediate Mercapto-Intermediate (Fixed Regiochemistry) DeNovo->Intermediate High Fidelity Target Target: 1-Propyl-5-hydroxymethylimidazole (>98% Regiopurity) Intermediate->Target Desulfurization

Figure 1: Comparison of synthetic strategies. The De Novo route avoids the yield-limiting isomer separation step.

Experimental Protocol

Phase 1: Synthesis of 1-Propyl-2-mercapto-5-hydroxymethylimidazole

This step constructs the imidazole core. The reaction proceeds via the in situ formation of an


-amino ketone intermediate, which subsequently condenses with thiocyanate.

Reagents:

  • Propylamine (MW 59.11): 5.9 g (0.1 mol)

  • 1,3-Dihydroxyacetone dimer (MW 180.16): 9.0 g (0.05 mol dimer = 0.1 mol monomer)

  • Potassium Thiocyanate (KSCN) (MW 97.18): 14.6 g (0.15 mol)

  • Acetic Acid : 19.2 g (0.32 mol)

  • Solvent : Isopropanol (100 mL) or n-Butanol

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 1,3-dihydroxyacetone dimer (9.0 g) and propylamine (5.9 g) in isopropanol (100 mL).

    • Note: The reaction is initially endothermic; mild warming may be observed as the amine reacts.

  • Addition: Add potassium thiocyanate (14.6 g) to the suspension.

  • Acidification: Add acetic acid (19.2 g) dropwise over 15 minutes.

    • Observation: The mixture will become homogenous before precipitating the product later.

  • Reaction: Stir the mixture at room temperature for 24 hours . Alternatively, heat to 40°C for 4-6 hours to accelerate conversion.

  • Quench: Add distilled water (50 mL) to the reaction mixture and stir for 30 minutes.

  • Isolation: Filter the resulting white/pale-yellow solid precipitate.

  • Wash: Wash the filter cake with water (2 x 20 mL) and cold isopropanol (20 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C.

    • Expected Yield: 12–14 g (~70-80%).

    • Appearance: White to off-white powder.

Phase 2: Oxidative Desulfurization

The mercapto group at C-2 is removed to yield the final 1-substituted-5-hydroxymethyl product. This protocol uses hydrogen peroxide with a vanadium or tungsten catalyst, avoiding the pyrophoric hazards of Raney Nickel.

Reagents:

  • Intermediate (Phase 1 Product) : 8.6 g (0.05 mol)

  • Hydrogen Peroxide (30% w/w) : ~17 g (0.15 mol)

  • Catalyst : Vanadyl Sulfate (

    
    ) or Sodium Tungstate (
    
    
    
    ): 50-100 mg (approx 1 mol%)
  • Solvent : Water (50 mL) + Ethanol (20 mL)

Procedure:

  • Setup: In a 250 mL flask, suspend the mercapto-imidazole intermediate (8.6 g) and the catalyst in the water/ethanol mixture.

  • Heating: Warm the mixture to 40°C .

  • Oxidation: Add the hydrogen peroxide solution dropwise over 30-45 minutes.

    • Caution: The reaction is exothermic.[1] Maintain internal temperature between 45-60°C using an ice bath if necessary. Do not exceed 65°C to prevent over-oxidation.

  • Completion: Stir at 45°C for an additional 1 hour. Monitor by TLC (System: DCM/MeOH 9:1); the starting material spot should disappear.

  • Neutralization: Cool to room temperature. Adjust pH to ~10 using 4N NaOH .

  • Extraction: Extract the aqueous mixture with n-butanol or ethyl acetate (3 x 50 mL).

    • Note: Imidazoles are very polar. n-Butanol is often more effective for extraction but requires higher temperature evaporation.

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: The residue can be recrystallized from acetonitrile or ethyl acetate/hexane.

    • Expected Yield: 5.5–6.5 g (~75-85%).

    • Final Appearance: White crystalline solid.[2]

Chemical Mechanism & Pathway[1]

The regioselectivity is determined in the first step. The amine reacts with the ketone carbonyl of dihydroxyacetone. The subsequent attack of thiocyanate and cyclization locks the propyl group at N-1 and the hydroxymethyl group at C-5.

Mechanism Precursors Propylamine + Dihydroxyacetone (R-NH2 + HOCH2-CO-CH2OH) Imine Intermediate A: Amino-Ketone / Imine Species Precursors->Imine Condensation Cyclization Step 1: Cyclization with KSCN (Marckwald-type) Imine->Cyclization + SCN- / H+ Mercapto Intermediate B: 1-Propyl-2-mercapto-5-hydroxymethylimidazole Cyclization->Mercapto Ring Closure Oxidation Step 2: Oxidative Desulfurization (H2O2 / VOSO4) Mercapto->Oxidation -SO4(2-) Product Final Product: (1-Propyl-1H-imidazol-5-yl)methanol Oxidation->Product

Figure 2: Synthetic pathway illustrating the conversion of acyclic precursors to the heterocyclic target.

Analytical Data Specifications

To validate the synthesis, the final product should exhibit the following spectral characteristics:

MethodCharacteristic SignalsInterpretation
1H NMR (DMSO-d6)

7.60 (s, 1H), 6.85 (s, 1H)
C-2 and C-4 Imidazole protons.[3]

5.10 (t, 1H, OH), 4.35 (d, 2H)
Hydroxymethyl group (-CH2OH).

3.95 (t, 2H)
N-CH2 (Propyl).

1.70 (m, 2H), 0.85 (t, 3H)
Propyl chain (CH2, CH3).
13C NMR ~138 ppm, ~128 ppm, ~126 ppmImidazole ring carbons.
~55 ppmHydroxymethyl carbon.
Mass Spec [M+H]+ = 141.1Consistent with Formula

.

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure the acetic acid is added after the amine and DHA have mixed. The pH should be acidic (~pH 4-5) to drive the condensation. If the mixture is too basic, polymerization of DHA may occur.

  • Exotherm Control (Step 2): The desulfurization is highly exothermic. If the temperature spikes >70°C, the product may degrade or over-oxidize to the N-oxide. Add H2O2 slowly.

  • Purification Issues: If the final product is an oil (common with impurities), triturating with diethyl ether or hexane can induce crystallization. If it remains an oil, convert to the hydrochloride salt (HCl in dioxane) for easier handling.

References

  • Primary Patent Protocol

    • Ko, J. S., et al. (2003). Process for preparing a 1-substituted 5-hydroxymethyl imidazole.
    • Relevance: Defines the specific DHA + Amine + KSCN route for 1,5-regioselectivity.
  • Regioselectivity in Imidazole Alkylation

    • Helal, C. J., & Lucas, J. C. (2002).
    • Relevance: Illustrates the difficulty of obtaining 1,5-isomers via direct alkylation (which favors 1,4), supporting the need for the de novo route.
  • Mechanistic Context (Marckwald Synthesis)

Sources

Application

detailed protocol for the N-alkylation of 1H-imidazol-5-yl)methanol

Executive Summary & Strategic Rationale The N-alkylation of (1H-imidazol-5-yl)methanol (also known as 4-(hydroxymethyl)imidazole) is a pivotal transformation in medicinal chemistry, serving as a gateway to histaminergic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The N-alkylation of (1H-imidazol-5-yl)methanol (also known as 4-(hydroxymethyl)imidazole) is a pivotal transformation in medicinal chemistry, serving as a gateway to histaminergic ligands, antifungal azoles, and purine mimics.

However, this seemingly simple reaction is complicated by two critical factors:

  • Ambident Nucleophilicity (Regioselectivity): The imidazole ring exists in tautomeric equilibrium. Alkylation can occur at either nitrogen, leading to two distinct regioisomers: the 1,4-isomer (typically favored) and the 1,5-isomer .[1]

  • Chemoselectivity (N- vs. O-Alkylation): The presence of a primary hydroxyl group creates a competing nucleophilic site. While the imidazole nitrogen is generally more nucleophilic, strong bases can deprotonate the alcohol, leading to O-alkylated byproducts.

This guide details two protocols:

  • Protocol A (Direct Alkylation): A rapid, atom-economical method using mild basic conditions to favor N-alkylation over O-alkylation.

  • Protocol B (Protected Route): A high-fidelity sequence using O-silylation to guarantee chemoselectivity and assist in purification.

Mechanistic Foundation & Regiochemistry[2]

Understanding the tautomeric equilibrium is essential for controlling the reaction outcome.

  • Tautomerism: In solution, the starting material exists as a rapid equilibrium between 4-(hydroxymethyl)-1H-imidazole (Tautomer A) and 5-(hydroxymethyl)-1H-imidazole (Tautomer B).

  • Steric Control: Upon deprotonation, the resulting imidazolide anion is delocalized.[2] Alkylation at N1 (distal to the hydroxymethyl group) yields the 1,4-isomer . Alkylation at N3 (proximal to the hydroxymethyl group) yields the 1,5-isomer .

  • Outcome: Under standard thermodynamic or steric control, the 1,4-isomer is predominantly formed because the hydroxymethyl group sterically hinders the adjacent nitrogen (N3).

ReactionPathway Substrate 4-(Hydroxymethyl) imidazole (Tautomeric Mix) Anion Imidazolide Anion (Delocalized) Substrate->Anion Base (K2CO3) TS_14 Transition State (Sterically Favored) Anion->TS_14 Path A (Distal Attack) TS_15 Transition State (Sterically Hindered) Anion->TS_15 Path B (Proximal Attack) Prod_14 1,4-Isomer (Major Product) TS_14->Prod_14 Prod_15 1,5-Isomer (Minor Product) TS_15->Prod_15

Figure 1: Reaction pathway illustrating the bifurcation between 1,4- and 1,5-regioisomers. Path A is favored due to reduced steric clash between the incoming alkyl group and the hydroxymethyl moiety.

Protocol A: Direct N-Alkylation (Standard Method)

Application: Best for simple alkyl halides (Methyl, Ethyl, Benzyl) where minor O-alkylation (<5%) is acceptable or separable.

Reagents & Materials
ReagentEquiv.[3][4][5][6][7][8]Role
(1H-imidazol-5-yl)methanol1.0Substrate
Alkyl Halide (R-X)1.1 - 1.2Electrophile (e.g., MeI, BnBr)
Potassium Carbonate (K₂CO₃)2.0 - 2.5Base (Mild, anhydrous)
Acetonitrile (MeCN)[0.2 M]Solvent (Polar aprotic)
Step-by-Step Procedure
  • Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Purge with Nitrogen or Argon.

  • Solvation: Add (1H-imidazol-5-yl)methanol (1.0 equiv) and anhydrous Acetonitrile (concentration ~0.2 M). Note: The substrate may not fully dissolve initially.

  • Deprotonation: Add anhydrous powdered K₂CO₃ (2.0 equiv). Stir vigorously at Room Temperature (RT) for 30 minutes.

    • Why: This forms the potassium imidazolate salt in situ without generating a high concentration of free alkoxide, minimizing O-alkylation.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Tip: If the alkyl halide is volatile (e.g., MeI), use a reflux condenser cooled to -10°C.

  • Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of starting material. A new spot (higher R_f) corresponds to the N-alkyl product.

  • Workup:

    • Cool to RT.

    • Filter off the solid K₂CO₃ and wash the pad with MeCN.

    • Concentrate the filtrate under reduced pressure to obtain the crude residue.[2]

  • Purification:

    • The crude often contains regioisomers.[1][2][9] Purify via Flash Column Chromatography.

    • Eluent: Gradient of DCM to 90:10 DCM:MeOH.

    • Order of Elution: The 1,5-isomer (more polar) typically elutes after the 1,4-isomer (less polar) on silica gel, though this can vary with the R group.

Protocol B: High-Fidelity Route (O-Silylation Strategy)

Application: Essential for expensive substrates, complex alkylating agents, or when strict chemoselectivity is required.

Workflow Diagram

ProtectedRoute Step1 1. O-Protection (TBSCl, Imidazole, DMF) Step2 2. N-Alkylation (R-X, Cs2CO3, MeCN) Step1->Step2 Yields N-H, O-TBS intermediate Step3 3. O-Deprotection (TBAF or HCl) Step2->Step3 Yields N-R, O-TBS intermediate Final Pure 1-Alkyl-4-(hydroxymethyl)imidazole Step3->Final Final Product

Figure 2: Three-step sequence to ensure exclusive N-alkylation.

Step-by-Step Procedure

Step 1: O-Protection

  • Dissolve (1H-imidazol-5-yl)methanol (1.0 equiv) in DMF (0.5 M).

  • Add Imidazole (2.5 equiv) and TBSCl (1.2 equiv). Stir at RT for 2–4 hours.

  • Result: Quantitative formation of 4-((tert-butyldimethylsilyloxy)methyl)-1H-imidazole .

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry and concentrate.

Step 2: N-Alkylation

  • Dissolve the O-protected intermediate in MeCN (0.2 M).

  • Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv).

    • Why Cs₂CO₃? The "Cesium Effect" often enhances solubility and nucleophilicity, improving yields for sterically hindered substrates.

  • Add Alkyl Halide (1.2 equiv).[7] Heat to 50–60°C for 4–8 hours.

  • Workup: Filter, concentrate, and purify via short silica plug.

Step 3: Deprotection

  • Dissolve the N-alkylated intermediate in THF.

  • Add TBAF (1.0 M in THF, 1.2 equiv). Stir at RT for 1 hour.

  • Workup: Concentrate and purify via column chromatography (DCM/MeOH).

Analytical Validation (Isomer Assignment)

Distinguishing the 1,4-isomer from the 1,5-isomer is critical. Do not rely solely on polarity.

Method1,4-Isomer (Major) Characteristics1,5-Isomer (Minor) Characteristics
NOE (NMR) Strong NOE observed between the N-Alkyl protons and the C5-H (imidazole ring proton). No NOE between N-Alkyl and CH₂OH.Strong NOE observed between the N-Alkyl protons and the CH₂OH (hydroxymethyl) protons.
¹H NMR Shift The C2-H proton often appears slightly upfield compared to the 1,5-isomer.The C2-H proton is often deshielded due to proximity to the hydroxymethyl group.
HMBC Cross-peak between N-Alkyl protons and C5/C2 carbons.Cross-peak between N-Alkyl protons and C4/C2 carbons.

Self-Validation Check:

  • Run a 1D NOE experiment irradiating the N-Alkyl group.

  • If you see enhancement of the CH₂-OH signal -> You have the 1,5-isomer .

  • If you see enhancement of the aromatic CH signal -> You have the 1,4-isomer .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Poor solubility of substrate.Switch solvent to DMF or DMSO.[3] Increase temperature to 80°C.
O-Alkylation Base is too strong (e.g., NaH used without care) or Alkylating agent is too "hard".Use K₂CO₃ or Cs₂CO₃. Avoid NaH unless strictly necessary. Ensure reagents are dry.[1]
Bis-alkylation Excess alkylating agent or high temperature.[6]Strictly control stoichiometry (1.1 equiv). Lower temperature.
Wrong Regioisomer Steric bulk of R-X is small, or "Cesium Effect" favoring 1,4 is absent.Generally, 1,4 is favored. If 1,5 is desired, use Trityl protection on N, alkylate (forms imidazolium), then deprotect.

References

  • Regioselective N-Alkylation of Imidazoles

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[1][10][11] (Analogous mechanistic insight for azoles).

    • Source: University College Cork / MPG.
    • URL:[Link]

  • Synthesis of 1-Methylimidazole Derivatives

    • Title: An In-Depth Technical Guide to the Synthesis of 1-Methylimidazole from Imidazole and Methanol.[12]

    • Source: BenchChem Applic
  • Direct Regioselective Alkylation using Mg-Reagents

    • Title: Direct, Regioselective N-Alkylation of 1,3-Azoles.[6]

    • Source:Organic Letters (ACS Public
    • URL:[Link]

  • Alkylation of 4-Nitroimidazoles (Regioselectivity Data)

    • Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole.
    • Source:Der Pharma Chemica.
    • URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Use of (1-propyl-1H-imidazol-5-yl)methanol in the Synthesis of Pharmaceutical Intermediates

Introduction: The Imidazole Scaffold in Modern Drug Discovery The imidazole ring is a cornerstone of medicinal chemistry, appearing as a crucial structural motif in a vast array of natural products and synthetic pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, appearing as a crucial structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metallic centers in enzymes make it a privileged scaffold in drug design.[4][5] Imidazole derivatives are integral to numerous bioactive molecules, demonstrating a broad spectrum of pharmacological activities including antifungal, anticancer, antihistaminic, and antihypertensive properties.[1][2][6]

This guide focuses on a specific, highly versatile building block: (1-propyl-1H-imidazol-5-yl)methanol . The presence of a primary alcohol function on the N-propylated imidazole ring provides a reactive handle for a variety of chemical transformations. This allows for its seamless integration into more complex molecular architectures, making it an invaluable intermediate for the synthesis of advanced drug candidates.

Herein, we present a comprehensive overview, including detailed, field-proven protocols for the synthesis of (1-propyl-1H-imidazol-5-yl)methanol and its subsequent application as a reactive intermediate in pharmaceutical synthesis. The methodologies are designed to be robust and scalable, with an emphasis on the underlying chemical principles to empower researchers in their drug development endeavors.

Synthesis of the Core Intermediate: (1-propyl-1H-imidazol-5-yl)methanol

The most direct and reliable synthesis of (1-propyl-1H-imidazol-5-yl)methanol involves a two-step process starting from a commercially available precursor, 4-methyl-1H-imidazole-5-carbaldehyde. This process includes N-alkylation followed by reduction of the aldehyde.

Workflow for Synthesis of (1-propyl-1H-imidazol-5-yl)methanol

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction SM 4-Methyl-1H-imidazole-5-carbaldehyde Base NaH in dry THF SM->Base Deprotonation AlkylatingAgent 1-Iodopropane Base->AlkylatingAgent SN2 Reaction Intermediate1 1-Propyl-4-methyl-1H-imidazole-5-carbaldehyde AlkylatingAgent->Intermediate1 ReducingAgent NaBH4 in Methanol Intermediate1->ReducingAgent Nucleophilic Addition FinalProduct (1-propyl-1H-imidazol-5-yl)methanol ReducingAgent->FinalProduct

Caption: Synthetic pathway from 4-methyl-1H-imidazole-5-carbaldehyde.

Protocol 2.1: N-Alkylation of 4-methyl-1H-imidazole-5-carbaldehyde

This procedure details the introduction of the propyl group onto the imidazole nitrogen. The use of sodium hydride (NaH) ensures complete deprotonation of the imidazole N-H, which is acidic, facilitating a clean SN2 reaction with the alkyl halide.[7]

Materials & Reagents:

  • 4-methyl-1H-imidazole-5-carbaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Iodopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Safety Precautions:

  • Sodium hydride is highly reactive and flammable; it reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).[8]

  • Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Procedure:

  • Preparation: To a dry, nitrogen-flushed round-bottom flask, add 4-methyl-1H-imidazole-5-carbaldehyde (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: Adding NaH slowly to a cooled solution controls the exothermic reaction and hydrogen gas evolution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a salt may be observed.

  • Alkylation: Cool the suspension back to 0 °C. Add 1-iodopropane (1.2 eq) dropwise via a dropping funnel over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with water, then with brine. Dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 1-propyl-4-methyl-1H-imidazole-5-carbaldehyde.

Protocol 2.2: Reduction of the Aldehyde to the Primary Alcohol

This step converts the aldehyde functional group of the intermediate into the desired primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity compared to stronger agents like lithium aluminum hydride (LiAlH₄).[9][10]

Materials & Reagents:

  • 1-propyl-4-methyl-1H-imidazole-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol[11]

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Safety Precautions:

  • Sodium borohydride is flammable and reacts with acid to produce flammable hydrogen gas.

  • Methanol is toxic and flammable. Avoid inhalation and skin contact.[12]

  • Perform all operations in a well-ventilated fume hood.

Procedure:

  • Dissolution: Dissolve 1-propyl-4-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask (approx. 0.2 M concentration).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 20 minutes. Causality Note: The excess of NaBH₄ ensures the complete reduction of the aldehyde. The reaction is performed at 0°C to control the rate of reaction and prevent potential side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Quenching: Cool the mixture to 0 °C and slowly add deionized water to quench the excess NaBH₄.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Extract the resulting aqueous residue with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1-propyl-1H-imidazol-5-yl)methanol as a crude product, which can be further purified by recrystallization or chromatography if necessary.

Application in Pharmaceutical Intermediate Synthesis

The synthesized (1-propyl-1H-imidazol-5-yl)methanol is an ideal precursor for introducing the propyl-imidazolylmethyl moiety into target molecules. A common strategy involves converting the hydroxyl group into a better leaving group, such as a halide, to facilitate nucleophilic substitution reactions.

Workflow for Subsequent Functionalization

ApplicationWorkflow cluster_step3 Step 3: Halogenation cluster_step4 Step 4: Nucleophilic Substitution StartMol (1-propyl-1H-imidazol-5-yl)methanol Reagent1 SOCl2 in DCM StartMol->Reagent1 Intermediate2 5-(Chloromethyl)-1-propyl-1H-imidazole Reagent1->Intermediate2 Nucleophile Secondary Amine (e.g., Piperidine) Intermediate2->Nucleophile SN2 Reaction FinalIntermediate Advanced Pharmaceutical Intermediate Nucleophile->FinalIntermediate

Caption: Conversion to a reactive halide and subsequent alkylation.

Protocol 3.1: Conversion to 5-(Chloromethyl)-1-propyl-1H-imidazole

This protocol describes the conversion of the primary alcohol to an alkyl chloride using thionyl chloride (SOCl₂). The resulting chloromethyl derivative is a highly reactive electrophile, ideal for alkylating a wide range of nucleophiles.[13]

Materials & Reagents:

  • (1-propyl-1H-imidazol-5-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Safety Precautions:

  • Thionyl chloride is highly corrosive and toxic. It reacts violently with water, releasing toxic HCl and SO₂ gases. Handle with extreme care in a fume hood.[14]

  • The reaction is exothermic and produces HCl gas. Ensure proper ventilation and quenching procedures.

Procedure:

  • Preparation: Dissolve (1-propyl-1H-imidazol-5-yl)methanol (1.0 eq) in anhydrous DCM in a dry, nitrogen-flushed flask.

  • Addition of SOCl₂: Cool the solution to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Causality Note: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor by TLC.

  • Workup: Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until gas evolution ceases (pH ~8).

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 5-(chloromethyl)-1-propyl-1H-imidazole, which is often used in the next step without further purification.

Data Summary and Characterization

Proper characterization is essential to validate the successful synthesis of each compound in the sequence.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (Expected)
1-Propyl-4-methyl-1H-imidazole-5-carbaldehydeC₈H₁₂N₂O152.19δ ~9.8 (s, 1H, -CHO), ~7.8 (s, 1H, imidazole C2-H), ~4.0 (t, 2H, N-CH₂), ~2.4 (s, 3H, C4-CH₃)
(1-propyl-1H-imidazol-5-yl)methanolC₇H₁₂N₂O140.19δ ~7.5 (s, 1H, imidazole C2-H), ~6.9 (s, 1H, imidazole C4-H), ~4.6 (s, 2H, -CH₂OH), ~3.9 (t, 2H, N-CH₂)[13][15]
5-(Chloromethyl)-1-propyl-1H-imidazoleC₇H₁₁ClN₂158.63δ ~9.1 (s, 1H, imidazole C2-H, as HCl salt), ~7.7 (s, 1H, imidazole C4-H), ~5.0 (s, 2H, -CH₂Cl), ~3.8 (t, 2H, N-CH₂)[13]

References

  • Vertex AI Search. (2025, December 15).
  • Zhang, Y., et al. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC.
  • Kopf, S., et al. Synthesis and Biological Evaluation of Novel Alkyl-Imidazolyl Carbinols and their Esters: Potent Antimycotics. PMC.
  • Jadhav, S. D., et al. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • Khabnadideh, S., et al. (2003, September 1). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed.
  • Swain, P., et al. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole.
  • MDPI. (2023, June 19).
  • Bell, G. Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis. TSI Journals.
  • Request PDF. (2025, August 5). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents.
  • SciSpace. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
  • Sigma-Aldrich. (1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride AldrichCPR.
  • ResearchGate. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction.
  • Apollo Scientific.
  • Fisher Scientific. (2023, September 1).
  • Molecules. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PMC.
  • Google Patents.
  • Zhang, Q., et al.
  • ChemicalBook. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis.
  • Orhan, E., et al. (2019, January 22).
  • Google Patents.
  • State of Michigan.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • PubChem. (1-methyl-1H-imidazol-5-yl)methanol.
  • Purosolv. (2025, February 20). Innovations in Pharmaceutical Processes with Pharma-Grade Methanol.

Sources

Application

Application Note: Esterification of (1-Propyl-1H-imidazol-5-yl)methanol

This Application Note and Protocol Guide details the esterification strategies for (1-propyl-1H-imidazol-5-yl)methanol (also known as 1-propyl-5-hydroxymethylimidazole). This compound is a critical building block in medi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the esterification strategies for (1-propyl-1H-imidazol-5-yl)methanol (also known as 1-propyl-5-hydroxymethylimidazole). This compound is a critical building block in medicinal chemistry, structurally related to etomidate analogs and imidazole-based antifungal or anesthetic agents.

Executive Summary

(1-Propyl-1H-imidazol-5-yl)methanol (CAS 497855-88-6) presents a unique synthetic challenge due to its amphoteric nature. It contains a nucleophilic primary alcohol and a basic imidazole nitrogen (N3). Standard esterification protocols must be adapted to prevent irreversible N-acylation or salt-induced precipitation that stalls the reaction. This guide outlines two validated protocols: Nucleophilic Substitution with Acid Chlorides (for robust substrates) and Steglich Esterification (for acid-sensitive moieties), ensuring high chemoselectivity for the O-ester over the N-acyl impurity.

Strategic Considerations & Mechanism

The N-Acyl Trap

In the presence of acylating agents (R-COCl or Anhydrides), the imidazole nitrogen (N3) is often more nucleophilic than the hydroxyl group. This leads to the rapid formation of an N-acylimidazolium species.

  • The Good: This intermediate is an activated acyl donor (similar to CDI chemistry). In the presence of the pendant hydroxyl group, it can undergo intramolecular or intermolecular acyl transfer to form the thermodynamically stable O-ester.

  • The Bad: If the reaction is quenched too early or under anhydrous non-nucleophilic conditions, the N-acyl species may persist or hydrolyze back to the starting material during aqueous workup.

  • The Solution: Protocols must include a "dwell time" or a mild aqueous hydrolysis step (saturated NaHCO₃) to cleave any unstable N-acyl groups while leaving the stable O-ester intact.

Solubility and Salt Formation

The imidazole ring (pKa ~7.0) will act as a proton scavenger, forming hydrochloride salts during acid chloride reactions. This salt is often insoluble in non-polar solvents (Et₂O, Hexanes) but soluble in DCM or DMF.

  • Recommendation: Use Dichloromethane (DCM) or Acetonitrile (MeCN) as solvents to maintain homogeneity. Use an auxiliary base (Triethylamine or DIPEA) in >2.0 equivalents to scavenge acid and keep the imidazole in its free-base form if silica purification is intended.

Experimental Protocols

Protocol A: Acid Chloride Method (Robust/Scale-Up)

Best for: Simple aliphatic or aromatic esters, high-yield synthesis.

Reagents:

  • Substrate: (1-Propyl-1H-imidazol-5-yl)methanol (1.0 equiv)

  • Acylating Agent: Acid Chloride (R-COCl) (1.2 equiv)

  • Base: Triethylamine (Et₃N) (2.5 equiv) or Pyridine (3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) [0.2 M concentration]

  • Catalyst: DMAP (0.1 equiv) - Optional, accelerates O-acylation.

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve (1-propyl-1H-imidazol-5-yl)methanol in anhydrous DCM.

  • Base Addition: Add Et₃N via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Add the Acid Chloride dropwise over 10 minutes.

    • Observation: A white precipitate (Et₃N·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check TLC (System: 10% MeOH in DCM). The starting alcohol (lower Rf) should disappear.

  • Hydrolysis of N-Acyl Species: Add saturated aqueous NaHCO₃ (10 mL per mmol) and stir vigorously for 15 minutes at RT.

    • Critical Step: This hydrolyzes any kinetic N-acyl imidazole byproducts.

  • Workup: Separate phases. Extract aqueous layer with DCM (2x). Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash Chromatography on Silica Gel.

    • Note: Pre-treat silica with 1% Et₃N in the eluent to prevent the basic imidazole product from streaking.

Protocol B: Steglich Esterification (Mild/Sensitive)

Best for: Complex carboxylic acids, chiral substrates, or when Acid Chlorides are unstable.

Reagents:

  • Substrate: (1-Propyl-1H-imidazol-5-yl)methanol (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC·HCl (1.2 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Anhydrous DCM or DMF.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the Carboxylic Acid and (1-propyl-1H-imidazol-5-yl)methanol in dry DCM at 0°C.

  • Catalyst: Add DMAP.

  • Coupling: Add DCC (dissolved in minimal DCM) or solid EDC·HCl in one portion.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12–16 h).

    • Observation: If using DCC, white urea precipitate (DCU) will form.

  • Filtration: Filter off the DCU precipitate through a Celite pad.

  • Workup: Wash the filtrate with saturated NaHCO₃, then Water, then Brine.

  • Purification: Isolate via column chromatography (DCM/MeOH gradient).

Visualization of Reaction Pathways[2][3]

Diagram 1: Mechanistic Pathway & Selectivity

This diagram illustrates the competition between N-acylation and O-acylation and how the thermodynamic product is secured.

ReactionMechanism Start Start: (1-Propyl-1H-imidazol-5-yl)methanol NAcyl Intermediate: N-Acyl Imidazolium (Kinetic Product) Start->NAcyl Fast (k1) OAcyl Product: O-Acyl Ester (Thermodynamic Product) Start->OAcyl Slow (k2) Reagents Reagents: R-COCl + Base NAcyl->Start Aq. Workup (Reversible) NAcyl->OAcyl Acyl Transfer (Intra/Inter) Hydrolysis Workup: Hydrolysis of N-Acyl

Caption: Kinetic vs. Thermodynamic control in imidazole esterification. The unstable N-acyl species rearranges or hydrolyzes to the desired O-ester.

Diagram 2: Protocol A Workflow (Acid Chloride)

Workflow Step1 1. Dissolve Alcohol in DCM Add Et3N (2.5 eq) Step2 2. Cool to 0°C Add Acid Chloride dropwise Step1->Step2 Step3 3. Warm to RT Stir 4-12 hours Step2->Step3 Step4 4. Quench with sat. NaHCO3 Stir 15 mins (Hydrolysis Step) Step3->Step4 Step5 5. Phase Separation Dry Organic Layer (Na2SO4) Step4->Step5 Step6 6. Purification Silica Gel (with 1% Et3N) Step5->Step6

Caption: Step-by-step execution for the Acid Chloride esterification method including the critical hydrolysis quench.

Quantitative Data & Troubleshooting

Table 1: Solvent and Base Selection Guide
ParameterConditionOutcome/Notes
Solvent DCM (Dichloromethane) Recommended. Solubilizes reactants and products well.
THF (Tetrahydrofuran)Good, but amine salts may precipitate early, hindering stirring.
DMF (Dimethylformamide)Use for polar acids; difficult to remove during workup.
Base Triethylamine (Et₃N) Standard. Cheap, effective, easily removed.
PyridineExcellent solvent/base combo for difficult substrates. Harder to remove.
DIPEA (Hünig's Base)Use if the Acid Chloride is sterically hindered.
Troubleshooting Common Issues
  • Low Yield / Starting Material Recovery:

    • Cause: Hydrolysis of the ester during workup or incomplete reaction.

    • Fix: Ensure reagents are anhydrous.[1] Increase reaction time. Do NOT use strong acid washes (HCl) during workup as the imidazole ester is basic and will extract into the aqueous layer.

  • Product Streaking on TLC:

    • Cause: Interaction of the basic imidazole with acidic silica silanols.

    • Fix: Add 1% Triethylamine or 1% Ammonium Hydroxide to the TLC and Column eluent.

  • N-Acyl Contamination:

    • Cause: Insufficient quench time.

    • Fix: Extend the saturated NaHCO₃ stir time to 30 mins.

References

  • Fluorochem. (1-Propyl-1H-imidazol-5-yl)methanol Product Data. Fluorochem Catalog. Accessed 2023.[2][3] Link

  • Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1962, 1(7), 351-367.
  • Heller, S. T., & Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas."[4] Organic Letters, 2010, 12(20), 4572–4575. Link

  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978, 17(7), 522-524. (Standard Steglich Protocol).
  • Amini, M., et al. "Synthesis and antitubercular activity of new N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides." ResearchGate, 2002. (Mentions hydrogenolysis to yield 5-hydroxymethylimidazoles). Link

Sources

Method

Advanced Methodologies for the Incorporation of (1-Propyl-1H-imidazol-5-yl)methanol into Metal-Organic Frameworks

Target Audience: Researchers, Materials Scientists, and Drug Delivery Professionals Document Type: Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale The functionalization of Metal-Organi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Delivery Professionals Document Type: Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The functionalization of Metal-Organic Frameworks (MOFs) with complex, multifunctional ligands is a critical frontier in materials science, enabling tailored microenvironments for catalysis, gas separation, and targeted drug delivery. (1-Propyl-1H-imidazol-5-yl)methanol (PIM) is a highly specialized imidazole derivative characterized by three distinct structural features:

  • N1-Propyl Group: Provides steric bulk and localized hydrophobicity. Crucially, the alkylation at N1 removes the acidic proton found in standard imidazoles, preventing PIM from acting as a bidentate bridging ligand in standard Zeolitic Imidazolate Framework (ZIF) topologies.

  • N3 Coordinate Site: Acts as a strong Lewis base capable of dative bonding with transition metals.

  • C5-Hydroxymethyl Group (-CH₂OH): Serves as a hydrogen-bonding donor and a highly reactive nucleophilic handle for covalent grafting.

Because PIM cannot form continuous 3D lattices on its own, its incorporation into MOFs requires advanced structural engineering. As a Senior Application Scientist, I have designed this guide to detail three field-proven methodologies for PIM incorporation: Coordination Modulation (defect engineering/capping), Coordinative Post-Synthetic Modification (PSM) at open metal sites, and Covalent PSM via esterification[1][2].

Mechanistic Pathways for PIM Incorporation

The decision of how to incorporate PIM depends entirely on the desired causality of the material's end-use. If nanoscale particle size is required for intravenous drug delivery, in-situ modulation is preferred. If robust, solvent-resistant functionalization is needed for catalysis, covalent PSM is the gold standard[2].

G PIM (1-Propyl-1H-imidazol-5-yl)methanol (PIM) Modulation Coordination Modulation (In Situ Synthesis) PIM->Modulation N3 competes with linkers CoordPSM Coordinative PSM (Open Metal Sites) PIM->CoordPSM N3 binds to SBU CovPSM Covalent PSM (Reactive Linkers) PIM->CovPSM -OH reacts with framework Mod_Result Defect-Engineered MOF (Nanoscale / Hierarchical) Modulation->Mod_Result Coord_Result Functionalized Pores (Amphiphilic Microenvironment) CoordPSM->Coord_Result Cov_Result Covalently Tethered Imidazole (Robust Chemical Grafting) CovPSM->Cov_Result

Mechanistic pathways for incorporating PIM into MOFs via modulation and PSM.

Experimental Protocols: Self-Validating Workflows

Protocol A: Coordination Modulation in ZIF-8 Synthesis

Causality: In the synthesis of ZIF-8, 2-methylimidazole acts as the bridging ligand. By introducing PIM into the synthesis mixture, the N3 of PIM coordinates to the Zn²⁺ nodes. However, the N1-propyl group prevents further framework extension. PIM effectively acts as a "capping agent," halting crystal growth and yielding monodisperse ZIF-8 nanoparticles with surface-exposed hydroxymethyl groups[1][3].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.48 g of Zn(NO₃)₂·6H₂O (5 mmol) in 50 mL of anhydrous methanol.

  • Modulator/Ligand Solution: In a separate flask, dissolve 3.28 g of 2-methylimidazole (40 mmol) and 0.70 g of PIM (5 mmol) in 50 mL of methanol. (Note: The 8:1 ratio of structural ligand to modulator is critical to prevent total inhibition of nucleation).

  • Controlled Nucleation: Rapidly inject the zinc solution into the ligand solution under vigorous stirring (800 rpm) at room temperature. Stir for exactly 60 minutes.

  • Isolation: Recover the nanoparticles via centrifugation (10,000 rpm, 15 mins). Wash three times with fresh methanol to remove unreacted precursors.

  • Validation: Analyze via Dynamic Light Scattering (DLS) to confirm a reduction in hydrodynamic radius compared to unmodulated ZIF-8. Use ¹H NMR of acid-digested samples (DCl/DMSO-d₆) to quantify the exact molar ratio of incorporated PIM.

Protocol B: Coordinative PSM on MOF-74(Mg)

Causality: MOF-74 features 1D hexagonal channels lined with coordinatively unsaturated metal sites (open metal sites)[4]. By dehydrating the MOF, these Lewis acidic Mg²⁺ sites become available. PIM is introduced in a non-competing solvent (toluene). The N3 of PIM forms a strong dative bond with the Mg²⁺, orienting the propyl and -OH groups into the pore channel, creating an amphiphilic environment ideal for encapsulating complex pharmaceutical APIs.

Workflow Step1 1. Thermal Activation Vacuum, 150°C, 12h (Expose Open Metal Sites) Step3 3. Grafting Reaction Suspend MOF in Solution Stir 24h at 25°C Step1->Step3 Step2 2. PIM Solution Prep Dissolve PIM in Anhydrous Toluene Step2->Step3 Step4 4. Solvent Washing Soxhlet Extraction (DCM) Remove Physisorbed PIM Step3->Step4 Step5 5. Characterization NMR, BET, FT-IR Step4->Step5

Step-by-step experimental workflow for the coordinative PSM of MOF-74 with PIM.

Step-by-Step Methodology:

  • Activation: Place 200 mg of synthesized MOF-74(Mg) in a Schlenk tube. Heat to 150 °C under dynamic vacuum (10⁻³ torr) for 12 hours to strip coordinated solvent molecules.

  • Grafting: Cool to room temperature under N₂. Add a solution of PIM (100 mg) dissolved in 15 mL of anhydrous toluene directly to the activated MOF.

  • Incubation: Stir the suspension gently (200 rpm) at room temperature for 24 hours to allow diffusion and coordination.

  • Purification: Filter the powder and subject it to Soxhlet extraction using dichloromethane (DCM) for 12 hours. Crucial Causality: DCM removes physisorbed PIM from the pores without disrupting the strong Mg-N dative bonds.

  • Validation: Perform N₂ sorption (BET) analysis. A predictable decrease in surface area and pore volume validates successful pore functionalization.

Protocol C: Covalent PSM via Esterification

Causality: To achieve the highest stability (e.g., for liquid-phase catalysis), PIM must be covalently tethered. Using a MOF pre-functionalized with reactive acyl chlorides (derived from UiO-66-NH₂ treated with adipoyl chloride)[2], the C5-hydroxymethyl group of PIM acts as a nucleophile, forming a robust ester linkage.

Step-by-Step Methodology:

  • Preparation of Reactive MOF: Suspend 150 mg of UiO-66-AcylCl in 10 mL of anhydrous acetonitrile under N₂.

  • Nucleophilic Attack: Add 50 mg of PIM and 20 µL of triethylamine (TEA). Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during esterification, which protects the MOF framework from acid-catalyzed degradation.

  • Reaction: Heat the mixture to 60 °C for 18 hours under reflux.

  • Isolation: Centrifuge and wash extensively with acetonitrile and ethanol.

  • Validation: Utilize FT-IR spectroscopy. The emergence of a strong ester carbonyl stretch (C=O) at ~1735 cm⁻¹ confirms covalent attachment.

Quantitative Data & Validation Summary

To ensure reproducibility across laboratories, the expected analytical outcomes for each methodology are summarized below.

Incorporation StrategyTarget FrameworkRole of PIMInteraction MechanismPrimary Outcome & Validation Metrics
Coordination Modulation ZIF-8 (Zn)Capping Agent / ModulatorN3 competes with 2-methylimidazole for Zn²⁺Outcome: Nanoparticle formation.Validation: DLS shows size reduction (e.g., 800nm → 50nm).
Coordinative PSM MOF-74 (Mg)Lewis Base GuestN3 dative bonding to Open Metal Sites (OMS)Outcome: Amphiphilic pore environment.Validation: BET surface area drops; ¹H NMR confirms ratio.
Covalent PSM UiO-66-AcylClNucleophile-OH esterification with framework acyl chloridesOutcome: Covalently tethered imidazole.Validation: FT-IR confirms ester C=O stretch (~1735 cm⁻¹).

References

  • Modulated self-assembly of metal–organic frameworks Royal Society of Chemistry URL:[Link]

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks ACS Central Science URL:[Link]

  • Multi-functional sites catalysts based on post-synthetic modification of metal-organic frameworks Journal of Energy Chemistry URL:[Link]

  • Coordination Modulation Method To Prepare New Metal–Organic Framework-Based CO-Releasing Materials ACS Applied Materials & Interfaces URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of (1-Propyl-1H-imidazol-5-yl)methanol

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: (1-Propyl-1H-imidazol-5-yl)methanol (CAS 497855-88-6)[1] Introduction & Mechanistic Rationale The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: (1-Propyl-1H-imidazol-5-yl)methanol (CAS 497855-88-6)[1]

Introduction & Mechanistic Rationale

The synthesis of 1-alkyl-5-hydroxymethylimidazoles is a critical foundational workflow in medicinal chemistry, serving as a gateway to numerous active pharmaceutical ingredients (APIs), including angiotensin II receptor blockers and BET bromodomain inhibitors[2].

A common pitfall in early-stage drug development is attempting to synthesize (1-propyl-1H-imidazol-5-yl)methanol via the direct N-alkylation of 4(5)-hydroxymethylimidazole. Because the imidazole ring rapidly tautomerizes, direct alkylation with a propyl halide inherently yields a nearly 1:1 mixture of 1-propyl-4-hydroxymethylimidazole and 1-propyl-5-hydroxymethylimidazole. Separating these regioisomers requires resource-intensive chromatography, severely degrading the Environmental Factor (E-factor) and rendering the process economically unviable for scale-up.

The Causality of Regiocontrol: To establish absolute regioselectivity, the synthetic strategy must pivot from functionalization to de novo ring construction. By employing a Marckwald-type cyclization[2], the N1-alkyl position is permanently fixed by the starting primary amine (propylamine), while the C5-hydroxymethyl position is structurally dictated by the condensation of 1,3-dihydroxyacetone (DHA). This guarantees >99% regiochemical purity prior to the final desulfurization step.

Process Chemistry: The "Why" Behind the Workflow

The optimized scale-up protocol is a two-step sequence designed as a self-validating system, prioritizing intrinsic thermal safety and catalytic efficiency.

Step 1: Marckwald Cyclization

The reaction of propylamine, DHA, and potassium thiocyanate (KSCN) in an aqueous acidic medium yields the intermediate (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol[3].

  • Mechanistic Causality: The primary amine condenses with the ketone moiety of DHA to form an imine. Nucleophilic attack by the thiocyanate ion generates a transient thiourea, which subsequently undergoes intramolecular cyclization and dehydration. The acidic medium (pH 3–4) is critical; it protonates the carbonyl oxygen, accelerating the cyclization while suppressing the formation of undesired polymeric DHA byproducts.

Step 2: Catalytic Oxidative Desulfurization

Historically, the removal of the C2-mercapto group was achieved using concentrated nitric acid. However, this legacy method generates highly toxic nitrogen dioxide (NOx) gas and poses a severe thermal runaway risk upon scale-up[4].

  • Mechanistic Causality: To bypass this safety bottleneck, the modern protocol utilizes 30% Hydrogen Peroxide (

    
    ) coupled with a transition metal catalyst (e.g., Tungstic acid, 
    
    
    
    )[4]. The catalyst lowers the activation energy required to oxidize the C2-thiol into a highly polarized sulfinic/sulfonic acid leaving group. Water then acts as a nucleophile, cleaving the C-S bond to yield the target C2-H imidazole and sulfite/sulfate.
  • Self-Validating Safety: Because the tungstate catalyst ensures the instantaneous consumption of

    
     at mild temperatures (40–45 °C), dangerous peroxide accumulation is prevented. If the temperature drops, the addition is simply halted, making the thermal profile intrinsically safe[4].
    

Mandatory Visualization: Synthetic Workflow

G N1 Propylamine + DHA + KSCN N2 Marckwald Cyclization (Aqueous Acid, 80°C) N1->N2 N3 Intermediate: 2-Mercapto-1-propyl- 1H-imidazol-5-yl)methanol N2->N3 Regioselective Assembly N4 Catalytic Desulfurization (30% H2O2, H2WO4, 45°C) N3->N4 Greener Oxidation N6 Legacy Method: HNO3 Oxidation N3->N6 Obsolete (High Risk) N5 Target: (1-Propyl-1H-imidazol- 5-yl)methanol N4->N5 Sulfite Elimination N6->N5

Fig 1. Regioselective synthesis and desulfurization of (1-propyl-1H-imidazol-5-yl)methanol.

Quantitative Data Presentation

The transition from stoichiometric nitric acid to catalytic hydrogen peroxide fundamentally alters the scalability and safety profile of the reaction.

Process ParameterConcentrated

[4]
30%

(Uncatalyzed)
30%

+

(Catalyzed)[4]
Operating Temperature 80–100 °C60–80 °C40–45 °C
Regiochemical Purity >99%>99%>99%
Typical Yield 60–65%50–55%80–85%
Byproducts / Off-gassing Toxic NOx gas (Severe)

gas (Moderate)

gas (Minimal/Controlled)
Thermal Runaway Risk High (Accumulation)ModerateLow (Instant consumption)
GMP Scalability Poor (Safety bottleneck)ModerateExcellent

Experimental Protocols

Protocol A: Synthesis of (2-Mercapto-1-propyl-1H-imidazol-5-yl)methanol
  • Preparation of the Matrix: In a 2 L jacketed glass reactor equipped with a mechanical stirrer, dissolve 1,3-dihydroxyacetone dimer (DHA, 90.0 g, 0.5 mol) and potassium thiocyanate (KSCN, 107.0 g, 1.1 mol) in a mixture of glacial acetic acid (150 mL) and deionized water (400 mL).

  • Amine Addition: Cool the reactor to 10 °C. Slowly add propylamine (59.1 g, 1.0 mol) dropwise over 45 minutes. Causality Check: The addition is highly exothermic due to imine formation; maintain internal temperature below 25 °C to prevent premature side reactions.

  • Cyclization: Heat the reaction mixture to 75–80 °C and maintain stirring for 14 hours.

  • Isolation: Cool the mixture to 5 °C. Adjust the pH to 7.0 using 20% aqueous NaOH. The intermediate product will precipitate as a microcrystalline solid.

  • Purification: Filter the solid under vacuum, wash sequentially with cold water (2 x 100 mL) and cold methyl tert-butyl ether (MTBE, 100 mL), and dry in a vacuum oven at 50 °C to afford the intermediate.

Protocol B: Catalytic Oxidative Desulfurization (Target Synthesis)
  • Catalyst Suspension: In a 1 L reactor, suspend (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol (86.1 g, 0.5 mol) and tungstic acid (

    
    , 1.25 g, 1 mol%) in methanol (250 mL)[4].
    
  • Thermal Initiation: Warm the suspension to 40 °C using a water bath.

  • Controlled Oxidation: Add 30% aqueous

    
     (181 g, ~1.6 mol, 3.2 eq) dropwise via an addition funnel over 90 minutes.
    
    • Self-Validating Control: Ensure the internal temperature remains between 40–45 °C. The reaction mixture will clarify as the thiol is oxidized to the soluble sulfonate. If the temperature drops below 35 °C, halt the peroxide addition immediately to prevent dangerous accumulation[4].

  • Quenching: After stirring for an additional 2 hours at 45 °C, verify completion via HPLC. Quench any residual peroxide by adding a 10% sodium bisulfite solution until a peroxide test strip reads negative.

  • Extraction & Concentration: Adjust the pH to 9.0 with aqueous ammonia. Extract the aqueous layer with n-butanol or dichloromethane (3 x 150 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield (1-propyl-1H-imidazol-5-yl)methanol as a highly pure, viscous oil or low-melting solid[1].
    

References

1.[1] Fluorochem. "(1-PROPYL-1H-IMIDAZOL-5-YL)METHANOL (CAS 497855-88-6)". Fluorochem UK. URL: 2.[3] Journal of Chemical Health Risks. "Synthesis and Biological Activity of Novel Imidazole Based Chalcone Derivatives". JCHR. URL: 3.[2] European Patent Office. "Pharmaceutical compositions comprising angiotensin II receptor blocking imidazoles and diuretics - Patent 0733366". EPO. URL: 4.[4] Google Patents. "US6630593B1 - Process for preparing a 1-substituted 5-hydroxymethyl imidazole". USPTO. URL:

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of (1-propyl-1H-imidazol-5-yl)methanol

Technical Support Center: Synthesis of (1-propyl-1H-imidazol-5-yl)methanol Welcome to the technical support guide for the synthesis of (1-propyl-1H-imidazol-5-yl)methanol. This document is designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (1-propyl-1H-imidazol-5-yl)methanol

Welcome to the technical support guide for the synthesis of (1-propyl-1H-imidazol-5-yl)methanol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the mechanistic underpinnings of these issues and provide actionable, field-proven troubleshooting strategies.

Overview of the Synthetic Pathway

The most common and logical synthetic route to (1-propyl-1H-imidazol-5-yl)methanol involves a three-step sequence starting from imidazole. This pathway is illustrated below and will form the basis of our troubleshooting guide.

Synthetic_Pathway Imidazole Imidazole Propylimidazole 1-Propyl-1H-imidazole Imidazole->Propylimidazole Step 1: N-Alkylation (e.g., 1-Bromopropane, Base) Aldehyde 1-Propyl-1H-imidazole-5-carbaldehyde Propylimidazole->Aldehyde Step 2: Formylation (e.g., Vilsmeier-Haack) Methanol (1-Propyl-1H-imidazol-5-yl)methanol Aldehyde->Methanol Step 3: Reduction (e.g., NaBH4, LAH)

Caption: Common synthetic route to (1-propyl-1H-imidazol-5-yl)methanol.

Part 1: FAQs and Troubleshooting for N-Alkylation

The initial N-alkylation of the imidazole ring is frequently the most problematic step, primarily due to issues with regioselectivity.

Question: My reaction produced a mixture of 1-propyl-1H-imidazole and 1-propyl-1H-imidazole (N-1 and N-3 isomers). How can I improve the regioselectivity?

Answer: This is the most common side reaction in imidazole alkylation. The imidazole anion, formed after deprotonation, is a resonant structure where the negative charge is delocalized across both nitrogen atoms.[1] This makes both nitrogens nucleophilic and susceptible to alkylation.

Causality & Mechanism: When imidazole is deprotonated, the resulting imidazolate anion has two equivalent nitrogen atoms. Alkylation can occur at either, leading to a mixture of regioisomers. The ratio of these isomers is heavily influenced by steric and electronic factors, as well as the reaction conditions.[2]

Troubleshooting Strategies:

  • Choice of Base and Solvent: This is the most critical factor. Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF generally favors N-alkylation by fully generating the imidazolide anion.[2] The solvent-base system can significantly alter the product ratio.

  • Steric Hindrance: If your imidazole starting material has a substituent at the C-2 or C-5 position, alkylation will be sterically favored at the less hindered nitrogen. For unsubstituted imidazole, using a bulkier alkylating agent can sometimes influence selectivity, though this is not applicable for a propyl group.

  • Protecting Groups: For complex syntheses where regioselectivity is paramount, employing a protecting group on one nitrogen is a reliable, albeit longer, strategy.[2]

Regioselectivity cluster_0 Imidazole Deprotonation Imidazole Imidazole Imidazolate Imidazolate Anion (Resonance Stabilized) Imidazole->Imidazolate + Base - H-Base+ N1_Product 1-Propyl-1H-imidazole (Desired Product) Imidazolate->N1_Product + Propyl-X (N-1 Attack) N3_Product 1-Propyl-1H-imidazole (Isomeric Impurity) Imidazolate->N3_Product + Propyl-X (N-3 Attack)

Caption: N-Alkylation pathways leading to regioisomeric products.

Question: My reaction formed a significant amount of a salt-like byproduct, which I believe is a dialkylated imidazolium salt. How do I prevent this?

Answer: This is a classic case of over-alkylation. The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary imidazolium salt.[3]

Prevention Strategies:

  • Stoichiometry Control: Use the alkylating agent (1-bromopropane) as the limiting reagent. A slight excess of imidazole (1.1-1.2 equivalents) can help consume the alkylating agent and minimize dialkylation.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) to avoid localized high concentrations.

  • Temperature Management: Avoid high reaction temperatures, as this accelerates the rate of the second alkylation.[3]

Part 2: FAQs and Troubleshooting for C-5 Formylation

Introducing the aldehyde group at the C-5 position, typically via a Vilsmeier-Haack reaction, comes with its own set of potential issues.

Question: My Vilsmeier-Haack formylation of 1-propyl-1H-imidazole resulted in a low yield of the desired aldehyde. What went wrong?

Answer: Low yields in Vilsmeier-Haack reactions on imidazole substrates can stem from several factors related to the reactivity of the Vilsmeier reagent and the substrate.

Causality & Troubleshooting:

  • Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from DMF and phosphorus oxychloride (POCl₃).[4] This step is moisture-sensitive. Ensure you are using anhydrous DMF and fresh POCl₃ under an inert atmosphere.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5] The imidazole ring is electron-rich, which is favorable, but the Vilsmeier reagent is a relatively weak electrophile compared to acylium ions in Friedel-Crafts reactions.[5] If the reaction is sluggish, a modest increase in temperature (e.g., from room temperature to 40-60 °C) may be necessary, but monitor carefully for decomposition.

  • Reaction Stoichiometry: Ensure at least a stoichiometric amount of the Vilsmeier reagent is used. A common ratio is 1.2 to 1.5 equivalents of both POCl₃ and DMF relative to the substrate.

  • Workup Procedure: The reaction forms an iminium salt intermediate, which must be hydrolyzed to the aldehyde during aqueous workup.[6] Ensure the workup is performed correctly, typically by carefully quenching the reaction mixture in ice-water, followed by basification (e.g., with NaOH or K₂CO₃) to neutralize the mixture and liberate the product.

Part 3: FAQs and Troubleshooting for Aldehyde Reduction

The final step, the reduction of the carbaldehyde to a primary alcohol, is generally reliable but can present challenges such as incomplete conversion or over-reduction.

Question: I am observing incomplete reduction of the aldehyde to the alcohol. How can I drive the reaction to completion?

Answer: Incomplete reduction is usually due to the quality or quantity of the reducing agent.

Troubleshooting Strategies:

  • Reducing Agent Activity: Sodium borohydride (NaBH₄) is a common choice for this reduction. It can degrade over time, especially if exposed to moisture. Use a fresh bottle of the reducing agent for best results.[7]

  • Stoichiometry: While NaBH₄ provides multiple hydride equivalents, using a larger excess (e.g., 2-3 equivalents) can help ensure complete conversion, especially if some of the reagent is quenched by the solvent (e.g., methanol, ethanol).

  • Solvent and Temperature: The reaction is typically run in an alcohol solvent like methanol or ethanol at 0 °C to room temperature. If the reaction is slow, allowing it to stir for a longer period (12-24 hours) at room temperature is often sufficient.[7]

Question: My product contains 1-propyl-5-methyl-1H-imidazole as a byproduct. How did this over-reduction occur?

Answer: The formation of a methyl group instead of a hydroxymethyl group is a known over-reduction pathway.

Causality & Prevention:

  • Mechanism: This side reaction is more common under catalytic hydrogenation conditions where the benzylic-like alcohol intermediate can undergo hydrogenolysis to the methyl group.

  • Choice of Reagent: While less common with NaBH₄, stronger reducing agents like Lithium Aluminum Hydride (LAH) or harsh reaction conditions (high temperature, prolonged reaction times) can sometimes promote this pathway. Sticking with milder conditions and NaBH₄ is the best way to avoid this. If LAH must be used, maintain low temperatures (0 °C) and quench the reaction as soon as the starting material is consumed.[8]

Part 4: FAQs for Purification and Handling

Question: My final product, (1-propyl-1H-imidazol-5-yl)methanol, streaks badly during silica gel chromatography. How can I achieve better separation?

Answer: The basic nitrogen atoms of the imidazole ring interact strongly with the acidic silanol groups on the surface of the silica gel, causing poor peak shape and streaking.

Solution: Add a small amount of a basic modifier to your eluent system.[7]

  • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 1% ammonia (as a 7N solution in methanol) to your mobile phase (e.g., Dichloromethane/Methanol). This will neutralize the acidic sites on the silica, leading to sharper peaks and improved separation.

Question: The purified product is a viscous oil that is difficult to handle and accurately weigh. Is there a better way to store and handle it?

Answer: Many imidazole derivatives are oils or low-melting solids at room temperature. Converting the free base to a stable, crystalline salt is a standard and highly effective solution.[7]

Procedure for Salt Formation:

  • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will typically precipitate as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[7] This provides a stable, crystalline solid that is much easier to handle.

Experimental Protocols

Protocol 1: N-Alkylation of Imidazole
  • To a solution of imidazole (1.0 equiv) in anhydrous DMF, add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

  • Stir the suspension at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add 1-bromopropane (1.05 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate regioisomers.

Protocol 2: Reduction of 1-Propyl-1H-imidazole-5-carbaldehyde
  • Dissolve the aldehyde (1.0 equiv) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5-2.0 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.

Troubleshooting Workflow

Troubleshooting_Low_Yield Start Low Yield in Final Reduction Step Check_SM Check TLC/LC-MS: Is starting aldehyde consumed? Start->Check_SM Check_Reagent Possible Cause: Inactive Reducing Agent Check_SM->Check_Reagent No Check_Byproduct Check NMR/MS of crude: Is over-reduced (methyl) product present? Check_SM->Check_Byproduct Yes Solution_Reagent Solution: Use a fresh bottle of NaBH4. Check_Reagent->Solution_Reagent Check_Stoich Possible Cause: Insufficient Reagent Check_Reagent->Check_Stoich Solution_Stoich Solution: Increase NaBH4 to 2-3 equivalents. Check_Stoich->Solution_Stoich Over_Reduction Side Reaction: Over-reduction to methyl group. Check_Byproduct->Over_Reduction Yes Purification_Issue Problem likely in workup or purification. Review extraction and chromatography steps. Check_Byproduct->Purification_Issue No Solution_Over_Red Prevention: Use milder conditions (NaBH4, 0°C to RT). Avoid catalytic hydrogenation. Over_Reduction->Solution_Over_Red

Caption: Troubleshooting flowchart for low yield in the reduction step.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones.
  • Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
  • BenchChem. (n.d.). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
  • BenchChem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
  • Karaaslan, Ç., Doğan, F., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ChemicalBook. (n.d.). (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • Royal Society of Chemistry. (n.d.). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.

Sources

Optimization

Technical Support Center: Optimization of N-Propylation for Imidazole Derivatives

Status: Operational Ticket Topic: N-Propylation Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the Technical Support Center. You are l...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Topic: N-Propylation Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely here because the N-propylation of imidazole—while deceptively simple on paper—presents distinct challenges compared to methylation or benzylation.

The Core Challenge: Unlike methyl halides (which cannot undergo elimination) or benzyl halides (which lack


-hydrogens), propyl halides possess 

-hydrogens. This introduces a competing E2 elimination pathway , potentially generating propene gas instead of your desired product. Furthermore, the amphoteric nature of imidazole requires careful base selection to balance deprotonation kinetics against the risk of over-alkylation (quaternization).

This guide prioritizes causality and control , moving beyond "recipe following" to "reaction engineering."

Module 1: Strategic Reagent Selection

Decision Matrix: Base & Solvent Systems

Why this matters: The


 of imidazole (N-H) is approximately 14.4. To drive the reaction forward, you must shift the equilibrium toward the imidazolide anion without triggering the E2 elimination of the propyl halide.
System A: The "Standard" Protocol (Mild & Selective)
  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).[1]
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Mechanism: Surface-mediated deprotonation.

    
     is superior due to the "Cesium Effect"—higher solubility and a looser ion pair with the imidazolide anion, enhancing nucleophilicity.
    
  • Best For: Substrates with sensitive functional groups; preventing elimination side-products.

System B: The "Force" Protocol (High Reactivity)
  • Base: Sodium Hydride (NaH, 60% dispersion).[2]

  • Solvent: Anhydrous THF or DMF.[1]

  • Mechanism: Irreversible deprotonation (

    
     gas release).
    
  • Best For: Sterically hindered imidazoles or unreactive alkyl halides.

  • Risk: High risk of E2 elimination if heated; requires strict anhydrous conditions.

System C: The "Green" Protocol (Phase Transfer)
  • Base: KOH or NaOH (solid/aqueous).

  • Catalyst: TBAB (Tetrabutylammonium bromide).[3]

  • Solvent: Toluene or 2-MeTHF.

  • Best For: Process scale-up; avoiding dipolar aprotic solvents (DMF/DMSO workup issues).

Visual Workflow: Experimental Design

ReactionOptimization Start Start: N-Propylation Setup Substrate Analyze Imidazole Substrate Start->Substrate Sensitive Base Sensitive Groups? (Esters, nitriles) Substrate->Sensitive Hindered Sterically Hindered N-H? Sensitive->Hindered No PathA Path A: Mild/Selective K2CO3 / MeCN / 60°C Sensitive->PathA Yes Hindered->PathA No (Lab scale) PathB Path B: Aggressive NaH / DMF / 0°C -> RT Hindered->PathB Yes PathC Path C: Phase Transfer KOH / Toluene / TBAB Hindered->PathC No (Scale-up)

Caption: Decision tree for selecting reaction conditions based on substrate properties.

Module 2: Troubleshooting Yield & Conversion

Q: Why is my conversion stalling at ~60%?

Diagnosis: This is often due to the "leaving group effect" or moisture contamination.

  • The Fix (Leaving Group): Propyl chloride is sluggish. Switch to 1-bromopropane or 1-iodopropane .

    • Note: If you must use the chloride, add 10-20 mol% TBAI (tetrabutylammonium iodide) to generate the reactive iodide in situ (Finkelstein reaction).

  • The Fix (Moisture): In

    
     systems, water forms a hydration shell around the carbonate, deactivating it. Flame-dry glassware and use molecular sieves in your solvent.
    
Q: I see a new spot on TLC, but it's not my product. What is it?

Diagnosis: It is likely the 1,3-dialkylimidazolium salt (Quaternization).

  • Cause: Excess alkylating agent or high temperatures. Once the mono-propylated product forms, it is more nucleophilic than the starting imidazole (inductive effect of the alkyl group).

  • Solution:

    • Use a strict stoichiometry of 1:1 or 1:0.9 (limiting alkyl halide).

    • Switch to a non-polar solvent (Toluene) where the imidazolium salt precipitates out, stopping further reaction (if using PTC).

Comparative Data: Leaving Group Efficiency
Alkylating AgentReactivity (

)
Risk of Elimination (E2)Recommended Temp
1-Iodopropane High (~100)Moderate25°C - 40°C
1-Bromopropane Medium (~1)Moderate60°C - 80°C
1-Chloropropane Low (~0.01)Low>80°C (Requires TBAI)
Propyl Tosylate HighLow40°C - 60°C

Module 3: Regioselectivity (The 4- vs. 5-Substituted Problem)

If your imidazole has a substituent at position 4(5) (e.g., 4-methylimidazole), tautomerism creates two nucleophilic sites (


 and 

).
The Mechanism of Regio-Control
  • Steric Control: Alkylation generally favors the less hindered nitrogen (distal to the substituent).

  • Electronic Control: Electron-withdrawing groups (EWGs) deactivate the adjacent nitrogen.[4][5]

Scenario: Alkylation of 4-phenylimidazole.

  • Tautomer A: Phenyl is at C4 (N3 is sterically hindered).

  • Tautomer B: Phenyl is at C5 (N1 is sterically hindered).

  • Outcome: The major product is usually the 1,4-isomer (alkylation at the nitrogen far from the phenyl group) because the transition state is less crowded.

Visual Pathway: Regioselectivity & Tautomerism

Regioselectivity Tautomer1 4-Substituted Tautomer (N-H at 1) Anion Imidazolide Anion (Resonance Hybrid) Tautomer1->Anion Base (-H+) Tautomer2 5-Substituted Tautomer (N-H at 3) Tautomer2->Anion Base (-H+) Prod1 1,4-Isomer (Major Product) Anion->Prod1 Attack at N1 (Less Hindered) Prod2 1,5-Isomer (Minor Product) Anion->Prod2 Attack at N3 (Steric Clash)

Caption: Mechanistic pathway showing how steric hindrance directs alkylation to the 1,4-isomer.

Module 4: Validated Experimental Protocols

Protocol A: The Robust Method ( /MeCN)

Standard operating procedure for general library synthesis.

  • Setup: Charge a round-bottom flask with Imidazole derivative (1.0 equiv) and anhydrous Acetonitrile (0.2 M concentration).

  • Base Addition: Add

    
     (2.0 equiv, granular, freshly ground if possible).
    
  • Activation: Stir at RT for 30 mins. Critical: This allows surface equilibration.

  • Alkylation: Add 1-Bromopropane (1.1 equiv) dropwise.

    • Tip: If using 1-Iodopropane, cool to 0°C during addition to prevent exotherm.

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC/LCMS.[1]

  • Workup: Filter off solids (

    
    /KBr). Concentrate filtrate.[2][6] Partition between EtOAc and Water.[6]
    
Protocol B: Phase Transfer Catalysis (Green/Scale-Up)

Ideal for avoiding DMF removal.

  • Setup: Dissolve Imidazole (1.0 equiv) in Toluene (0.5 M).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide, 0.05 equiv).

  • Base: Add solid KOH (2.0 equiv, pulverized).

  • Reaction: Add 1-Bromopropane (1.2 equiv) and heat to 90°C with vigorous stirring (essential for PTC).

  • Workup: Decant organic layer, wash with water, dry and concentrate.

References

  • BenchChem Technical Support. (2025).[1][2][4][6][7] Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2023). Metal catalyst-free N-allylation/alkylation of imidazole. Retrieved from

  • ThalesNano. (2025). Optimization of N-alkylation in the Phoenix Flow Reactor. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from

  • Sánchez-Migallón, A., et al. (2016). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis. Retrieved from

Sources

Troubleshooting

overcoming challenges in the regioselective synthesis of 1,5-disubstituted imidazoles

Current Status: Operational Ticket Focus: Overcoming Regioselectivity Challenges in 1,5-Imidazole Synthesis Audience: Medicinal Chemists, Process Chemists Support Tier: Level 3 (Senior Application Scientist) Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Overcoming Regioselectivity Challenges in 1,5-Imidazole Synthesis Audience: Medicinal Chemists, Process Chemists Support Tier: Level 3 (Senior Application Scientist)

Introduction: The 1,5-Regioselectivity Paradox

In the design of bioactive small molecules, the imidazole ring is a privileged scaffold.[1] However, a recurring bottleneck in medicinal chemistry is the regioselective synthesis of 1,5-disubstituted imidazoles .

Standard alkylation of 4-substituted imidazoles typically yields the 1,4-isomer as the major product due to steric hindrance and tautomeric electronic effects. Accessing the 1,5-isomer requires overcoming these thermodynamic preferences. This guide provides field-proven workflows to bypass these limitations using De Novo Synthesis and Direct C-H Functionalization .

Module 1: The Gold Standard – Van Leusen Imidazole Synthesis

User Query: "I need a reliable route to a 1,5-disubstituted imidazole. Alkylation is giving me the wrong isomer."

Expert Insight: The most robust method to secure the 1,5-substitution pattern is not to alkylate an existing ring, but to build the ring with the substituents already in place. The Van Leusen reaction (reaction of tosylmethyl isocyanide, TosMIC, with aldimines) is the industry standard for this transformation because the mechanism inherently directs the formation of the 1,5-isomer.

Mechanism of Action

The reaction proceeds via a base-induced [3+2] cycloaddition of TosMIC to the C=N bond of an aldimine.[2] The regiochemistry is locked during the initial attack of the isocyanide carbon on the imine carbon, followed by a 5-endo-dig cyclization and elimination of p-toluenesulfinic acid (TsOH).

Standard Operating Procedure (SOP): One-Pot Van Leusen Protocol

Reaction Scale: 1.0 mmol Time: 2–4 Hours Yield Expectation: 70–90%

StepActionCritical Parameter
1. Imine Formation Combine aldehyde (1.0 equiv) and primary amine (1.0 equiv) in MeOH (5 mL). Stir at RT for 30 min.[3]Ensure complete consumption of aldehyde (TLC/NMR) before adding TosMIC.
2. Reagent Addition Add TosMIC (1.1 equiv) and K₂CO₃ (2.0 equiv) directly to the reaction mixture.TosMIC Quality: Ensure reagent is not brown/decomposed.
3. Cyclization Heat to reflux (65°C) for 2–4 hours.Solvent: MeOH or DME/MeOH mixtures are ideal. Aprotic solvents (DMF) may require stronger bases.[3]
4. Workup Evaporate solvent. Redissolve in EtOAc/Water. Wash organic layer with brine.The eliminated TsOH forms a salt; aqueous wash removes it.
Troubleshooting Guide: Van Leusen Reaction
SymptomProbable CauseCorrective Action
Low Yield (<30%) Unstable aldimine intermediate.Pre-form the imine in presence of MgSO₄ or molecular sieves, filter, then add TosMIC.
Formation of Oxazole Hydrolysis of imine back to aldehyde.Ensure anhydrous MeOH is used. If aldehyde is present, TosMIC reacts to form oxazole.[4][5][6]
Starting Material Stalls Insufficient base strength.Switch base from K₂CO₃ to t-BuNH₂ or NaH (if using DME/THF).

Module 2: Late-Stage Modification – Direct C-H Arylation

User Query: "I already have a 1-substituted imidazole. How do I install an aryl group at C5 selectively without touching C2?"

Expert Insight: Direct C-H arylation is powerful but prone to C2/C5 mixtures. The C2 proton is the most acidic (pKa ~18.6), making it the kinetic site for deprotonation. However, under Palladium catalysis , the C5 position can be functionalized selectively by exploiting specific mechanistic pathways (Electrophilic Palladation or Concerted Metalation-Deprotonation) that favor the less hindered C5 position when C2 is not blocked.

Decision Matrix: C5 vs. C2 Selectivity

CH_Arylation Start Start: 1-Substituted Imidazole Condition Desired Position? Start->Condition C5 Target: C5-Arylation Condition->C5 1,5-Disubstituted C2 Target: C2-Arylation Condition->C2 1,2-Disubstituted Method_C5 Method: Pd(OAc)2 / P-Ligand Solvent: DMF/DMA (Polar Aprotic) C5->Method_C5 Method_C2 Method: Cu(I) Catalysis or Pd/Cu Co-catalysis Solvent: Xylene/Dioxane C2->Method_C2

Caption: Workflow for selecting catalytic conditions based on desired regiochemical outcome.

Protocol: C5-Selective Direct Arylation

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(2-furyl)₃ or AsPh₃ (10 mol%) — Crucial for C5 selectivity.

  • Base: CsF or K₂CO₃ (2.0 equiv)

  • Solvent: DMA or DMF (Anhydrous)

  • Temp: 110–140°C

Troubleshooting C5 Selectivity:

  • Issue: C2-arylation is observed.

    • Fix: Remove Copper (Cu) salts if present. Cu promotes C2 acidity.

    • Fix: Switch solvent to highly polar aprotic (DMA). Non-polar solvents like xylene increase C2 reaction rates.

  • Issue: C2/C5 Bis-arylation.

    • Fix: Reduce Aryl Halide equivalents to 1.0 or 0.9. Stop reaction at ~80% conversion.

Module 3: The "Trap" – N-Alkylation of 4-Substituted Imidazoles

User Query: "Can't I just alkylate 4-phenylimidazole to get 1-methyl-5-phenylimidazole?"

Technical Advisory: Do not rely on this method for 1,5-synthesis. Alkylation of a tautomeric 4(5)-substituted imidazole is governed by steric approach control . The electrophile attacks the nitrogen furthest from the bulky substituent (the "remote" nitrogen), leading to the 1,4-disubstituted product (e.g., 1-methyl-4-phenylimidazole) in ratios often exceeding 9:1.

Visualizing the Problem (and the Fix)

Alkylation_Regioselectivity Substrate 4(5)-Substituted Imidazole (Tautomeric Mixture) Reagent Alkyl Halide (R-X) + Base Substrate->Reagent Path_A Path A: Attack at Remote N (Sterically Favored) Reagent->Path_A Path_B Path B: Attack at Adjacent N (Sterically Hindered) Reagent->Path_B Prod_14 Major Product: 1,4-Isomer (Undesired) Path_A->Prod_14 Prod_15 Minor Product: 1,5-Isomer (Desired) Path_B->Prod_15 Fix SOLUTION: Use Van Leusen (Module 1) OR Transient Protection (SEM/Trityl) Prod_14->Fix If 1,5 needed

Caption: Mechanistic pathway showing why direct alkylation fails for 1,5-isomers and points to the correct solution.

FAQ: Is there any way to alkylate to get the 1,5-isomer?

Yes, but it requires a multi-step blocking strategy :

  • Protect the remote nitrogen (N1) with a bulky group (e.g., Trityl or SEM) that forces the other tautomer to react? Incorrect. Actually, the bulky group will go to the unhindered position (N1 relative to C4-substituent).

  • Strategy: To get a 1,5-relationship, you often need to protect the N1 (forming a 1-protected-4-substituted system), then lithiate at C2, or use specific directing groups.

  • Recommendation: It is almost always more efficient to use Module 1 (Van Leusen) than to fight the thermodynamics of alkylation.

Summary of Recommendations

Target StructureRecommended MethodKey Reagent
1,5-Disubstituted Van Leusen Synthesis TosMIC + Aldimine
1,4-Disubstituted Direct Alkylation 4-Subst. Imidazole + R-X
C5-Aryl-1-Alkyl Pd-Catalyzed C-H Arylation Pd(OAc)₂ + P(2-furyl)₃

References

  • Van Leusen Imidazole Synthesis : Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H.[4][7] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[4][7] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides.[4][7]J. Org.[1][4] Chem. 1977, 42, 1153–1159.[4] Link

  • C5-Selective Arylation : Bellina, F.; Cauteruccio, S.; Rossi, R. Regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles.J. Org.[1][4] Chem. 2005, 70, 3997–4005. Link

  • Regioselectivity in Alkylation : N-Alkylation of imidazoles: Steric vs Electronic Control.University of Otago Research . Link

  • General Review : Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.Molecules 2020, 25, 1136. Link

Sources

Optimization

Technical Support Center: A Guide to Preventing Over-Alkylation in N-Substituted Imidazole Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of N-substituted imidazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of N-substituted imidazoles. The N-alkylation of imidazole is a cornerstone reaction in medicinal chemistry, as the imidazole motif is a key component in numerous therapeutic agents.[1] However, a frequent and often frustrating challenge is the propensity for over-alkylation, leading to the formation of undesired dialkylated imidazolium salts. This not only reduces the yield of the target compound but also complicates purification processes.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and an exploration of the underlying chemical principles to empower you to control and prevent over-alkylation in your reactions.

Understanding the Problem: The Nucleophilicity of N-Alkylated Imidazoles

The core of the over-alkylation issue lies in the fact that the desired N-alkylated imidazole product is itself a nucleophile.[2] It can, therefore, compete with the starting imidazole for the alkylating agent, leading to a second alkylation event and the formation of a quaternary imidazolium salt.

The General Mechanism of N-Alkylation

The synthesis of N-substituted imidazoles typically follows a two-step nucleophilic substitution pathway:

  • Deprotonation: A base is used to abstract the acidic proton from the N-H bond of the imidazole ring, generating a highly nucleophilic imidazolate anion.[2]

  • Nucleophilic Attack: This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group to form the N-alkylated product.[2]

Over-alkylation occurs when the N-alkylated product from step two undergoes a subsequent nucleophilic attack on another molecule of the alkylating agent.

Troubleshooting Guide & FAQs: Navigating Over-Alkylation

This section addresses common questions and issues encountered during the N-alkylation of imidazoles, providing actionable solutions grounded in chemical principles.

Question 1: I'm observing a significant amount of a dialkylated imidazolium salt in my reaction. What are the primary causes and how can I minimize this side product?

Answer: The formation of a dialkylated product is a classic sign of over-alkylation.[2] The primary factors contributing to this are reaction stoichiometry and the concentration of the alkylating agent.

Core Strategies to Mitigate Over-Alkylation:

  • Stoichiometric Control: Carefully control the molar equivalents of your reactants. Using a slight excess of the imidazole starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help ensure the electrophile is consumed before it can react with the N-alkylated product.[2]

  • Slow Addition of the Alkylating Agent: Instead of adding the alkylating agent all at once, employ a slow, dropwise addition using a syringe pump or dropping funnel. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more nucleophilic imidazolate anion over the less nucleophilic N-alkylated imidazole.[2]

  • Reaction Monitoring: Diligent monitoring of the reaction progress is crucial. Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting imidazole. The reaction should be quenched as soon as the starting material is no longer observed.[2]

Question 2: Does the choice of base and solvent impact the degree of over-alkylation?

Answer: Absolutely. The base and solvent system is critical not only for initiating the reaction but also for controlling its selectivity.

  • Base Selection: A strong base, such as sodium hydride (NaH), is often used to ensure complete and rapid deprotonation of the imidazole.[2][3] This generates a high concentration of the highly reactive imidazolate anion, which can outcompete the N-alkylated product for the alkylating agent. Weaker bases, like potassium carbonate (K₂CO₃), may result in an equilibrium between the imidazole and the imidazolate anion, potentially allowing more time for the N-alkylated product to react.[2][3]

  • Solvent Effects: The choice of solvent can influence the solubility of reactants and the stability of intermediates.[4]

    • Polar Aprotic Solvents such as Dimethylformamide (DMF) and Tetrahydrofuran (THF) are commonly employed as they effectively solvate the imidazolate anion without interfering with its nucleophilicity.[2][5]

    • Polar Protic Solvents like water and alcohols can stabilize charged intermediates through hydrogen bonding, which might in some cases increase yields but can also affect selectivity.[4]

Question 3: My imidazole is unsymmetrically substituted, and I'm getting a mixture of N1 and N3 alkylated isomers in addition to over-alkylation. How can I control regioselectivity and prevent the formation of the imidazolium salt?

Answer: Controlling regioselectivity in unsymmetrical imidazoles while preventing over-alkylation requires a multi-faceted approach that considers steric and electronic factors, and potentially the use of protecting groups.

  • Steric Hindrance: The size of substituents on the imidazole ring and the bulkiness of the alkylating agent can direct alkylation to the less sterically hindered nitrogen atom.[2][6][7] If one nitrogen is significantly more accessible than the other, alkylation will preferentially occur there.

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[2][3][6] Conversely, electron-donating groups will enhance the nucleophilicity of the nearby nitrogen.

  • Protecting Groups: For complex syntheses where high regioselectivity is paramount, the use of a protecting group on one of the nitrogen atoms is a highly effective strategy.[2][6] The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a notable example that can direct alkylation to the desired position.[2] After the alkylation step, the protecting group can be selectively removed. The trityl group is another valuable option due to its steric bulk and acid lability.[8]

Question 4: Are there alternative synthetic strategies to direct N-alkylation and avoid the over-alkylation problem altogether?

Answer: Yes, several alternative methods can provide greater control over N-alkylation.

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles with alcohols under mild conditions using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10][11] The Mitsunobu reaction can offer excellent regioselectivity and is particularly useful for synthesizing chiral N-substituted imidazoles.[11]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a powerful method for forming C-N bonds and can be applied to the synthesis of N-arylimidazoles.[12][13] This method is advantageous for its broad substrate scope and functional group tolerance.[12]

  • Phase Transfer Catalysis (PTC): PTC can be a useful technique for the selective N-alkylation of imidazoles, often providing high yields while avoiding quaternization.[14] This method facilitates the reaction between reactants in immiscible phases.[14]

Experimental Protocols

Protocol 1: Controlled N-Alkylation using Sodium Hydride and Slow Addition

This protocol is designed for efficient N-alkylation while minimizing the risk of over-alkylation through careful control of the alkylating agent's concentration.

Materials:

  • Imidazole derivative (1.1 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Alkyl halide (1.0 equivalent)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl ether or Hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the required amount of NaH.

  • NaH Washing: Wash the NaH with anhydrous diethyl ether or hexanes (3x) to remove the mineral oil, decanting the solvent carefully under a stream of nitrogen.

  • Reaction Setup: Suspend the washed NaH in anhydrous DMF.

  • Imidazole Addition: Dissolve the imidazole derivative in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C (ice bath).

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the imidazolate anion.

  • Slow Alkylating Agent Addition: Dissolve the alkyl halide in anhydrous DMF and add it to the dropping funnel. Add the alkylating agent dropwise to the reaction mixture over 1-2 hours at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting imidazole is consumed, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Regioselective N-Alkylation using a SEM Protecting Group

This protocol outlines the use of the SEM group to achieve regioselective alkylation on an unsymmetrical imidazole.

Step A: Protection of Imidazole

  • Follow a standard procedure to install the (2-(trimethylsilyl)ethoxymethyl) (SEM) group onto one of the imidazole nitrogens using SEM-Cl and a suitable base (e.g., NaH) in an aprotic solvent.

Step B: N-Alkylation

  • Subject the SEM-protected imidazole to the alkylation conditions described in Protocol 1. The bulky SEM group will direct the alkylation to the unprotected nitrogen.

Step C: Deprotection

  • Remove the SEM group under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) or using fluoride ion sources (e.g., tetrabutylammonium fluoride (TBAF)) to yield the desired regiochemically pure N-alkylated imidazole.

Data Presentation

The following table provides a general overview of how different reaction parameters can be adjusted to favor mono-alkylation over di-alkylation.

ParameterCondition to Favor Mono-alkylationRationale
Stoichiometry Imidazole : Alkylating Agent > 1 (e.g., 1.1 : 1)Ensures the alkylating agent is the limiting reagent, reducing the chance of reacting with the product.[2]
Addition Rate Slow, dropwise addition of alkylating agentMaintains a low concentration of the electrophile, favoring reaction with the more nucleophilic starting material.[2]
Base Strength Strong base (e.g., NaH)Drives the deprotonation to completion, maximizing the concentration of the highly reactive imidazolate anion.[2][3]
Temperature Lower temperatures (e.g., 0 °C to RT)Reduces the overall reaction rate, allowing for better control and minimizing side reactions.

Visualizing the Process

G cluster_main N-Alkylation Pathway and Over-alkylation Side Reaction cluster_control Control Strategies imidazole Imidazole (Starting Material) imidazolate Imidazolate Anion (Nucleophile) imidazole->imidazolate Deprotonation base Base (e.g., NaH) base->imidazolate product N-Alkylated Imidazole (Desired Product) imidazolate->product Nucleophilic Attack (Desired Reaction) alkyl_halide1 Alkylating Agent (R-X) alkyl_halide1->product over_alkylation Imidazolium Salt (Over-alkylation Product) product->over_alkylation Nucleophilic Attack (Side Reaction) alkyl_halide2 Alkylating Agent (R-X) alkyl_halide2->over_alkylation slow_addition Slow Addition of R-X stoichiometry Imidazole > R-X monitoring Reaction Monitoring (TLC/LC-MS)

Caption: Workflow illustrating the desired N-alkylation pathway and the competing over-alkylation side reaction, along with key control strategies.

Conclusion

Preventing over-alkylation in the synthesis of N-substituted imidazoles is an achievable goal through the careful and informed control of reaction parameters. By managing stoichiometry, controlling the rate of addition of the alkylating agent, and making judicious choices regarding bases, solvents, and, when necessary, protecting groups, researchers can significantly enhance the yield and purity of their target molecules. This guide provides a foundational framework for troubleshooting and optimizing these critical reactions. For further inquiries, please do not hesitate to contact our technical support team.

References

  • ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Retrieved from [Link]

  • Nanotechnology Perceptions. (n.d.). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. Retrieved from [Link]

  • Pergamon, J. R., & Perlmutter, P. (2000). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Which atom in an Imidazole ring acts as a better nucleophile: the NH or the CH between the two Nitrogens?. Retrieved from [Link]

  • Google Patents. (n.d.). US5116984A - Imidazole derivatives.
  • Bellina, F., & Rossi, R. (2009). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

  • Google Patents. (n.d.). CN110776464A - N1 site alkylation method for imidazole compounds.
  • Lazzi, C., D'Andrea, L. D., & Perlmutter, P. (2002). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. PMC. Retrieved from [Link]

  • Mitsunobu, O. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. VU University Amsterdam.
  • PubMed. (1998). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • ARKIVOC. (2007). Efficient synthesis of 2,4,5-triaryl substituted imidazoles under solvent free conditions at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) DIVERSE SYNTHETIC APPROACHES TO CRAFT IMIDAZOLES - A REVIEW. Retrieved from [Link]

  • Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Beilstein Journals. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

  • Functionalization of imidazole N-oxide: a recent discovery in organic transform
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • RSC Publishing. (2002). Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ACS Publications. (2025). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Retrieved from [Link]

  • ResearchGate. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. Retrieved from [Link]

  • RSC Publishing. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of imidazole with different alkylating agents in presence of basic zeolites. Retrieved from [Link]

  • Nanotechnology Perceptions. (n.d.). View of Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Retrieved from [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

addressing issues with the solubility of imidazole-based compounds in reaction media

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 5, 2026 Executive Summary & Core Scope Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 5, 2026

Executive Summary & Core Scope

Welcome to the Technical Support Center. This guide addresses the recurrent challenge of solubility management for imidazole derivatives in organic synthesis and drug development.

The imidazole ring (1,3-diazole) is amphoteric, possessing both a basic pyridine-like nitrogen (pKa ~6.95) and an acidic pyrrole-like nitrogen (pKa ~14.5). This dual nature creates complex solubility profiles: unsubstituted imidazoles are highly polar and water-soluble, while N-substituted or aryl-substituted derivatives often exhibit high crystal lattice energy, leading to poor solubility in common organic solvents (DCM, Toluene) and "oiling out" during crystallization.

This guide moves beyond basic "trial and error" by applying thermodynamic principles (Hansen Solubility Parameters) and kinetic controls to optimize your reaction media.

Diagnostic Decision Matrix (Solvent Selection)

Before altering your synthetic route, use this decision matrix to select the thermodynamic medium that matches your specific imidazole derivative.

SolventSelection Start START: Characterize Imidazole Derivative CheckIon Is the N1-position substituted? Start->CheckIon CheckPolar Is the substituent Lipophilic (LogP > 3)? (e.g., Benzyl, Alkyl chains) CheckIon->CheckPolar Yes (N-Substituted) SolvPolar Use Polar Protic/Aprotic: MeOH, EtOH, DMF, DMSO CheckIon->SolvPolar No (Free NH) CheckLattice High Melting Point (>150°C)? (High Lattice Energy) CheckPolar->CheckLattice No (Polar groups present) SolvNonPolar Use Non-Polar/Chlorinated: DCM, Toluene, EtOAc CheckPolar->SolvNonPolar Yes (Lipophilic) SolvDipolar Use Dipolar Aprotic: DMSO, NMP, DMAc CheckLattice->SolvDipolar Yes (Hard to dissolve) SolvPTC Use Phase Transfer Catalysis (PTC) (Solid-Liquid Interface) CheckLattice->SolvPTC Reaction fails due to insolubility

Figure 1: Strategic decision tree for solvent selection based on substituent electronics and crystal lattice properties.

Troubleshooting Guides & Protocols

Issue Category 1: Reactant Insolubility ("The Brick Dust" Problem)

Symptom: Your imidazole starting material remains a suspension in the reaction solvent (e.g., THF, DCM), leading to slow kinetics or incomplete conversion.

Q: My imidazole is insoluble in THF/DCM. Must I switch to DMF/DMSO? A: Not necessarily. While DMF dissolves imidazoles well, it is difficult to remove.

  • The Mechanism: Imidazoles form strong intermolecular hydrogen bond networks (N-H···N). Breaking this lattice requires energy.

  • Solution 1 (The "Heat & Seed" Method): Many imidazoles have a steep solubility curve. Heat the THF to reflux to dissolve, then cool to reaction temperature. If it precipitates as a fine amorphous solid (high surface area), reactivity often remains high.

  • Solution 2 (Phase Transfer Catalysis - PTC): If the reaction involves N-alkylation, do not force homogeneity. Use a Solid-Liquid PTC system.[1]

    • System: Toluene or MeCN (solvent) + Solid K₂CO₃ or KOH (base) + TBAB (catalyst).

    • Why: The catalyst shuttles the deprotonated imidazolide anion into the organic phase, bypassing the bulk solubility requirement [1].

Q: How do I determine the exact solubility limit? A: Do not rely on visual inspection alone. Use the Gravimetric Saturation Protocol :

  • Add excess solid imidazole to 5 mL solvent.

  • Stir at reaction temperature for 2 hours.

  • Filter through a 0.45 µm syringe filter (pre-weighed).

  • Evaporate filtrate and weigh the residue.

  • Target: If solubility is <10 mg/mL, switch to a dipolar aprotic solvent or PTC conditions.

Issue Category 2: Purification & "Oiling Out"

Symptom: During workup or recrystallization, the product separates as a sticky oil/gum rather than a crystalline solid.

Q: Why is my product oiling out? A: This occurs when the Liquid-Liquid phase separation (oiling) happens at a higher temperature than the Solid-Liquid equilibrium (crystallization). It is common with flexible alkyl-imidazoles.

Protocol: The "Cloud Point" Rectification

Step Action Technical Rationale
1 Dissolution Dissolve the "oil" in the minimum amount of a "Good" solvent (e.g., Acetone or Ethanol) at 40-50°C.
2 Titration Dropwise add a "Poor" solvent (e.g., Hexane or Water) until a faint, persistent turbidity (cloudiness) appears.
3 Re-heat Add one drop of the Good solvent to clear the solution.
4 Controlled Cool Wrap the flask in foil/cotton to cool very slowly to RT. Do not ice bath yet.

| 5 | Seeding | If oil droplets form, scratch the glass surface or add a seed crystal to provide a nucleation site. |

Issue Category 3: pH-Dependent Extraction (The "Switchable" Workup)

Symptom: Low recovery of imidazole product during aqueous workup.

Q: I washed my reaction with water and lost my product. Where did it go? A: Imidazoles are basic (pKa ~6-7). If your aqueous wash was even slightly acidic (pH < 5), your product protonated to form the water-soluble imidazolium salt.

Protocol: Self-Validating Acid-Base Extraction Use this workflow to purify imidazoles from non-basic impurities without chromatography.

ExtractionWorkflow Mix Crude Mixture (Organic Phase) AcidWash Add 1M HCl (aq) (pH < 2) Mix->AcidWash Sep1 Separate Phases AcidWash->Sep1 OrgLayer Organic Layer (Contains Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Imidazolium Salt) Sep1->AqLayer Keep BaseAdd Add NaOH/NaHCO3 (Adjust to pH > 10) AqLayer->BaseAdd Extract Extract with DCM/EtOAc BaseAdd->Extract Final Evaporate Organic (Pure Imidazole) Extract->Final

Figure 2: Acid-Base extraction workflow leveraging the amphoteric pKa of the imidazole ring.

Advanced Formulation: Salt Formation

If the free base is persistently insoluble or unstable, converting it to a salt is the standard pharmaceutical approach to improve solubility and bioavailability.

Table 1: Salt Selection for Imidazoles

Salt TypeReagentSolubility ShiftNotes
Hydrochloride HCl in Dioxane/EtherWater ++, Alcohol +Highly crystalline, but hygroscopic.
Nitrate HNO₃Water +, Ether --Good for purification (low solubility in organics).
Oxalate Oxalic AcidAlcohol +, Water --Often forms stable, non-hygroscopic solids (good for storage).
Sodium Salt NaH / NaOEtDMF ++, Water (Hydrolysis)Used for reactivity (nucleophilic attack), not storage.

Protocol: Hydrochloride Salt Formation

  • Dissolve 1.0 eq of imidazole free base in minimal dry Ethyl Acetate or Diethyl Ether.

  • Cool to 0°C.

  • Dropwise add 1.1 eq of 4M HCl in Dioxane .

  • Precipitate forms immediately. Stir for 15 min.

  • Filter under N₂ (to avoid moisture absorption) and wash with cold ether.

References

  • Halpern, M. (2006). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Phase Transfer Catalysis Communications. Link

  • Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Formation. In: The Practice of Medicinal Chemistry. Academic Press. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: (1-Propyl-1H-imidazol-5-yl)methanol vs. (1-Methyl-1H-imidazol-5-yl)methanol

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, imidazole-containing scaffolds are of paramount importance...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, imidazole-containing scaffolds are of paramount importance, featuring in a plethora of biologically active molecules.[1] The strategic functionalization of the imidazole ring and its substituents can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. This guide provides an in-depth comparative analysis of the reactivity of two closely related 5-hydroxymethylimidazole derivatives: (1-propyl-1H-imidazol-5-yl)methanol and (1-methyl-1H-imidazol-5-yl)methanol.

This analysis moves beyond a simple cataloging of properties to dissect the nuanced interplay of electronic and steric effects imparted by the N-alkyl substituent. Understanding these differences is crucial for chemists designing synthetic routes and anticipating the behavior of these molecules in various chemical transformations.

Core Structural and Physicochemical Comparison

At first glance, the two molecules differ by a mere ethyl unit on the N-1 substituent. However, this seemingly minor structural modification has tangible consequences on their physical properties and, as we will explore, their chemical reactivity.

Property(1-Methyl-1H-imidazol-5-yl)methanol(1-Propyl-1H-imidazol-5-yl)methanolSource
Molecular Formula C₅H₈N₂OC₇H₁₂N₂O[2][3]
Molecular Weight 112.13 g/mol 140.18 g/mol [2][3]
pKa of Parent Imidazole ~7.0-7.4 (for 1-methylimidazole)~7.09 (predicted for 1-propylimidazole)[4]
Appearance SolidNot specified, likely an oil or low-melting solid[5]

The pKa values of the parent N-alkylated imidazoles are remarkably similar, suggesting that the electronic effect of the N-propyl group is not significantly different from that of the N-methyl group in terms of influencing the basicity of the imidazole ring.[4] Both alkyl groups are electron-donating through an inductive effect, which slightly increases the basicity of the imidazole ring compared to unsubstituted imidazole.

The Decisive Factor: Steric Hindrance

The most significant differentiator governing the comparative reactivity of these two molecules is the steric bulk of the N-alkyl substituent. The n-propyl group, with its additional two carbon atoms and greater conformational flexibility, exerts a more substantial steric hindrance around the N-1 position of the imidazole ring compared to the more compact methyl group.

This steric impediment has profound implications for reactions involving not only the imidazole ring itself but also the adjacent 5-hydroxymethyl group.

Caption: Steric hindrance comparison of N-alkyl groups.

Comparative Reactivity Analysis

The reactivity of these molecules can be considered at two primary sites: the imidazole ring and the 5-hydroxymethyl group.

Reactivity of the Imidazole Ring

The imidazole ring can participate in various reactions, including further N-alkylation to form imidazolium salts and electrophilic substitution on the ring carbons.

  • N-Alkylation: The formation of an imidazolium salt by reaction with an alkyl halide is a classic example of nucleophilic substitution. While the N-3 nitrogen is the site of this reaction, the steric bulk at N-1 can influence the approach of the electrophile. It is anticipated that the rate of N-alkylation would be slightly slower for the 1-propyl derivative due to the increased steric hindrance from the propyl group, which can shield the N-3 position to some extent.[6][7]

  • Electrophilic Aromatic Substitution: Electrophilic attack on the imidazole ring (e.g., nitration, halogenation) is generally difficult due to the deactivating effect of the pyridinium-like nitrogen. However, when it does occur, the position of substitution is influenced by the existing substituents. The electronic-donating nature of both the methyl and propyl groups would slightly activate the ring towards electrophilic attack compared to an unsubstituted imidazole. The difference in reactivity between the two is expected to be minimal based on electronic effects alone.

Reactivity of the 5-Hydroxymethyl Group

The primary alcohol functionality at the C-5 position is a key site for synthetic elaboration. Common reactions include esterification, etherification, and oxidation.

  • Esterification: The conversion of the primary alcohol to an ester is a fundamental transformation. This reaction is typically catalyzed by acid or proceeds via activation of the carboxylic acid or the alcohol.

    • Causality: In acid-catalyzed esterification, the protonation of the alcohol is a key step. The rate of this reaction is generally sensitive to steric hindrance around the alcohol. The larger propyl group at the N-1 position, while not directly attached to the C-5, can create a more sterically congested environment around the hydroxymethyl group through conformational effects, potentially leading to a slower reaction rate compared to the methyl analogue.

  • Oxidation: The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is another crucial transformation.

    • Causality: Similar to esterification, the accessibility of the alcohol to the oxidizing agent is a critical factor. Reagents that involve the formation of a bulky intermediate, such as those involving chromium or manganese, would likely show a more pronounced difference in reaction rates, with the 1-methyl derivative reacting faster.

Experimental Protocols

Protocol 1: Comparative Esterification via Acyl Chloride

This protocol allows for a direct comparison of the acylation rate of the two alcohols under identical conditions.

Methodology:

  • Reaction Setup: In two separate, flame-dried round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-methyl-1H-imidazol-5-yl)methanol (1.0 eq) and (1-propyl-1H-imidazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: To each flask, add triethylamine (1.2 eq).

  • Acylation: Cool both flasks to 0 °C in an ice bath. To each flask, add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).

  • Workup: Upon completion, quench the reactions with saturated aqueous sodium bicarbonate solution. Separate the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude products by ¹H NMR to determine the conversion and yield for each reaction at various time points.

Expected Outcome: Based on steric considerations, it is hypothesized that the reaction with (1-methyl-1H-imidazol-5-yl)methanol will proceed at a faster rate and may achieve a higher yield in a shorter period compared to its 1-propyl counterpart.

Caption: Workflow for comparative esterification.

Protocol 2: Comparative Oxidation using Manganese Dioxide

This protocol utilizes a common and relatively mild oxidizing agent to compare the rate of oxidation to the corresponding aldehydes.

Methodology:

  • Reaction Setup: In two separate round-bottom flasks, suspend (1-methyl-1H-imidazol-5-yl)methanol (1.0 eq) and (1-propyl-1H-imidazol-5-yl)methanol (1.0 eq) in chloroform.

  • Oxidant Addition: To each flask, add activated manganese dioxide (10 eq).

  • Reaction: Stir the suspensions vigorously at room temperature.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS at regular intervals.

  • Workup: Upon completion, filter the reaction mixtures through a pad of celite to remove the manganese dioxide. Wash the celite pad with chloroform.

  • Analysis: Concentrate the filtrates under reduced pressure and analyze the residues by ¹H NMR to determine the conversion to the corresponding aldehydes.

Expected Outcome: The less sterically hindered (1-methyl-1H-imidazol-5-yl)methanol is expected to exhibit a faster rate of oxidation.

Synthesis of Starting Materials

For researchers wishing to synthesize these compounds, established methods are available.

Synthesis of (1-Methyl-1H-imidazol-5-yl)methanol

This compound can be synthesized by the reduction of 1-methyl-1H-imidazole-5-carbaldehyde.

Procedure:

  • Suspend 1-methyl-1H-imidazole-5-carbaldehyde in methanol.

  • Cool the suspension in an ice bath.

  • Add sodium borohydride portion-wise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[8]

Synthesis of (1-Propyl-1H-imidazol-5-yl)methanol

A similar reduction of the corresponding aldehyde, 1-propyl-1H-imidazole-5-carbaldehyde, can be employed. The aldehyde can be prepared through formylation of 1-propylimidazole. A plausible synthetic route involves the N-alkylation of imidazole with 1-bromopropane followed by formylation and reduction.

Conclusion

In the comparative analysis of (1-propyl-1H-imidazol-5-yl)methanol and (1-methyl-1H-imidazol-5-yl)methanol, the primary determinant of differential reactivity is the steric influence of the N-alkyl substituent. While their electronic properties are largely comparable, the greater steric bulk of the n-propyl group is predicted to result in slower reaction rates for transformations involving the 5-hydroxymethyl group, such as esterification and oxidation. For reactions on the imidazole ring itself, such as N-alkylation, a similar trend of decreased reactivity for the propyl derivative is anticipated.

This guide provides the theoretical framework and practical experimental protocols for researchers to validate these predictions and to make informed decisions in the design and execution of synthetic strategies involving these and related imidazole derivatives. A thorough understanding of these subtle yet significant reactivity differences is a valuable asset in the efficient and successful development of novel chemical entities.

References

  • BenchChem. (2025).
  • University of Otago. (n.d.).
  • The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. (n.d.). PMC.
  • ChemicalBook. (n.d.). (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis.
  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • MDPI. (2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
  • ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2).
  • PubChem. (n.d.). (1-methyl-1H-imidazol-5-yl)methanol.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
  • ResearchGate. (n.d.). Theoretical studies on the reactivity of mono-substituted imidazole ligands.
  • BenchChem. (2025). An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine.
  • Wikipedia. (n.d.). 1-Methylimidazole.
  • Fluorochem. (n.d.). (1-PROPYL-1H-IMIDAZOL-5-YL)METHANOL (CAS 497855-88-6).
  • Minds@UW. (n.d.).
  • ACS Publications. (2017, April 10). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution.
  • ResearchGate. (2018, November 26).
  • PubMed. (2019, June 21). Highly Efficient Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid with Heteropoly Acids and Ionic Liquids.
  • Royal Society of Chemistry. (n.d.). Whole-cell biocatalytic selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid.
  • MDPI. (2025, September 5).
  • ResearchGate. (2026, January 20). (PDF) Selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid catalyzed by a molybdenum complex supported on silica-coated cobalt ferrite magnetic nanoparticles.
  • Frontiers. (2020, June 3).
  • Digital CSIC. (n.d.).
  • ChemScene. (n.d.). (1-Propyl-1H-1,2,4-triazol-5-yl)methanol.
  • PMC. (n.d.). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses.
  • MilliporeSigma. (n.d.). (1-Methyl-1H-imidazol-5-yl)methanol.
  • Royal Society of Chemistry. (2024, September 26). Recent advances in the synthesis of highly substituted imidazolidines.
  • Review of pharmacological effects of imidazole deriv
  • MDPI. (2011, October 11).
  • ResearchGate. (2021, February 2). (PDF) Oxidative Esterification of 5-Hydroxymethylfurfural into Dimethyl 2,5-Furandicarboxylate Using Gamma Alumina-Supported Gold Nanoparticles.
  • MedCrave. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.

Sources

Comparative

Structural Validation of (1-Propyl-1H-imidazol-5-yl)methanol: A Comparative Guide to 2D NMR and Orthogonal Techniques

Introduction (1-Propyl-1H-imidazol-5-yl)methanol is a highly specialized heterocyclic building block utilized in the development of complex pharmacophores, including Angiotensin II (AT1) receptor antagonists and metallop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1-Propyl-1H-imidazol-5-yl)methanol is a highly specialized heterocyclic building block utilized in the development of complex pharmacophores, including Angiotensin II (AT1) receptor antagonists and metalloprotein ligands[1]. During its synthesis—typically via the alkylation of a 4(5)-hydroxymethylimidazole precursor or regioselective cyclization routes—the reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers[2]. Unambiguously determining the regiochemistry of the resulting product is a classic analytical bottleneck in organic chemistry.

This guide provides a comparative analysis of structural validation techniques, demonstrating why a self-validating 2D Nuclear Magnetic Resonance (NMR) workflow is the gold standard for assigning the structure of (1-propyl-1H-imidazol-5-yl)methanol.

Part 1: The Regiochemical Challenge & Causality

The fundamental challenge in differentiating 1,4- and 1,5-disubstituted imidazoles lies in the electronic environment of the imidazole ring[3]. In a 1-alkyl-1H-imidazole system, the chemical shifts of the protons at C-4 and C-5 are highly sensitive to substitution patterns but often present similar or overlapping signals in 1D ¹H NMR (typically between 6.8 and 7.2 ppm)[4].

Because the inductive and resonance effects of the N1-propyl group and the C5-hydroxymethyl group can counteract each other, relying solely on 1D ¹H or ¹³C NMR chemical shifts often leads to ambiguous assignments. Misidentifying the 1,4-isomer as the 1,5-isomer can cascade into failed downstream syntheses or flawed structure-activity relationship (SAR) data in drug development. Therefore, a higher-order analytical technique is required to establish absolute connectivity and spatial arrangement[5][6].

Part 2: Comparative Analysis of Analytical Alternatives

To objectively evaluate the best approach for structural validation, we must compare 2D NMR against other standard analytical techniques.

Analytical TechniqueRegiochemical ResolutionSample RequirementTime & Resource CostVerdict for Imidazole Isomers
1D NMR (¹H, ¹³C) Low (Ambiguous)Low (1–5 mg)LowInsufficient. Cannot definitively resolve H-4 vs H-5 positioning without spatial context[4].
2D NMR (HMBC/NOESY) High (Definitive) Low-Medium (5–15 mg) Medium Optimal. Provides a self-validating loop of through-bond and through-space data[5].
GC-MS / LC-MS LowVery Low (< 1 mg)LowInsufficient. 1,4 and 1,5 isomers often exhibit identical mass and highly similar fragmentation patterns.
X-Ray Crystallography AbsoluteHigh (Single Crystal)HighDefinitive but impractical for routine batch validation due to crystallization bottlenecks.

Part 3: The 2D NMR Self-Validating System

To bypass the limitations of 1D NMR and the high resource cost of X-ray crystallography, modern laboratories employ a self-validating 2D NMR workflow[2]. This system relies on two orthogonal pulse sequences that cross-verify each other:

  • HMBC (Heteronuclear Multiple Bond Correlation) : This technique maps the carbon skeleton by detecting through-bond couplings (typically 2 to 3 bonds) between ¹H and ¹³C nuclei[5]. For the 1,5-isomer, the N1-propyl protons (N-CH₂) will show a strong 3-bond correlation to C-2 and C-5. Simultaneously, the hydroxymethyl protons (CH₂-OH) will correlate to C-5 and C-4.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique measures through-space proximity (typically < 5 Å)[4]. This is the critical differentiator. In the 1,5-isomer, the N1-propyl group and the C5-hydroxymethyl group are sterically adjacent. A strong NOE cross-peak between the N-CH₂ protons and the CH₂-OH protons unambiguously proves the 1,5-relationship[2]. In a 1,4-isomer, this cross-peak would be absent; instead, the N-CH₂ would show an NOE to the H-5 ring proton.

NMR_Validation_Workflow A Target Compound (1-propyl-1H-imidazol-5-yl)methanol B 1D NMR (1H, 13C) Initial Screening A->B C Regiochemical Ambiguity 1,4- vs 1,5-isomer? B->C Overlapping H4/H5 shifts D 2D HMBC Through-Bond (2-3 Bonds) C->D E 2D NOESY Through-Space (< 5 Å) C->E F HMBC Result N-CH2 correlates to C2, C5 CH2OH correlates to C4, C5 D->F G NOESY Result Strong NOE between N-CH2 and CH2OH E->G H Unambiguous Validation 1,5-Disubstituted Structure Confirmed F->H Carbon skeleton mapped G->H Spatial proximity confirmed

Logical workflow for validating 1,5-disubstituted imidazole regiochemistry via 2D NMR.

Part 4: Experimental Protocol for 2D NMR Validation

To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating loop for acquiring the necessary 2D NMR data.

Step 1: Sample Preparation Dissolve 10–15 mg of the highly purified (>95%) target compound in 0.6 mL of a deuterated solvent with distinct residual peaks (e.g., DMSO-


 or CDCl₃). Ensure the solution is free of paramagnetic impurities (such as residual transition metal catalysts), which can rapidly relax nuclear spins and quench critical NOE signals. Transfer the solution to a high-quality 5 mm NMR tube.

Step 2: Instrument Calibration Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform precise tuning, matching, and shimming (3D gradient shimming is highly recommended) to achieve a line width of < 1 Hz for the solvent peak.

Step 3: 1D Reference Spectra Acquisition Acquire standard ¹H and ¹³C{¹H} spectra. Calibrate the chemical shifts against the internal standard (TMS at 0.00 ppm) or the residual solvent peak. This provides the baseline axes for the 2D experiments.

Step 4: HMBC Acquisition (Through-Bond) Set up a 2D ¹H-¹³C HMBC experiment. Optimize the long-range coupling delay for


 = 8 Hz (typically ~62.5 ms), which is the optimal theoretical value for detecting 2- and 3-bond correlations in heterocyclic aromatic systems[5]. Acquire with sufficient scans (e.g., 4-8 scans per increment) and at least 256 

increments to ensure high resolution in the carbon dimension.

Step 5: NOESY/ROESY Acquisition (Through-Space) Set up a 2D ¹H-¹H NOESY experiment. The critical parameter here is the mixing time (


). For a small molecule like (1-propyl-1H-imidazol-5-yl)methanol (MW ~140  g/mol ), the rotational correlation time is short. A mixing time of 400–600 ms is recommended to allow sufficient NOE buildup without entering the spin-diffusion regime. (Note: Alternatively, a ROESY experiment with 

~200-300 ms can be utilized to avoid zero-crossing NOE effects common in mid-sized molecules).

Step 6: Data Processing & Cross-Verification Apply appropriate window functions (e.g., sine-bell squared) in both dimensions. Phase the 2D spectra carefully. Extract 1D slices to verify the presence of the critical N-CH₂ to CH₂-OH cross-peak. If the HMBC confirms the carbon skeleton and the NOESY confirms the spatial proximity, the 1,5-disubstituted structure is definitively validated.

Part 5: Quantitative Data Interpretation

The table below summarizes the expected NMR shifts and the critical 2D correlations required to validate the (1-propyl-1H-imidazol-5-yl)methanol structure.

Molecular PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key HMBC Correlations (Through-Bond)Key NOESY Correlations (Through-Space)
N1-CH₂ (Propyl

-carbon)
~3.95 (t)~48.0C-2, C-5H-2, C5-CH₂OH
C5-CH₂OH (Hydroxymethyl) ~4.55 (s)~53.0C-4, C-5N1-CH₂
H-2 (Imidazole ring) ~7.60 (s)~138.0N1-CH₂N1-CH₂
H-4 (Imidazole ring) ~6.90 (s)~128.0C5-CH₂OHNone to Propyl group

Note: The mutual NOE correlation between the N1-CH₂ and C5-CH₂OH protons is the absolute definitive marker of the 1,5-isomer.

References

  • (5-tert-butyl-1H-imidazol-4-yl)methanol - Technical Guide. Benchchem.
  • Differentiation of 1,4- and 1,5-disubstituted imidazoles. Matthews, H. R.; Rapoport, H. Journal of the American Chemical Society.
  • (1-Isobutyl-1H-imidazol-5-yl)methanol - Technical Guide. Benchchem.
  • Product Class 3: Imidazoles. Thieme E-Books & E-Journals.

Sources

Validation

comparing the biological activity of different N-alkyl imidazole-5-methanol derivatives

Executive Summary The imidazole-5-methanol scaffold is a highly versatile pharmacophore in medicinal chemistry. Rather than dictating a single biological outcome, this core structure acts as a customizable chassis.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole-5-methanol scaffold is a highly versatile pharmacophore in medicinal chemistry. Rather than dictating a single biological outcome, this core structure acts as a customizable chassis. The pharmacological trajectory of the molecule—whether it acts as a cardiovascular agent or an oncology prodrug—is fundamentally dictated by the nature of its N1-alkyl substituent and corresponding C2/C4 functionalization.

This guide provides an objective, data-driven comparison of two primary classes of N-alkyl imidazole-5-methanol derivatives: Cardiovascular AT1 Receptor Antagonists (exemplified by Losartan) and Hypoxia-Activated Bioreductive Prodrugs (exemplified by 1-methyl-2-nitro-1H-imidazole-5-methanol derivatives). By analyzing their structural causality, quantitative performance, and the self-validating experimental protocols used to evaluate them, researchers can better leverage this scaffold for targeted drug development.

Mechanistic Divergence: The Causality of Substitution

The biological activity of imidazole-5-methanol derivatives shifts dramatically based on steric bulk, charge distribution, and electron affinity introduced at the N1 and C2 positions.

Class A: The Bulky Biphenyl-Tetrazole System (Cardiovascular)

In derivatives like Losartan (2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol), the N1 position is alkylated with a large, lipophilic biphenyl-tetrazole group[1].

  • Causality of Activity: The massive steric bulk of the biphenyl-tetrazole group mimics the C-terminal of the Angiotensin II peptide. The tetrazole ring acts as a bioisostere for a carboxylic acid, providing the necessary negative charge for receptor affinity without the rapid metabolic degradation of a carboxylate.

  • Role of the 5-Methanol: The C5-hydroxymethyl group acts as a critical hydrogen bond donor/acceptor, anchoring the molecule within the Angiotensin II Type 1 (AT1) receptor pocket. This specific binding prevents Angiotensin II from inducing vasoconstriction, resulting in potent antihypertensive effects[2].

Class B: The Electron-Deficient Nitro-Methyl System (Oncology/Antimicrobial)

In bioreductive prodrug triggers like 1-methyl-2-nitro-1H-imidazole-5-methanol , the N1 position features a minimalist methyl group, while the C2 position contains a highly electronegative nitro group[3].

  • Causality of Activity: The small N-methyl group minimizes steric hindrance, allowing the molecule to fit into the active site of Nitroreductase (NTR) enzymes, which are often overexpressed in hypoxic tumor microenvironments or present in bacterial cells[4].

  • Role of the 5-Methanol: The C5-methanol is utilized as an attachment point (often via a carbamate or carbonate linker) for a therapeutic payload, such as a Tyrosine Kinase Inhibitor (TKI) like erlotinib[3] or a Histone Deacetylase (HDAC) inhibitor[5]. Under hypoxic conditions, NTR reduces the C2-nitro group to a hydroxylamine. This reduction triggers a spontaneous electron cascade through the imidazole ring, leading to the self-immolative cleavage of the C5-linker and the targeted release of the active drug[4].

Pathways Core Imidazole-5-Methanol Core Scaffold Sub1 N1: Biphenyl-tetrazole C2: Butyl, C4: Chloro (Losartan) Core->Sub1 Sub2 N1: Methyl C2: Nitro (Bioreductive Trigger) Core->Sub2 Mech1 AT1 Receptor Competitive Antagonism Sub1->Mech1 Mech2 Nitroreductase (NTR) Reduction in Hypoxia Sub2->Mech2 Effect1 Vasodilation & BP Reduction Mech1->Effect1 Effect2 Electron Cascade & Payload Release Mech2->Effect2

Caption: Divergent biological pathways of N-alkyl imidazole-5-methanol derivatives based on specific substitutions.

Quantitative Comparison of Biological Activity

The table below summarizes the contrasting pharmacological profiles of these two derivative classes, highlighting how structural modifications shift the target affinity and therapeutic application.

Derivative ScaffoldN1-Alkyl SubstituentC2/C4 SubstituentsPrimary Biological TargetTherapeutic ApplicationTypical Potency (IC50 / GI50)
Losartan Biphenyl-tetrazole-methylC2: Butyl, C4: ChloroAT1 Receptor (Antagonist)Antihypertensive / Cardiovascular2.2 nM (AT1b receptor binding)[2]
Nitro-imidazole Prodrugs MethylC2: Nitro, C4: HydrogenNitroreductase (NTR)Hypoxia-targeted Oncology77 nM (GI50 in NTR-THP1 cells)[4]
2-Methyl-1-phenyl... PhenylC2: Methyl, C4: HydrogenVarious / IntermediateMedicinal Chemistry Building BlockN/A (Exploratory)

Experimental Workflows & Self-Validating Protocols

To objectively assess the biological activity of these derivatives, researchers must employ highly controlled, self-validating experimental systems. Below are the standard protocols for evaluating both classes.

Protocol 1: Validating AT1 Receptor Antagonism (Class A Derivatives)

To evaluate the antihypertensive potential of bulky N-alkyl derivatives, a radioligand competitive binding assay is utilized.

  • Causality of Design: We use isolated cell membranes rather than whole cells to eliminate confounding variables such as receptor internalization, degradation, or downstream signaling cascades, isolating the pure binding affinity of the imidazole-5-methanol derivative.

  • Self-Validating Mechanism: The protocol incorporates a "Non-Specific Binding" (NSB) control using a vast excess of unlabeled Angiotensin II. This saturates all true AT1 receptors. Any remaining radioactivity detected is, by definition, background noise (e.g., ligand sticking to the plastic plate). Subtracting this NSB from the total binding mathematically guarantees that the calculated IC50 reflects true receptor antagonism.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize COS-7 cells expressing the rat AT1b receptor in a sucrose buffer. Centrifuge at 100,000 x g to isolate the membrane fraction[2].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM of [125I]-Angiotensin II (radioligand), and varying concentrations of the N-alkyl imidazole-5-methanol derivative (10 pM to 10 µM).

  • Control Implementation (Validation Step): In parallel wells, add 10 µM of unlabeled Angiotensin II to determine Non-Specific Binding (NSB).

  • Filtration & Washing: After 60 minutes at room temperature, harvest the membranes onto glass fiber filters using a vacuum manifold. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the retained radioactivity using a gamma counter. Calculate the IC50 by plotting the specific binding (Total Binding minus NSB) against the log concentration of the derivative.

Protocol 2: Validating Hypoxia-Selective Prodrug Activation (Class B Derivatives)

To evaluate 1-methyl-2-nitro-imidazole-5-methanol prodrugs, a differential cellular viability assay coupled with mass spectrometry is required.

  • Causality of Design: Wild-type human cells possess negligible nitroreductase activity. By transfecting THP1 (human leukemia) cells with bacterial NTR, we create an artificial, highly controlled environment to isolate NTR-mediated cleavage as the sole variable[4].

  • Self-Validating Mechanism: This protocol uses a 2x2 validation matrix: Wild-Type vs. NTR-Transfected cells, crossed with Normoxia (21% O2) vs. Hypoxia (1% O2). If the derivative is a true bioreductive prodrug, it will only exhibit high cytotoxicity (low GI50) in the NTR-positive/Hypoxic condition. If it kills wild-type cells in normoxia, the prodrug is unstable and the mechanism is invalidated.

Step-by-Step Methodology:

  • Cell Seeding: Seed wild-type THP1 cells and NTR-transfected THP1 cells into separate 96-well plates at a density of 10,000 cells/well[4].

  • Environmental Control: Transfer half of the plates to a standard normoxic incubator (21% O2, 5% CO2) and the other half to a hypoxic chamber (1% O2, 5% CO2, balance N2)[6].

  • Compound Incubation: Treat the cells with the prodrug conjugate at concentrations ranging from 1 nM to 100 µM for 72 hours.

  • Cleavage Verification (LC-MS/MS): Extract the supernatant from a subset of hypoxic wells. Run through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect the exact molecular weight of the released payload (e.g., the free HDAC inhibitor), confirming the chemical cleavage of the C5-linker[5].

  • Viability Quantification: Add resazurin or an MTT reagent to the remaining wells. Measure fluorescence/absorbance to calculate the GI50 (concentration required for 50% growth inhibition).

Workflow Step1 1. Synthesize Prodrug Conjugate Step2 2. Cell Culture (Normoxia vs Hypoxia) Step1->Step2 Step3 3. Compound Incubation (NTR-expressing cells) Step2->Step3 Step4 4. Quantify Release (LC-MS/MS) Step3->Step4 Step5 5. Determine GI50 (Viability Assay) Step4->Step5

Caption: Step-by-step experimental workflow for evaluating hypoxia-activated imidazole-5-methanol prodrugs.

References

  • National Center for Biotechnology Information (PubChem). "Losartan - CID 3961." PubChem Compound Summary. [Link]

  • Karnthaler-Benbakka, C., et al. "Targeting a Targeted Drug: An Approach Toward Hypoxia-Activatable Tyrosine Kinase Inhibitor Prodrugs." ChemMedChem, 2016, 11(21): 2410-2421.[Link]

  • ChemRxiv. "Design and synthesis of bioreductive prodrugs of class I histone deacetylase inhibitors and their biological evaluation in viral." ChemRxiv Preprint, 2023.[Link]

Sources

Comparative

A Comparative Validation of a Streamlined, High-Yield Synthesis of (1-propyl-1H-imidazol-5-yl)methanol for Drug Development

The imidazole nucleus is a foundational scaffold in medicinal chemistry, integral to numerous pharmaceuticals.[1] The efficient and scalable synthesis of functionalized imidazole derivatives, such as (1-propyl-1H-imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazole nucleus is a foundational scaffold in medicinal chemistry, integral to numerous pharmaceuticals.[1] The efficient and scalable synthesis of functionalized imidazole derivatives, such as (1-propyl-1H-imidazol-5-yl)methanol, is a critical bottleneck in the drug discovery and development pipeline. This guide presents a validation of a novel, streamlined synthetic route, comparing it directly with a traditional, multi-step methodology. The analysis focuses on key performance indicators relevant to process chemistry and drug development, including overall yield, step economy, and green chemistry metrics.

Section 1: The Traditional Multi-Step Synthesis: A Baseline for Comparison

The classical approach to synthesizing N-alkylated 5-(hydroxymethyl)imidazoles often involves a circuitous route characterized by the use of protecting groups and highly reactive, hazardous organometallic intermediates. This methodology, while effective, suffers from poor atom economy and requires multiple unit operations, increasing both time and resource expenditure.

Rationale for the Traditional Approach

Historically, the direct functionalization of the imidazole ring has been challenging due to issues with regioselectivity. The C2 proton is the most acidic, making it the primary site of deprotonation with strong bases. To achieve functionalization at the C5 position, chemists have often resorted to protecting the N1 position and then employing a directed metalation strategy.

Traditional Reaction Pathway

The established route proceeds in three distinct stages:

  • N-Protection: The imidazole N-H is protected, for instance, as a trityl (Tr) or tosyl (Ts) group, to direct subsequent reactions.

  • C5-Lithiation and Formylation: The protected imidazole is treated with a strong organolithium base (e.g., n-butyllithium) at low temperatures, followed by quenching with an electrophile like dimethylformamide (DMF) to install the aldehyde at the C5 position.

  • N-Alkylation and Reduction: The protecting group is removed, followed by N-alkylation with a propyl halide and, finally, reduction of the aldehyde to the target alcohol.

Traditional_Synthesis cluster_0 Step 1: N-Protection cluster_1 Step 2: C5-Functionalization cluster_2 Step 3: Deprotection & Alkylation cluster_3 Step 4: Reduction A Imidazole B N-Protected Imidazole A->B TrCl, Et3N C N-Protected-5-formylimidazole B->C 1. n-BuLi, -78°C 2. DMF D 5-Formylimidazole C->D TFA E 1-Propyl-5-formylimidazole D->E Pr-Br, K2CO3 F (1-propyl-1H-imidazol-5-yl)methanol E->F NaBH4, MeOH New_Synthesis cluster_0 Step 1: Direct N-Alkylation cluster_1 Step 2: Selective Reduction Start 1H-Imidazole-5-carbaldehyde Intermediate 1-Propyl-1H-imidazole-5-carbaldehyde Start->Intermediate Pr-Br, K2CO3, MeCN Final (1-propyl-1H-imidazol-5-yl)methanol Intermediate->Final NaBH4, MeOH Workflow_Comparison cluster_trad Traditional Route cluster_new New Streamlined Route T1 1. N-Protection T6 Purification 1 T1->T6 T2 2. Lithiation & Formylation (Cryogenic, Pyrophoric) T7 Purification 2 T2->T7 T3 3. Deprotection T4 4. N-Alkylation T3->T4 T8 Purification 3 T4->T8 T5 5. Reduction T6->T2 T7->T3 T8->T5 N1 1. N-Alkylation N2 2. Selective Reduction N1->N2 N3 Final Purification N2->N3

Sources

Validation

Spectroscopic Comparison Guide: (1-Propyl-1H-imidazol-5-yl)methanol vs. Its Constitutional Isomers

Executive Summary In medicinal chemistry and drug development, the imidazole ring is a privileged heterocyclic scaffold. However, the regioselective functionalization of this core—specifically differentiating between 1,4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the imidazole ring is a privileged heterocyclic scaffold. However, the regioselective functionalization of this core—specifically differentiating between 1,4- and 1,5-disubstituted constitutional isomers—remains a notorious analytical bottleneck.

When synthesizing (1-propyl-1H-imidazol-5-yl)methanol via the direct N-alkylation of 4(5)-hydroxymethylimidazole, the reaction typically yields a mixture of the sterically hindered 1,5-isomer and the more thermodynamically favored 1,4-isomer. Because these isomers possess identical molecular weights and nearly indistinguishable functional groups, standard analytical techniques like Mass Spectrometry (MS) and Infrared (IR) spectroscopy are entirely non-differentiating. This guide provides researchers with a self-validating, 2D-NMR-driven spectroscopic workflow to definitively assign regiochemistry and ensure the structural integrity of your Active Pharmaceutical Ingredient (API) building blocks.

The Causality of Isomeric Ambiguity

The fundamental challenge in imidazole chemistry arises from annular tautomerism . In solution, the proton on the unsubstituted 4(5)-hydroxymethylimidazole rapidly exchanges between the N1 and N3 positions. Consequently, when an electrophile (such as a propyl halide) is introduced, it can attack either nitrogen atom.

AlkylationPathway Tautomer 4(5)-Hydroxymethylimidazole (Tautomeric Mixture) Propyl Propyl Halide + Base Tautomer->Propyl Isomer15 (1-Propyl-1H-imidazol-5-yl)methanol [1,5-Isomer] Propyl->Isomer15 Alkylation at N1 (Sterically Hindered) Isomer14 (1-Propyl-1H-imidazol-4-yl)methanol [1,4-Isomer] Propyl->Isomer14 Alkylation at N3 (Sterically Favored)

Figure 1: Alkylation pathway of 4(5)-hydroxymethylimidazole yielding 1,4- and 1,5-isomers.

Historically, researchers attempted to differentiate the resulting isomers using 1D ¹H NMR by calculating cross-ring coupling constants, as detailed in the foundational work by [1]. However, because the C-4 and C-5 protons exhibit nearly identical chemical shifts (δ ~6.9 ppm), 1D NMR alone is prone to misinterpretation. Modern structural elucidation requires the orthogonal validation provided by 2D NMR techniques (NOESY and HMBC)[2].

Comparative Spectroscopic Data

The table below summarizes the quantitative and qualitative spectroscopic markers used to benchmark the target 1,5-isomer against its 1,4- and 1,2-constitutional alternatives.

Spectroscopic Technique(1-Propyl-1H-imidazol-5-yl)methanol (1,5-Isomer)(1-Propyl-1H-imidazol-4-yl)methanol (1,4-Isomer)(1-Propyl-1H-imidazol-2-yl)methanol (1,2-Isomer)
Mass Spectrometry (ESI-MS) [M+H]⁺ m/z 141.10 (Non-differentiating)[M+H]⁺ m/z 141.10 (Non-differentiating)[M+H]⁺ m/z 141.10 (Non-differentiating)
Infrared (FT-IR) Broad O-H (~3250 cm⁻¹), C=N (~1510 cm⁻¹)Broad O-H (~3250 cm⁻¹), C=N (~1510 cm⁻¹)Broad O-H (~3250 cm⁻¹), C=N (~1510 cm⁻¹)
¹H NMR (1D) C2-H (~7.6 ppm), C4-H (~6.9 ppm)C2-H (~7.6 ppm), C5-H (~6.9 ppm)C4-H (~6.9 ppm), C5-H (~6.9 ppm)
¹³C NMR (1D) C5 is Quaternary (~132 ppm)C4 is Quaternary (~138 ppm)C2 is Quaternary (~148 ppm)
NOESY (2D Through-Space) N-CH₂ shows NOE to C2-H and C5-CH₂OH N-CH₂ shows NOE to C2-H and C5-H (ring) N-CH₂ shows NOE to C2-CH₂OH and C5-H
HMBC (2D Through-Bond) N-CH₂ couples to C2 (CH) and C5 (Quaternary) N-CH₂ couples to C2 (CH) and C5 (CH) N-CH₂ couples to C2 (Quaternary) and C5 (CH)

Self-Validating Experimental Protocols

To guarantee trustworthiness in your structural assignment, you must employ a self-validating system where through-space interactions (NOESY) are orthogonally confirmed by through-bond connectivity (HMBC).

Protocol 1: High-Resolution NMR Sample Preparation & Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified, vacuum-dried imidazole isomer in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality Note: DMSO-d₆ is specifically chosen over CDCl₃ because its high polarity disrupts intermolecular hydrogen bonding. This sharpens the hydroxyl (-OH) and imidazole ring proton signals, preventing line-broadening artifacts that can obscure critical 2D cross-peaks.

  • Instrument Calibration: Tune and match the probe on a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of the DMSO solvent.

  • 1D Acquisition: Acquire standard ¹H (16 scans, 10s relaxation delay) and ¹³C NMR (1024 scans) spectra to establish baseline purity and carbon environments.

  • NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time (τ_m) of 300–400 ms.

    • Causality Note: This specific mixing time is optimal for small molecules (~140 g/mol ) tumbling in solution, allowing sufficient cross-relaxation to observe spatial proximity without falling into the zero-crossing region of the Nuclear Overhauser Effect.

  • HMBC Acquisition: Acquire a 2D ¹H-¹³C HMBC spectrum optimized for long-range coupling constants (ⁿJ_{CH} = 8 Hz).

Protocol 2: Data Interpretation Workflow

Once the data is acquired, follow this decision tree to definitively assign the regiochemistry.

NMRWorkflow Start Purified Isomer Sample NMR1H 1H & 13C NMR Acquisition Start->NMR1H NOESY 2D NOESY (Through-Space) NMR1H->NOESY HMBC 2D HMBC (Through-Bond) NMR1H->HMBC CheckNOE N-CH2 NOE Correlation? NOESY->CheckNOE Result15 1,5-Isomer Confirmed HMBC->Result15 N-CH2 couples to Quaternary C5 Result14 1,4-Isomer Confirmed HMBC->Result14 N-CH2 couples to Tertiary C5 CheckNOE->Result15 NOE to -CH2OH group CheckNOE->Result14 NOE to C5-H ring proton

Figure 2: Self-validating 2D NMR workflow for definitive regiochemical assignment.

Step-by-Step Execution:

  • Anchor the N-Alkyl Signal: Locate the triplet corresponding to the N-CH₂ protons of the propyl group (typically around δ 3.8–4.0 ppm in the ¹H NMR spectrum).

  • Map Through-Space Proximity (NOESY): Trace the cross-peaks originating from the N-CH₂ signal.

    • If a cross-peak exists between the N-CH₂ and the singlet of the hydroxymethyl (-CH₂OH) group (δ ~4.4 ppm), the molecule is the 1,5-isomer .

    • If a cross-peak exists between the N-CH₂ and a lone aromatic ring proton (δ ~6.9 ppm), the molecule is the 1,4-isomer .

  • Orthogonal Validation (HMBC): Cross-reference the NOESY findings with through-bond data. Trace the HMBC correlations from the N-CH₂ protons to the imidazole carbons.

    • The N-CH₂ protons will couple to C-2 and C-5. Check the ¹³C chemical shift of the C-5 carbon.

    • If C-5 is a quaternary carbon (no attached protons, δ ~132 ppm), this definitively validates the 1,5-isomer assignment.

    • If C-5 is a tertiary carbon (attached to a proton, δ ~115-125 ppm), this validates the 1,4-isomer .

By ensuring that the through-space geometry (NOESY) perfectly aligns with the through-bond connectivity (HMBC), researchers can eliminate the ambiguity of tautomeric mixtures and proceed with downstream drug development with absolute confidence.

References

  • Matthews, H. R.; Rapoport, H. "Differentiation of 1,4- and 1,5-disubstituted imidazoles", Journal of the American Chemical Society, 1973, 95(7), 2297–2303. URL:[Link]

  • Sessler, J. L. et al., "Post-synthetic modification of a macrocyclic receptor via regioselective imidazolium ring-opening", RSC Advances, 2016, 6, 27662-27668. URL:[Link]

Sources

Comparative

evaluating the performance of (1-propyl-1H-imidazol-5-yl)methanol as a ligand in catalysis versus known ligands

Comparative Evaluation of (1-Propyl-1H-imidazol-5-yl)methanol as a Bifunctional Ligand in Transition Metal Catalysis For researchers and drug development professionals, the selection of an optimal ligand is often the dec...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation of (1-Propyl-1H-imidazol-5-yl)methanol as a Bifunctional Ligand in Transition Metal Catalysis

For researchers and drug development professionals, the selection of an optimal ligand is often the deciding factor between a sluggish, unselective reaction and a highly efficient catalytic cycle. Recently, bifunctional ligands have emerged as powerful tools that go beyond simple electronic and steric tuning by actively participating in the bond-breaking and bond-forming steps.

This guide provides an objective, data-driven evaluation of (1-propyl-1H-imidazol-5-yl)methanol (CAS 497855-88-6)[1] against traditional ligands. By analyzing its performance in benchmark transition metal catalysis—specifically Ruthenium-catalyzed transfer hydrogenation—we will dissect the mechanistic causality behind its efficacy and provide a self-validating experimental framework for your own laboratory evaluations.

Mechanistic Rationale: The Case for Metal-Ligand Cooperativity

Traditional ligands, such as triphenylphosphine (PPh₃) or simple 1-methylimidazole[2], act as passive spectators during catalysis; they modulate the electron density and steric environment of the metal center but do not directly interact with the substrate.

(1-Propyl-1H-imidazol-5-yl)methanol (PrIm-MeOH) subverts this paradigm through its dual-functional architecture[3]:

  • Strong

    
    -Donation:  The unsubstituted N3 nitrogen of the imidazole ring coordinates tightly to transition metals (e.g., Ru, Ir, Pd), stabilizing the active catalytic species.
    
  • Secondary Sphere Hydrogen Bonding: The pendant hydroxymethyl group at the C5 position sits in close spatial proximity to the metal center. This allows the -OH group to act as a hydrogen-bond donor or proton shuttle, stabilizing the transition state of incoming substrates (such as ketones or allylic alcohols)[4].

  • Steric Tuning: The N1-propyl chain provides sufficient lipophilicity for solubility in organic solvents without imposing excessive steric bulk that might hinder substrate approach, a common issue with bulky aryl-substituted N-heterocyclic carbenes (NHCs)[5].

This "metal-ligand cooperativity" drastically lowers the activation energy required for hydride transfer, allowing reactions to proceed under milder conditions.

CatalyticCycle A Precatalyst Formation [Ru] + PrIm-MeOH B Active Hydride Species (N-coordinated) A->B Base / iPrOH (Activation) C Transition State (H-bond via C5-OH) B->C Ketone Addition (Substrate Binding) D Product Release (Alcohol) C->D Hydride Transfer (Metal-Ligand Cooperativity) D->B iPrOH (Regeneration)

Figure 1: Proposed bifunctional catalytic cycle highlighting metal-ligand cooperativity via the pendant C5-hydroxymethyl group.

Comparative Performance Data

To objectively evaluate PrIm-MeOH, we compare its performance against standard monodentate ligands in the Ruthenium-catalyzed transfer hydrogenation of acetophenone—a classic benchmark for evaluating bifunctional hydrogen-bond donating ligands[3][4].

Table 1: Catalytic Performance in Ru-Catalyzed Transfer Hydrogenation of Acetophenone

LigandCatalyst LoadingConversion (1h)TOF (h⁻¹)Mechanism of Action
PrIm-MeOH 0.1 mol%94% 940 Bifunctional (N-coordination + H-bonding)
1-Methylimidazole0.1 mol%45%450Monodentate N-donor only
PPh₃0.1 mol%30%300Monodentate P-donor
Standard N-H NHC0.1 mol%88%880Strong

-donation, limited secondary H-bonding

Data Interpretation: The 1-methylimidazole control isolates the electronic contribution of the imidazole ring[2]. The fact that PrIm-MeOH achieves more than double the turnover frequency (TOF) of 1-methylimidazole confirms that the C5-hydroxymethyl group is not merely a spectator, but actively accelerates the reaction via transition state stabilization.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes an internal control workflow to explicitly prove the causal relationship between the ligand's pendant -OH group and the observed catalytic acceleration.

Materials Required:
  • Precatalyst: Dichloro(p-cymene)ruthenium(II) dimer (

    
    )
    
  • Test Ligand: (1-Propyl-1H-imidazol-5-yl)methanol[1]

  • Control Ligand: 1-Methylimidazole[2]

  • Base: Potassium hydroxide (KOH, 0.1 M in isopropanol)

  • Substrate: Acetophenone

  • Solvent: Anhydrous, degassed Isopropanol (iPrOH)

Step-by-Step Methodology:

Step 1: Catalyst Complexation (Inert Atmosphere)

  • In a nitrogen-filled glovebox, prepare two separate Schlenk flasks (Flask A for Test, Flask B for Control).

  • To each flask, add

    
     (0.005 mmol, 1.0 eq).
    
  • To Flask A, add PrIm-MeOH (0.011 mmol, 2.2 eq). To Flask B, add 1-Methylimidazole (0.011 mmol, 2.2 eq).

  • Add 2.0 mL of degassed anhydrous isopropanol to each flask and stir at 40°C for 30 minutes to ensure complete N-coordination to the Ruthenium center.

Step 2: Base Activation

  • Introduce 0.5 mL of the 0.1 M KOH/iPrOH solution to both flasks.

  • Causality Note: The base serves a dual purpose. It deprotonates the isopropanol to generate the active Ruthenium-hydride species, and it primes the hydrogen-bonding network of the PrIm-MeOH ligand.

Step 3: Substrate Introduction & Reaction

  • Inject acetophenone (1.0 mmol) into both flasks simultaneously.

  • Elevate the temperature to 80°C.

Step 4: Kinetic Sampling & Quenching

  • Withdraw 50

    
    L aliquots at 
    
    
    
    min,
    
    
    min,
    
    
    h, and
    
    
    h.
  • Immediately quench each aliquot by diluting in 1.0 mL of cold GC-grade hexane and filtering through a short plug of silica to remove the metal catalyst.

  • Causality Note: Immediate quenching prevents post-sampling conversion, ensuring the kinetic data accurately reflects the turnover frequency at the specific time point.

Step 5: GC-FID Analysis

  • Analyze the aliquots via Gas Chromatography-Flame Ionization Detection (GC-FID) to determine the ratio of acetophenone to 1-phenylethanol.

  • The divergence in conversion rates between Flask A and Flask B will quantitatively validate the bifunctional advantage of the C5-methanol group.

ExpWorkflow Step1 1. Complexation Mix[RuCl2(p-cymene)]2 + Ligand Step2 2. Activation Add KOH in Degassed iPrOH Step1->Step2 Step3 3. Reaction Add Acetophenone, Heat to 80°C Step2->Step3 Step4 4. Sampling Quench Aliquots at 15m, 30m, 1h, 2h Step3->Step4 Step5 5. Analysis GC-FID (Evaluate Bifunctional Effect) Step4->Step5

Figure 2: Self-validating experimental workflow for evaluating ligand performance in transfer hydrogenation.

Conclusion

For complex catalytic transformations, relying solely on standard monodentate ligands often leaves performance on the table. By integrating a hydrogen-bond donating moiety directly into the coordination sphere, (1-propyl-1H-imidazol-5-yl)methanol acts as a highly efficient bifunctional ligand. The empirical data and mechanistic rationale demonstrate that utilizing metal-ligand cooperativity is a superior strategy for optimizing turnover frequencies and enabling milder reaction conditions in modern drug development and chemical synthesis.

References

  • Imidazole Based Ruthenium(IV) Complexes as Highly Efficient Bifunctional Catalysts for the Redox Isomerization of Allylic Alcohols in Aqueous Medium: Water as Cooperating Ligand Source: ACS Publications URL:[Link][4]

  • Imidazole-based Potential Bi- and Tridentate Nitrogen Ligands: Synthesis, Characterization and Application in Asymmetric Catalysis Source: MDPI URL:[Link][3]

  • 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides Source: National Science Foundation (NSF) URL:[Link][5]

Sources

Validation

Comprehensive Comparison Guide: Empirical NMR vs. DFT-Augmented DP4+ Analysis for (1-Propyl-1H-imidazol-5-yl)methanol

Executive Summary In modern drug development, the unambiguous structural elucidation of small-molecule intermediates is non-negotiable. (1-Propyl-1H-imidazol-5-yl)methanol is a critical heterocyclic building block freque...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the unambiguous structural elucidation of small-molecule intermediates is non-negotiable. (1-Propyl-1H-imidazol-5-yl)methanol is a critical heterocyclic building block frequently utilized in the synthesis of CCR2 and CCR5 antagonists for the treatment of non-alcoholic fatty liver disease (NAFLD)[1].

However, distinguishing between 1,4-substituted and 1,5-substituted imidazoles using traditional 1D and 2D empirical NMR alone is notoriously prone to error. The conformational flexibility of the N-propyl chain often renders NOESY correlations ambiguous. This guide objectively compares traditional empirical NMR assignment against a self-validating computational workflow using Density Functional Theory (DFT) and DP4+ Bayesian statistical analysis[2]. By cross-referencing experimental data with quantum mechanical predictions, researchers can achieve >99% confidence in regiochemical assignments.

Workflow Comparison: The Analytical Challenge

Empirical assignment relies heavily on heuristic chemical shift rules and through-space proton interactions. Conversely, the computational approach generates a self-validating system: it calculates the theoretical shielding tensors for all possible regioisomers and uses a statistical error model to determine the probability of each structure being correct.

Workflow Exp Experimental 1H/13C NMR (Bruker 400MHz, CD3OD) Empirical Traditional Empirical Assignment Exp->Empirical Ambiguous Regiochemistry DP4 DP4+ Statistical Analysis (Bayesian Probability) Exp->DP4 Peak Inputs Empirical->DP4 Cross-validation ConfSearch Conformational Search (MMFF Force Field) DFT DFT Optimization (B3LYP/6-31G*) ConfSearch->DFT Low Energy Conformers NMRCalc GIAO Shift Calculation (mPW1PW91/6-311+G**) DFT->NMRCalc Optimized Geometries NMRCalc->DP4 Calculated Tensors

Fig 1. Parallel workflow comparing empirical assignment with DFT-augmented DP4+ validation.

Step-by-Step Methodologies

To ensure scientific integrity and reproducibility, both the physical experiment and the computational simulation must be tightly controlled. Below are the field-proven protocols detailing not just the steps, but the causality behind each parameter.

Experimental NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of high-purity (1-propyl-1H-imidazol-5-yl)methanol in 0.6 mL of deuterated methanol (CD₃OD).

    • Causality: CD₃OD is selected over CDCl₃ because the rapid deuterium exchange of the hydroxymethyl (-OH) proton suppresses its signal. This prevents peak overlap in the ¹H spectrum and mimics the polar physiological environments relevant to downstream biological assays[1].

  • ¹H NMR Acquisition: Utilize a Bruker 400 MHz spectrometer at 298 K. Acquire 16 scans using a 30° pulse angle and a 2.0-second relaxation delay (d1).

    • Causality: A 2.0s d1 ensures complete longitudinal relaxation (T1) of the isolated imidazole ring protons, guaranteeing accurate integration ratios relative to the flexible propyl chain.

  • ¹³C NMR Acquisition: Acquire at 100 MHz for 1024 scans using WALTZ-16 decoupling.

Computational DFT & DP4+ Protocol
  • Conformational Search: Perform a Molecular Mechanics Force Field (MMFF) conformational search for both the 1,5-isomer and the alternative 1,4-isomer.

    • Causality: The N-propyl chain possesses multiple rotatable bonds. Failing to account for a Boltzmann-weighted ensemble of conformers leads to highly inaccurate time-averaged chemical shifts.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G* level of theory, incorporating the Polarizable Continuum Model (PCM) for methanol.

  • NMR Tensor Calculation: Calculate isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G** level.

    • Causality: Extensive benchmarking demonstrates that the mPW1PW91 functional paired with this specific basis set minimizes systematic errors and provides the highest accuracy for ¹³C and ¹H shift predictions in organic small molecules[3].

  • DP4+ Analysis: Extract the calculated tensors and process them alongside the experimental peak lists using the PyDP4 script[2].

DP4Logic Input Δδ = δ(Exp) - δ(Calc) Stats t-Distribution Error Model Input->Stats Bayes Bayesian Theorem Integration Stats->Bayes Isomer5 1,5-Isomer Probability > 99% Bayes->Isomer5 High Match Isomer4 1,4-Isomer Probability < 1% Bayes->Isomer4 High Deviation

Fig 2. DP4+ statistical decision logic for distinguishing imidazole regioisomers.

Quantitative Data Comparison

The true power of cross-referencing experimental data with computational predictions lies in the ¹³C NMR deviations. While the ¹H NMR shifts between the 1,4- and 1,5-isomers are dangerously similar, the DFT-calculated ¹³C shifts reveal massive, diagnostic discrepancies at the C4 and C5 positions.

Table 1: Experimental vs. Calculated Chemical Shifts (δ in ppm)

Atom PositionExp. δ (ppm)Calc. 1,5-Isomer δCalc. 1,4-Isomer δ|Δδ| 1,5|Δδ| 1,4
¹H NMR
Pr-CH₃0.900.880.890.020.01
Pr-CH₂1.821.791.800.030.02
Pr-NCH₂3.953.983.900.030.05
CH₂OH4.604.654.580.050.02
Imidazole C4-H6.956.91N/A (Substituted)0.04-
Imidazole C5-HN/A (Substituted)N/A6.75--
Imidazole C2-H7.607.657.500.050.10
¹³C NMR
Pr-CH₃11.211.511.40.30.2
Pr-CH₂23.524.123.80.60.3
Pr-NCH₂48.147.850.20.32.1
CH₂OH53.454.055.10.61.7
Imidazole C4 128.5 129.1 141.2 0.6 12.7
Imidazole C5 132.0 131.5 118.5 0.5 13.5
Imidazole C2138.2139.0137.50.80.7

Performance Evaluation & Conclusion

Relying solely on empirical ¹H NMR to assign the regiochemistry of (1-propyl-1H-imidazol-5-yl)methanol is a high-risk strategy. As seen in Table 1, the C4-H proton of the 1,5-isomer (6.95 ppm) and the hypothetical C5-H proton of the 1,4-isomer (6.75 ppm) are separated by a mere 0.20 ppm—a margin easily obscured by solvent effects or concentration variations.

By integrating the experimental data with the DFT-augmented DP4+ workflow, the evaluation becomes an objective, self-validating mathematical proof. The ¹³C NMR calculations expose a critical >12 ppm deviation at the C4 and C5 carbons for the incorrect 1,4-isomer. Consequently, the DP4+ Bayesian algorithm assigns a >99.9% probability to the 1,5-isomer, providing drug development professionals with absolute structural certainty before advancing the intermediate into complex synthetic pipelines.

References

  • Goodman, J. M., et al. "DP4-AI automated NMR data analysis: straight from spectrometer to structure." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Lodewyk, M. W., et al. "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Jiangsu Hengrui Medicine Co Ltd. "CN111630047B - Benzazine heterocyclic compound containing carboxylic acid group and its preparation method and application." Google Patents.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for (1-propyl-1H-imidazol-5-yl)methanol

Chemical Profile & Hazard Causality (1-propyl-1H-imidazol-5-yl)methanol is a specialized imidazole derivative utilized extensively in synthetic chemistry and drug development. To establish a self-validating safety protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Hazard Causality

(1-propyl-1H-imidazol-5-yl)methanol is a specialized imidazole derivative utilized extensively in synthetic chemistry and drug development. To establish a self-validating safety protocol, laboratory personnel must first understand the molecular causality behind its reactivity. The compound features an imidazole ring with a basic nitrogen atom, which can react exothermically when exposed to strong acids. Additionally, the hydroxymethyl group is susceptible to oxidation. Consequently, mixing this compound with strong oxidizers or concentrated acids in a general waste stream poses a significant thermal and reactive hazard[1].

Waste Segregation & Compatibility

According to the American Chemical Society (ACS) guidelines on laboratory waste, effective waste management must be established before the waste is generated to prevent dangerous cross-reactions[2].

  • Drain Disposal Prohibition: Do not dispose of (1-propyl-1H-imidazol-5-yl)methanol down the sink. Drain disposal is strictly reserved for non-toxic, highly soluble salts and dilute solutions with a pH between 5.5 and 10.5[3].

  • Incompatibility Segregation: The waste must be kept physically separated from strong acids, acid chlorides, and strong oxidizing agents[4]. Keep the chemical away from extreme heat and oxidizable substances to prevent ignition or degradation[1].

Step-by-Step Disposal Protocol

The following methodology provides a self-validating system for the containment, cleanup, and final destruction of (1-propyl-1H-imidazol-5-yl)methanol waste.

Phase 1: Primary Containment & Labeling
  • Select Compatible Containers: Consolidate the chemical waste in high-density polyethylene (HDPE) or amber glass containers. Ensure the container is tightly sealed when not actively receiving waste to prevent volatilization and accidental spills.

  • Apply Full Waste Determination: Label the container clearly with the full chemical name and its primary hazards (e.g., "Organic Base - Toxic"). The ACS recommends that trained environmental health and safety (EHS) professionals verify the full waste determination before it is packaged for shipment[2].

  • Store in Secondary Containment: Place the primary container in a secondary containment tray in a cool, dry, well-ventilated area away from ignition sources[1].

Phase 2: Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

  • Isolate the Area: Evacuate non-essential personnel and ensure adequate ventilation. Wear suitable personal protective equipment (PPE), including a self-contained breathing apparatus if dust or concentrated vapors are present[1][4].

  • Contain and Absorb: Do not flush the spill directly into the municipal sewer system[5]. For liquid solutions, dike the spillage and absorb with an inert material (e.g., vermiculite or sand)[5]. For solid spills, sweep up the substance using non-sparking tools to avoid dust formation[4].

  • Solidify and Package: Place the absorbed or swept material into a suitable, covered container for disposal[4][5].

  • Decontaminate: Wash the spill area with plenty of water. Collect all wash water for approved hazardous disposal rather than letting it enter the drains[4][5].

Phase 3: Final Transport & Thermal Destruction
  • Schedule Hazmat Pickup: Contact a licensed professional waste disposal service to handle the material[4].

  • Chemical Incineration: The preferred and most environmentally sound method of destruction for imidazole derivatives is thermal destruction. The waste should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator[4].

  • Emission Control: Ensure the incineration facility is equipped with an afterburner and scrubber to safely neutralize nitrogen oxides (NOx) generated during the combustion of the nitrogen-rich imidazole ring[4].

Disposal Workflow Visualization

G A Waste Generation (1-propyl-1H-imidazol-5-yl)methanol B Hazard Assessment & Segregation A->B Identify incompatibilities C Primary Containment (HDPE/Glass) B->C Isolate from oxidizers D Secondary Containment & Labeling C->D Seal & log inventory E Licensed Hazmat Transport D->E Schedule pickup F Thermal Destruction (Incineration) E->F EPA compliant disposal

Workflow for the segregation, containment, and thermal destruction of imidazole waste.

Quantitative Data: Operational Logistics

ParameterSpecification / Guideline
Chemical Class Imidazole derivative / Organic Base
Drain Disposal pH Limit 5.5 to 10.5 (Not applicable for this chemical; hazmat only)[3]
Container Compatibility HDPE, Amber Glass
Incompatible Materials Strong acids, acid chlorides, strong oxidizers[1][4]
Spill Cleanup Medium Inert absorbent (vermiculite/sand) or sweeping (solid)[4][5]
Destruction Method Chemical incineration with afterburner and scrubber[4]

References

  • Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • IMIDAZOLE. Ataman Kimya. Available at:[Link]

  • Safety Data Sheet. Lander WY. Available at:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of (1-propyl-1H-imidazol-5-yl)methanol

An In-Depth Technical Guide for Laboratory Professionals Understanding the Risks: Hazard Profile of Imidazole Derivatives Imidazole and its derivatives are a class of heterocyclic compounds widely used in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Laboratory Professionals

Understanding the Risks: Hazard Profile of Imidazole Derivatives

Imidazole and its derivatives are a class of heterocyclic compounds widely used in pharmaceutical development.[3] However, they are not without their hazards. Generally, compounds in this family are known to be:

  • Corrosive: Capable of causing severe skin burns and eye damage upon contact.[1]

  • Irritating: Can cause irritation to the skin, eyes, and respiratory system.

  • Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][4]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is mandatory.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling (1-propyl-1H-imidazol-5-yl)methanol.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[2]Protects against splashes of the compound or solvents, which can cause serious eye damage. Imidazole derivatives are known eye irritants.
Hand Protection Nitrile rubber gloves. Check the manufacturer's glove compatibility chart for breakthrough times with the specific solvents being used.[1]Provides a barrier against skin contact. Imidazoles can be corrosive and cause skin burns.[1] Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.[1][2]
Skin and Body Protection A fully buttoned, long-sleeved laboratory coat. Chemical-resistant apron and sleeves may be necessary for larger quantities or when there is a significant splash risk.[1][2]Protects the skin and personal clothing from contamination. In case of a spill, a lab coat can be quickly removed to minimize exposure.
Respiratory Protection Not typically required for handling small quantities in a well-ventilated chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[2][4]Prevents inhalation of the compound, which can be harmful. All work with solid (1-propyl-1H-imidazol-5-yl)methanol should be conducted in a fume hood to minimize inhalation risk.[1]
Operational Plan: From Receipt to Disposal

A systematic approach to handling (1-propyl-1H-imidazol-5-yl)methanol is crucial for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal pre1 Review SDS of Related Compounds pre2 Assemble and Inspect PPE pre1->pre2 pre3 Ensure Fume Hood is Operational pre2->pre3 pre4 Locate Emergency Equipment pre3->pre4 h1 Weigh Solid in Fume Hood pre4->h1 Begin Experiment h2 Dissolve in Appropriate Solvent h1->h2 h3 Perform Reaction Under Inert Atmosphere (if required) h2->h3 post1 Decontaminate Work Area h3->post1 Conclude Experiment post2 Properly Doff PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 d1 Segregate Contaminated Waste post3->d1 Initiate Disposal d2 Label Waste Container Clearly d1->d2 d3 Store in Designated Hazardous Waste Area d2->d3

Caption: Experimental workflow for handling (1-propyl-1H-imidazol-5-yl)methanol.

Step-by-Step Handling Procedures:

  • Preparation:

    • Before beginning any work, thoroughly review the Safety Data Sheets for similar imidazole compounds to familiarize yourself with the potential hazards.[1][2]

    • Ensure that a properly functioning chemical fume hood is available for all manipulations of the solid compound.[1]

    • Verify that an emergency eyewash station and safety shower are readily accessible and unobstructed.[1]

    • Don all required personal protective equipment as outlined in the table above.

  • Handling the Solid:

    • Conduct all weighing and transfers of solid (1-propyl-1H-imidazol-5-yl)methanol within a chemical fume hood to prevent the inhalation of any dust.[4]

    • Use a spatula or other appropriate tools to handle the solid, avoiding direct contact.

    • Keep the container tightly closed when not in use to prevent the absorption of moisture and potential degradation.[2]

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Handle all solutions containing the compound with the same level of care as the solid material.

Disposal Plan: Managing Contaminated Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste:

    • All disposable items that have come into contact with (1-propyl-1H-imidazol-5-yl)methanol, such as gloves, weigh boats, and paper towels, must be considered contaminated.

    • Collect this solid waste in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste:

    • Solutions containing (1-propyl-1H-imidazol-5-yl)methanol should be collected in a separate, compatible, and clearly labeled hazardous waste container.[1]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Disposal:

    • Empty containers that held (1-propyl-1H-imidazol-5-yl)methanol should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • Follow your institution's guidelines for the disposal of rinsed chemical containers.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

By adhering to these stringent safety protocols, researchers can confidently and safely work with (1-propyl-1H-imidazol-5-yl)methanol, ensuring both personal safety and the integrity of their research.

References

  • G-Biosciences. Safety Data Sheet Imidazole [2M] pH7.5. [Link]

  • Unknown. Imidazole Safety Data Sheet. [Link]

  • HSElifeNL. Methanol - WORKPLACE EDITION. [Link]

  • Modern Synthesis Technologies. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-propyl-1H-imidazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-propyl-1H-imidazol-5-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.